Barium di(ethanesulphonate)
Description
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Structure
2D Structure
Properties
CAS No. |
74113-46-5 |
|---|---|
Molecular Formula |
C4H10BaO6S2 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
barium(2+);ethanesulfonate |
InChI |
InChI=1S/2C2H6O3S.Ba/c2*1-2-6(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2 |
InChI Key |
SNRJTBPNYHAMIY-UHFFFAOYSA-L |
Canonical SMILES |
CCS(=O)(=O)[O-].CCS(=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Barium Di(ethanesulfonate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of barium di(ethanesulfonate). Detailed experimental protocols for its preparation via a neutralization reaction are presented, alongside a compilation of its known and estimated properties. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who require a thorough understanding of this compound.
Introduction
Barium di(ethanesulfonate), with the chemical formula Ba(CH₃CH₂SO₃)₂, is the barium salt of ethanesulfonic acid. While not as extensively studied as other barium salts, it holds potential interest in various chemical applications, including as a catalyst, an additive in material science, or as a precursor for other organosulfonate compounds. This guide details a reliable laboratory-scale synthesis and summarizes the available data on its properties.
Synthesis of Barium Di(ethanesulfonate)
The most straightforward and common method for the synthesis of barium di(ethanesulfonate) is through the neutralization of ethanesulfonic acid with a suitable barium base, such as barium carbonate or barium hydroxide. The use of barium carbonate is often preferred due to its lower basicity, which allows for a more controlled reaction.[1][2][3]
The overall reaction is as follows:
2 CH₃CH₂SO₃H + BaCO₃ → Ba(CH₃CH₂SO₃)₂ + H₂O + CO₂
Alternatively, using barium hydroxide:
2 CH₃CH₂SO₃H + Ba(OH)₂ → Ba(CH₃CH₂SO₃)₂ + 2 H₂O[4]
Experimental Protocol
Materials:
-
Deionized water
-
Anhydrous ethanol
-
Filter paper
-
Standard laboratory glassware (beaker, flask, magnetic stirrer, etc.)
-
Heating mantle or hot plate
-
Rotary evaporator (optional)
-
Vacuum oven
Safety Precautions:
-
Ethanesulfonic acid is corrosive and can cause severe skin burns and eye damage. [5] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Barium carbonate is toxic if ingested. [8][9] Avoid creating dust. Wash hands thoroughly after handling.
-
The reaction produces carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure the reaction is performed in an open or vented vessel.
Procedure:
-
Dissolution of Ethanesulfonic Acid: In a beaker, dissolve a known quantity of ethanesulfonic acid in a minimal amount of deionized water with stirring.
-
Neutralization: Slowly add a stoichiometric amount of barium carbonate powder to the ethanesulfonic acid solution in small portions.[1][2][3] Effervescence (release of CO₂) will be observed. Continue stirring until the effervescence ceases, indicating the completion of the reaction. The pH of the solution should be close to neutral (pH ~7).
-
Filtration: If any unreacted barium carbonate remains, filter the solution to remove the solid impurities.
-
Isolation of the Product:
-
Evaporation: Transfer the clear filtrate to an evaporating dish and gently heat it on a water bath or with a rotary evaporator to remove the water. A white solid, barium di(ethanesulfonate), will be obtained.
-
Precipitation: Alternatively, add a sufficient volume of a solvent in which barium di(ethanesulfonate) is insoluble, such as anhydrous ethanol, to the aqueous solution to precipitate the salt.
-
-
Purification (Recrystallization): The crude product can be purified by recrystallization.[10][11] Dissolve the solid in a minimum amount of hot deionized water and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by filtration and wash them with a small amount of cold deionized water or ethanol. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.[12][13]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Barium Di(ethanesulfonate).
Properties of Barium Di(ethanesulfonate)
Quantitative experimental data for barium di(ethanesulfonate) is scarce in the literature. The following table summarizes its known and estimated properties based on its chemical structure and data from related compounds.
| Property | Value | Source/Method |
| Chemical Formula | C₄H₁₀BaO₆S₂ | - |
| Molecular Weight | 355.62 g/mol | Calculated |
| Appearance | White crystalline solid (Expected) | Analogy |
| Melting Point | Not available in literature. Likely high, with decomposition. | - |
| Density | Not available in literature. | - |
| Solubility in Water | Soluble (Expected, based on other metal ethanesulfonates) | Analogy[6] |
| Solubility in Organic Solvents | Likely insoluble in nonpolar solvents like hexane; sparingly soluble in polar aprotic solvents. | Analogy |
| pKa (of Ethanesulfonic Acid) | -1.68 | [5] |
Characterization
The synthesized barium di(ethanesulfonate) can be characterized using standard analytical techniques to confirm its identity and purity.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the ethanesulfonate anion.
-
S=O Stretching: Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1350-1335 cm⁻¹ and 1170-1155 cm⁻¹, respectively.[14][15]
-
S-O Stretching: Several strong bands are anticipated in the 1000-750 cm⁻¹ region.[14]
-
C-H Stretching and Bending: Absorption bands corresponding to the ethyl group will be present in the typical aliphatic C-H stretching (2850-3000 cm⁻¹) and bending (around 1460 cm⁻¹ and 1380 cm⁻¹) regions.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum in a suitable solvent (e.g., D₂O) is expected to show two signals corresponding to the ethyl group: a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, with a coupling constant of approximately 7-8 Hz.
-
¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two carbon atoms of the ethyl group.[17][18][19][20]
The logical relationship for NMR spectroscopy is straightforward: the molecular structure dictates the expected signals.
Caption: Expected NMR signals from the ethyl group.
Conclusion
References
- 1. Barium carbonate - Wikipedia [en.wikipedia.org]
- 2. Barium Carbonate: Properties, Uses & Preparation Explained [vedantu.com]
- 3. Barium carbonate - Sciencemadness Wiki [sciencemadness.org]
- 4. quora.com [quora.com]
- 5. Ethanesulfonic acid - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. byjus.com [byjus.com]
- 8. youtube.com [youtube.com]
- 9. Barium Chloride Hazards: How to Ensure Safety Handling the Chemical. – Freechemistryonline Blog [freechemistryonline.com]
- 10. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 14. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Ethanesulfonate | C2H5O3S- | CID 3717105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Ethyl ethanesulfonate | C4H10O3S | CID 74704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Ethyl methanesulfonate(62-50-0) 13C NMR spectrum [chemicalbook.com]
- 20. auremn.org.br [auremn.org.br]
Barium Di(ethanesulphonate): A Comprehensive Technical Guide on Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium di(ethanesulphonate), an organometallic salt, is a compound of interest in various chemical and pharmaceutical research areas. Its structure, comprising a divalent barium cation and two ethanesulfonate anions, gives it unique properties that are pertinent to its potential applications. This technical guide provides an in-depth overview of the chemical structure, synthesis, and comprehensive analytical methodologies for the characterization of barium di(ethanesulphonate). All quantitative data is presented in structured tables, and detailed experimental protocols are provided.
Chemical Structure and Properties
Barium di(ethanesulphonate) is the salt formed from the neutralization of ethanesulfonic acid with a barium source. The barium ion (Ba²⁺) forms an ionic bond with two ethanesulfonate anions (CH₃CH₂SO₃⁻).
Table 1: Chemical Identity of Barium Di(ethanesulphonate)
| Identifier | Value |
| IUPAC Name | barium di(ethanesulphonate) |
| Molecular Formula | C₄H₁₀BaO₆S₂ |
| Molecular Weight | 355.62 g/mol |
| CAS Number | Not assigned |
Synthesis of Barium Di(ethanesulphonate)
A classical method for the synthesis of barium di(ethanesulphonate) involves the neutralization of ethanesulfonic acid with barium carbonate.[1]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of ethanesulfonic acid in deionized water.
-
Neutralization: Gradually add a stoichiometric amount of barium carbonate powder to the ethanesulfonic acid solution while stirring. Effervescence (release of CO₂) will be observed.
-
Reaction Completion: Continue stirring and gently heat the mixture to ensure complete neutralization. The reaction is complete when the effervescence ceases and the pH of the solution is neutral (pH ~7).
-
Filtration: Filter the hot solution to remove any unreacted barium carbonate or other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of barium di(ethanesulphonate).
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at a moderate temperature.
Chemical Analysis
A comprehensive analysis of barium di(ethanesulphonate) involves the characterization of both its anionic (ethanesulfonate) and cationic (barium) components.
References
"CAS number and safety data for Barium di(ethanesulphonate)"
CAS Number: 74113-46-5
Synonyms: ethanesulfonic acid,barium ethanesulfonate;ethanesulfonate;EINECS 277-716-7[1]
This document provides a comprehensive overview of the safety data and handling protocols for Barium di(ethanesulphonate), intended for researchers, scientists, and professionals in drug development.
Physicochemical Data
The following table summarizes the key physical and chemical properties of Barium di(ethanesulphonate).
| Property | Value | Reference |
| Molecular Formula | C4H10BaO6S2 | Echemi |
| Molecular Weight | 363.61 g/mol | Echemi |
| Appearance | No data available | |
| Odor | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Density | No data available |
Toxicological Information
The toxicity of barium compounds is largely dependent on their solubility, with soluble compounds posing a greater risk.[2][3] While specific toxicological data for Barium di(ethanesulphonate) is limited, information on soluble barium compounds provides guidance. Ingestion of soluble barium compounds can lead to a range of adverse health effects.[4]
| Endpoint | Observation | Species | Reference |
| Acute Oral Toxicity | Harmful if swallowed. Ingestion of soluble barium compounds can cause gastrointestinal issues, muscular tremors, and cardiac irregularities. | Human | |
| Acute Inhalation Toxicity | Harmful if inhaled. May cause respiratory irritation. | Human | |
| Skin Corrosion/Irritation | No data available | ||
| Eye Damage/Irritation | No data available | ||
| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of Barium di(ethanesulphonate) were not available in the searched literature. General methodologies for assessing the acute toxicity of chemical substances are outlined in guidelines such as those provided by the Organisation for Economic Co-operation and Development (OECD).
Safety and Handling
Proper safety precautions are essential when handling any barium compound. The following diagrams illustrate the recommended safety measures and first-aid procedures.
References
Unveiling the Structural Architecture of Barium Alkanesulfonates: A Focus on Barium Methanesulfonate Hydrate
A comprehensive analysis of the crystal structure of barium methanesulfonate hydrate serves as a pivotal reference in the absence of published data for its close analogue, barium di(ethanesulphonate). This technical guide provides an in-depth examination of the crystallographic parameters, experimental methodologies, and structural characteristics of barium methanesulfonate one and a half hydrate, Ba(CH₃SO₃)₂ · 1.5 H₂O, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
Due to the unavailability of the specific crystal structure for barium di(ethanesulphonate) in open-access crystallographic databases and the broader scientific literature, this report focuses on the detailed structural analysis of the closely related compound, barium methanesulfonate one and a half hydrate. The structural information presented herein is derived from the comprehensive study of alkaline earth methanesulfonate hydrates, which provides a robust framework for understanding the coordination and packing behavior of similar barium alkanesulfonate salts.
Crystallographic Data Summary
The crystal structure of barium methanesulfonate one and a half hydrate was determined through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative overview of the unit cell and refinement statistics.
| Parameter | Value |
| Chemical Formula | Ba(CH₃SO₃)₂ · 1.5 H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 22.6619(5) |
| b (Å) | 12.0413(3) |
| c (Å) | 15.0111(3) |
| β (°) | 108.828(2) |
| Volume (ų) | 3877.03(15) |
| Z | 4 |
| R₁ | 0.0457 |
| wR₂ | 0.1181 |
| Reflections Collected | 6764 |
| Unique Reflections | - |
| Parameters | 505 |
Table 1: Crystallographic data and structure refinement details for Barium Methanesulfonate One and a Half Hydrate.
Experimental Protocols
The determination of the crystal structure of barium methanesulfonate one and a half hydrate involved a precise and detailed experimental workflow.
Synthesis and Crystallization: Thin, colorless platelets of the title compound were synthesized by reacting barium hydroxide with methanesulfonic acid in an aqueous solution. Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of the solvent at room temperature.[1]
X-ray Diffraction Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray intensity data were collected using standard procedures.
Structure Solution and Refinement: The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
The logical workflow for the determination of this crystal structure is depicted in the following diagram:
Structural Analysis and Coordination Environment
The crystal structure of barium methanesulfonate one and a half hydrate reveals a complex three-dimensional network. The barium cations are coordinated by oxygen atoms from both the sulfonate groups of the methanesulfonate anions and the water molecules. This coordination forms a hydrophilic region within the crystal lattice. In contrast, the methyl groups of the methanesulfonate anions are oriented towards each other, creating hydrophobic domains. This segregation of polar and non-polar regions is a key feature of the crystal packing.
The ethanesulfonate anion, with its additional methylene group, would be expected to exhibit similar, yet distinct, packing characteristics. The increased length of the alkyl chain could lead to more pronounced hydrophobic interactions and potentially a different hydration state in the solid form. While the fundamental coordination chemistry around the barium ion is likely to be comparable, the overall crystal lattice of barium di(ethanesulphonate) may adopt a different symmetry and unit cell parameters.
The following diagram illustrates the logical relationship between the constituent ions and their assembly into the crystal lattice for a generic barium alkanesulfonate.
References
Thermal Stability and Decomposition of Barium di(ethanesulphonate): A Technical Guide
Introduction
Barium di(ethanesulphonate), an organosulfur compound, finds potential applications in various industrial processes. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide provides a comprehensive overview of the predicted thermal behavior of Barium di(ethanesulphonate), drawing parallels from the known thermal decomposition of structurally related barium salts.
The general trend for the thermal stability of salts of alkaline earth metals, such as carbonates and sulfates, shows an increase as one moves down the group.[1][2] This is attributed to the increasing ionic character and size of the metal cation, which leads to a more stable crystal lattice.[3] Barium, being at the bottom of the alkaline earth metals (excluding radium), is expected to form thermally robust salts.
Predicted Decomposition Pathway
Based on the thermal decomposition of metal methanesulfonates, it is proposed that the decomposition of Barium di(ethanesulphonate) proceeds in a multi-step process. The initial decomposition is expected to yield Barium Sulfate (BaSO₄) as a stable intermediate. For instance, the pyrolysis of Barium methanesulfonate at 850°C results in the formation of Barium Sulfate.[4] Subsequently, at significantly higher temperatures, Barium Sulfate will decompose to Barium Oxide (BaO), sulfur dioxide (SO₂), and oxygen (O₂).
The proposed decomposition reaction is as follows:
Step 1: Decomposition to Barium Sulfate Ba(C₂H₅SO₃)₂ (s) → BaSO₄ (s) + Organic fragments (g)
Step 2: Decomposition of Barium Sulfate 2BaSO₄ (s) → 2BaO (s) + 2SO₂ (g) + O₂ (g)
Quantitative Decomposition Data (Analogous Compounds)
The following table summarizes the thermal decomposition data for Barium Methanesulfonate and Barium Sulfate, which serve as models for the behavior of Barium di(ethanesulphonate).
| Compound | Decomposition Temperature (°C) | Decomposition Products | Analytical Technique(s) | Reference |
| Barium Methanesulfonate | > 400 | Barium Sulfate (at 850°C) | TG/DTG, IR, XRD | [4] |
| Barium Sulfate | > 1200 | Barium Oxide, Sulfur Dioxide, Oxygen | TGA, DTA | [3] |
Table 1: Thermal Decomposition Data for Analogous Barium Compounds
Experimental Protocols
The investigation of the thermal decomposition of compounds like Barium di(ethanesulphonate) typically involves a combination of thermoanalytical and spectroscopic techniques. The following are detailed methodologies based on studies of analogous compounds.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Objective: To determine the decomposition temperatures and characterize the mass loss events.
Methodology:
-
Instrument: A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument.
-
Sample Preparation: A small amount of the finely ground Barium di(ethanesulphonate) sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, or in an oxidative atmosphere like air, at a constant flow rate (e.g., 50-100 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1400°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature, indicating the onset and completion of decomposition stages. The DTA curve shows endothermic or exothermic events associated with phase transitions or decomposition.
Infrared Spectroscopy (IR)
Objective: To identify the functional groups present in the decomposition products.
Methodology:
-
Technique: Fourier Transform Infrared (FTIR) spectroscopy.
-
Sample Preparation: The solid residue after each decomposition step (as identified by TGA) is collected and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The IR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹). The presence of characteristic absorption bands for sulfate (SO₄²⁻) and oxide (Ba-O) groups is analyzed to confirm the decomposition products.
X-ray Diffraction (XRD)
Objective: To determine the crystalline structure of the decomposition products.
Methodology:
-
Instrument: A powder X-ray diffractometer.
-
Sample Preparation: The solid residues from the decomposition are finely ground.
-
Analysis: The sample is exposed to monochromatic X-rays, and the diffraction pattern is recorded. The resulting diffractogram is compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases, such as BaSO₄ and BaO.
Visualization of the Proposed Decomposition Pathway
The logical flow of the thermal decomposition of Barium di(ethanesulphonate) can be visualized as follows:
Caption: Proposed thermal decomposition pathway of Barium di(ethanesulphonate).
References
- 1. Compare the solubility and thermal stability of the following compounds of the alkali metals with those of the alkaline earth metals.(a) Nitrates (b) Carbonates(c) Sulphates [vedantu.com]
- 2. Thermal Stability of s-Block Elements: Carbonates, Nitrate & Hydrides | AESL [aakash.ac.in]
- 3. Arrange the following sulphates of alkaline earth metals in order of decreasing thermal stability:\\[BeS{O_4}{\\text{ }},{\\text{ MgS}}{{\\text{O}}_4}{\\text{ , CaS}}{{\\text{O}}_4}{\\text{ , SrS}}{{\\text{O}}_4}\\]A. \\[BeS{O_4}{\\text{ }} \\succ {\\text{ MgS}}{{\\text{O}}_4}{\\text{ }} \\succ {\\text{ CaS}}{{\\text{O}}_4}{\\text{ }} \\succ {\\text{ SrS}}{{\\text{O}}_4}\\]B. \\[BeS{O_4}{\\text{ }} \\prec {\\text{ MgS}}{{\\text{O}}_4}{\\text{ }} \\prec {\\text{ CaS}}{{\\text{O}}_4}{\\text{ }} \\prec {\\text{ SrS}}{{\\text{O}}_4}\\]C. \\[BeS{O_4}{\\text{ }} \\succ {\\text{ MgS}}{{\\text{O}}_4}{\\text{ }} \\succ {\\text{ CaS}}{{\\text{O}}_4}{\\text{ }} \\succ {\\text{ SrS}}{{\\text{O}}_4}\\]D. \\[SrS{O_4}{\\text{ }} \\succ {\\text{ CsS}}{{\\text{O}}_4}{\\text{ }} \\succ {\\text{ BeS}}{{\\text{O}}_4}{\\text{ }} \\succ {\\text{ MgS}}{{\\text{O}}_4}\\] [vedantu.com]
- 4. researchgate.net [researchgate.net]
Spectroscopic Analysis of Barium Di(ethanesulfonate): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the available spectroscopic data for barium di(ethanesulfonate). Due to the limited availability of direct experimental data for this specific salt, this document focuses on the spectroscopic characteristics of its constituent ions: the barium cation and the ethanesulfonate anion.
Spectroscopic Data Summary
A comprehensive search for direct spectroscopic data (IR and NMR) specifically for barium di(ethanesulfonate) did not yield dedicated experimental studies or datasets. However, valuable insights can be drawn from the analysis of related compounds and the individual ionic components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Barium (¹³⁵Ba and ¹³⁷Ba) NMR:
The NMR spectroscopy of barium is inherently challenging. Barium has two NMR active nuclei, ¹³⁵Ba and ¹³⁷Ba, both of which are quadrupolar and result in very broad signals, even in symmetrical chemical environments[1]. The low sensitivity and narrow chemical shift range, which is often smaller than the signal line-width, make barium NMR difficult to apply for detailed structural analysis[1]. Consequently, barium NMR is not commonly used for structural elucidation but rather to investigate its aqueous binding properties through relaxation rate studies[1]. Given these challenges, obtaining a high-resolution NMR spectrum of the barium cation in barium di(ethanesulfonate) is not practically feasible with standard instrumentation.
Ethanesulfonate ¹H and ¹³C NMR:
While specific data for the barium salt is unavailable, simulated ¹H and ¹³C NMR data for ethanesulfonic acid in D₂O provide a reference for the expected signals from the ethanesulfonate anion. The ethanesulfonate anion is the conjugate base of ethanesulfonic acid.
Table 1: Predicted NMR Data for the Ethanesulfonate Anion
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | ~3.0 (CH₂) | Triplet |
| ¹H | ~1.3 (CH₃) | Triplet |
| ¹³C | ~50 (CH₂) | - |
| ¹³C | ~10 (CH₃) | - |
Note: These are predicted values for the anion in an aqueous solution and may shift slightly in the presence of the barium counterion.
Infrared (IR) Spectroscopy
Experimental Protocols
Detailed experimental protocols for obtaining IR and NMR spectra of barium di(ethanesulfonate) are not available due to the lack of published data for this specific compound. However, standard methodologies for acquiring spectroscopic data for solid-state and solution samples would be applicable.
General NMR Spectroscopy Protocol (Hypothetical)
-
Sample Preparation: Dissolve a known concentration of barium di(ethanesulfonate) in a suitable deuterated solvent, such as D₂O.
-
Instrumentation: Utilize a high-field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay and a significantly higher number of scans would be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Barium NMR Acquisition: If attempted, ¹³⁷Ba would be the preferred nucleus due to its higher sensitivity compared to ¹³⁵Ba[1]. A specialized low-frequency probe would be required. The experiment would likely involve a simple pulse-acquire sequence with a very short relaxation delay and a large number of scans to overcome the low sensitivity and broad line widths[1][3].
General IR Spectroscopy Protocol (Hypothetical)
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of barium di(ethanesulfonate) with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) could be used with the neat solid.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the KBr pellet should be recorded and subtracted from the sample spectrum.
Logical Workflow for Spectroscopic Analysis
As no complex signaling pathways or experimental workflows involving barium di(ethanesulfonate) were found, a diagram representing the logical flow of its general spectroscopic characterization is provided below.
Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
Ethanesulfonic Acid Barium Salt: A Technical Overview of a Sparsely Documented Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanesulfonic acid barium salt, also known as barium ethanesulfonate, is the barium salt of ethanesulfonic acid. Despite the well-documented nature of ethanesulfonic acid and its other salts, particularly the sodium salt, specific and detailed information regarding the physical and chemical characteristics of the barium salt is notably scarce in publicly available scientific literature. This technical guide aims to consolidate the limited available information on ethanesulfonic acid barium salt and provide context through the more extensively characterized properties of its parent acid and sodium salt. It is important for researchers to note that much of the following information is inferred or presented as a comparative reference due to the lack of direct experimental data for the barium salt.
Physicochemical Characteristics
For comparative purposes, the properties of ethanesulfonic acid and its sodium salt are presented below. It is crucial to understand that these are not the properties of the barium salt but can offer some general insights into the nature of the ethanesulfonate anion.
Table 1: Physicochemical Properties of Ethanesulfonic Acid and Ethanesulfonic Acid Sodium Salt
| Property | Ethanesulfonic Acid | Ethanesulfonic Acid Sodium Salt | Ethanesulfonic Acid Barium Salt |
| Molecular Formula | C₂H₆O₃S[1] | C₂H₅NaO₃S | C₄H₁₀BaO₆S₂ |
| Molecular Weight | 110.13 g/mol [1] | 132.12 g/mol | 355.59 g/mol |
| Appearance | Colorless liquid[1] | White crystalline solid | Data not available |
| Melting Point | -17 °C[1] | >300 °C | Data not available |
| Boiling Point | 123 °C at 0.01 mmHg[1] | Decomposes | Data not available |
| Solubility in Water | Soluble[1] | Soluble | Likely soluble (inferred) |
| CAS Number | 594-45-6[1] | 5324-47-0 | Not found |
Chemical Properties and Stability
The chemical properties of ethanesulfonic acid barium salt are presumed to be characteristic of a salt of a strong acid (ethanesulfonic acid) and a strong base (barium hydroxide). It is expected to be a stable compound under standard conditions. The ethanesulfonate anion is a weak coordinating ligand.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of pure, isolated ethanesulfonic acid barium salt are not well-documented. However, a general synthetic approach can be inferred from historical literature where it is formed as an intermediate.
General Synthesis of Ethanesulfonic Acid Barium Salt (Inferred)
The synthesis generally involves the reaction of an ethanesulfonate salt (e.g., from the hydrolysis of an ethyl halide with a sulfite) with a soluble barium salt, or the neutralization of ethanesulfonic acid with a barium base.
-
Example from literature: In older synthetic methods for ethanesulfonic acid, an aqueous solution containing an ethanesulfonate is treated with barium carbonate or barium hydroxide. The resulting barium ethanesulfonate solution is then typically used in a subsequent step, such as acidification to produce free ethanesulfonic acid, or evaporated to yield the salt.
Workflow for a Hypothetical Synthesis and Isolation:
References
A Comprehensive Technical Guide to Barium di(ethanesulphonate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Barium di(ethanesulphonate), focusing on its chemical properties, a generalized synthesis protocol, and its potential relevance in research and development. Due to the limited availability of specific data for Barium di(ethanesulphonate) in scientific literature, this guide draws upon established principles of inorganic and organic chemistry, as well as publicly available information on related barium sulfonate compounds.
Core Chemical Properties
Barium di(ethanesulphonate) is an inorganic salt consisting of a barium cation (Ba²⁺) and two ethanesulphonate anions (C₂H₅SO₃⁻). The following table summarizes its key quantitative data.
| Property | Data |
| Molecular Formula | C₄H₁₀BaO₆S₂ |
| Molecular Weight | 355.59 g/mol |
| IUPAC Name | Barium di(ethanesulphonate) |
Synthesis of Barium Alkylsulfonates: A General Protocol
Materials:
-
Ethanesulfonic acid (C₂H₅SO₃H)
-
A barium source, such as Barium Hydroxide (Ba(OH)₂) or Barium Carbonate (BaCO₃)
-
Deionized water
-
Appropriate solvent (e.g., ethanol or a hydrocarbon solvent)
-
Filtration apparatus
-
Reaction vessel with stirring and heating capabilities
-
pH indicator or meter
Methodology:
-
Dissolution: Dissolve a known quantity of ethanesulfonic acid in a suitable solvent within the reaction vessel.
-
Neutralization: Gradually add a stoichiometric amount of the barium source (e.g., Barium Hydroxide) to the ethanesulfonic acid solution while stirring continuously. The reaction between an acid and a base will proceed towards neutralization. If using Barium Carbonate, the reaction will produce carbon dioxide gas.
-
pH Monitoring: Monitor the pH of the reaction mixture. The addition of the barium source should continue until the solution reaches a neutral pH (approximately 7), indicating the complete reaction of the sulfonic acid.
-
Precipitation and Isolation: If the resulting Barium di(ethanesulphonate) is insoluble in the chosen solvent system, it will precipitate out of the solution. The solid product can then be isolated by filtration.
-
Purification: The collected solid can be washed with a small amount of cold solvent to remove any unreacted starting materials or soluble impurities.
-
Drying: The purified Barium di(ethanesulphonate) should be dried under vacuum to remove any residual solvent.
A similar approach involves the reaction of an alkali metal salt of the sulfonic acid with a soluble barium salt, leading to the precipitation of the less soluble barium sulfonate.
Caption: Generalized workflow for the synthesis of Barium di(ethanesulphonate).
Applications and Relevance in Research and Drug Development
While specific applications for Barium di(ethanesulphonate) are not documented, the broader class of barium compounds and sulfonates have established roles in scientific and pharmaceutical contexts.
Barium Compounds in Medical Imaging: Barium sulfate is a well-known contrast agent used in X-ray imaging and computed tomography (CT) scans of the gastrointestinal tract.[1][2][3] Its high density and low solubility make it ideal for opacifying the GI tract, allowing for clear visualization of anatomical structures.[2][4] Although Barium di(ethanesulphonate) is expected to be more soluble than barium sulfate, its potential as a contrast agent or in the development of new imaging agents could be an area of investigation.
Sulfonates in Drug Development: The sulfonate group is a key functional group in many pharmaceutical compounds. It is often introduced to improve water solubility and bioavailability. The ethanesulphonate moiety of Barium di(ethanesulphonate) could be of interest in medicinal chemistry for these properties.
Potential Research Applications:
-
Material Science: Barium salts of organic acids can have interesting material properties. Barium sulfonates are known to have applications as additives in lubricants and as dispersants.[5]
-
Chemical Synthesis: As a source of either the barium ion or the ethanesulphonate ion in a non-aqueous solvent.
Conclusion
Barium di(ethanesulphonate) is a compound with a clear chemical formula and molecular weight that can be derived from fundamental chemical principles. While specific experimental data and applications are not widely reported, its synthesis can be approached through generalized methods for preparing barium salts of sulfonic acids. The relevance of this compound to researchers and drug development professionals lies in the established roles of both barium compounds in medical diagnostics and sulfonate groups in medicinal chemistry. Further research is needed to fully characterize Barium di(ethanesulphonate) and explore its potential applications.
References
- 1. What is Barium Sulfate used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Barium Sulfate: What is it and where is it used? [drugs.com]
- 4. Barium Sulfate | BaSO4 | CID 24414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US3031497A - Preparation of barium sulfonates - Google Patents [patents.google.com]
An In-depth Technical Guide to Barium Alkane Sulfonates: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barium alkane sulfonates are a class of chemical compounds with a long history of application, primarily as additives in lubricating oils, rust preventatives, and as flow improvers for crude oil. This technical guide provides a comprehensive overview of the discovery and history of these compounds, their synthesis, physicochemical properties, and mechanisms of action in their key applications. Detailed experimental protocols, quantitative data, and visual diagrams are presented to offer a thorough understanding for researchers and professionals in relevant fields.
Discovery and History
The development of barium alkane sulfonates is closely tied to the broader history of synthetic detergents and lubricant additives. While pinpointing a single "discovery" moment is challenging, the emergence of their industrial importance can be traced through patent literature.
The use of sulfonate-based additives in lubricants has been recognized for at least forty years prior to 2000.[1] The initial development of synthetic detergents dates back to the early 20th century, with significant advancements occurring during and after World War II. Petroleum sulfonates, byproducts of the sulfuric acid treatment of oil fractions, became a key class of these new chemical agents.
Patents filed in the late 1950s indicate a surge in research and development focused on the synthesis and application of barium sulfonates. For instance, a 1959 patent application by FMC Corporation detailed an improved process for preparing barium sulfonates for use as paint additives, insecticides, rust preventatives, and detergents in motor oils.[2] This period saw the establishment of methods for producing both neutral and "basic" (overbased) barium sulfonates, with the latter containing an excess of barium that provides enhanced acid-neutralizing properties.[2][3] These overbased sulfonates were found to be particularly effective as detergents in engine oils, preventing the buildup of sludge and varnish.[3]
The raw materials for these early barium sulfonates were often "mahogany acids," higher molecular weight sulfonic acids derived from the refining of petroleum.[2] The synthesis typically involved the neutralization of these sulfonic acids with barium compounds such as barium hydroxide or barium oxide.[4]
While the initial focus was on their detergent and rust-inhibiting properties in lubricants, more recent research has explored their application as flow improvers for waxy crude oils.[5]
Physicochemical Properties
The properties of barium alkane sulfonates can vary depending on the length and branching of the alkyl chain. The following tables summarize key quantitative data for representative barium alkane sulfonates.
Table 1: Effect of Barium Alkylbenzene Sulfonates on Crude Oil Pour Point
| Compound | Alkyl Chain Length | Concentration (mg/L) | Pour Point Reduction (°C) |
| Barium Dodecylbenzene Sulfonate (BaDBS) | C12 | 900 | 5 |
| Barium Hexadecylbenzene Sulfonate (BaHBS) | C16 | 900 | - |
| Barium Octadecylbenzene Sulfonate (BaOBS) | C18 | 900 | - |
| Data sourced from a study on the behavior of these compounds as flow improvers for crude oil.[5] |
Table 2: Thermal Stability of a Barium-Containing Composite
| Material | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) |
| Polycarbonate (PC) | ~450 | ~500 |
| PC with Barium Hexaferrite | ~450 | ~510 |
| This table provides an indication of the thermal stability of a composite containing a barium salt, suggesting that the presence of barium can influence the decomposition profile. Specific TGA/DSC data for pure barium alkane sulfonates is not readily available in the reviewed literature. |
Solubility:
Barium petroleum sulfonates are generally soluble in oil and organic solvents.[4] For instance, sodium dodecylbenzene sulfonate, a related compound, is soluble in dimethylformamide (DMF).
Critical Micelle Concentration (CMC):
The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules aggregate to form micelles. For sodium dodecylbenzene sulfonate, a typical anionic surfactant, the first and second CMCs in water have been determined to be 1.48 mmol/L and 6.90 mmol/L, respectively.[6] Specific CMC values for barium alkane sulfonates are not widely reported and would be a valuable area for further research.
Experimental Protocols
Synthesis of Barium Alkylbenzene Sulfonates
This protocol is based on the synthesis of barium dodecylbenzenesulfonate (BaDBS), barium hexadecylbenzenesulfonate (BaHBS), and barium octadecylbenzenesulfonate (BaOBS) as described in the literature.[5]
Materials:
-
Dodecylbenzenesulfonic acid, Hexadecylbenzenesulfonic acid, or Octadecylbenzenesulfonic acid
-
n-Octyl alcohol
-
Barium hydroxide (in excess)
Procedure:
-
In a flask equipped with a heating jacket, stirrer, and condenser, add the alkylbenzene sulfonic acid and n-octyl alcohol in a molar ratio of 1:3.
-
Add an excess amount of barium hydroxide to the mixture.
-
Heat the mixture to 280°C for 6 hours, or until the solution becomes neutral, indicating the completion of the reaction.
-
After cooling, centrifuge the reaction mixture to separate the product.
-
The resulting supernatant is the barium alkylbenzene sulfonate solution.
Diagram 1: Experimental Workflow for the Synthesis of Barium Alkylbenzene Sulfonates
Caption: A simplified workflow for the synthesis of barium alkylbenzene sulfonates.
Mechanisms of Action
Rust Inhibition
Barium alkane sulfonates are effective rust inhibitors due to their ability to form a protective barrier on metal surfaces. The sulfonate head of the molecule is polar and has an affinity for the metal surface, while the long, nonpolar alkane tail creates a hydrophobic layer. This layer prevents moisture and corrosive agents from coming into contact with the metal, thus inhibiting the formation of rust.[4]
Diagram 2: Mechanism of Rust Inhibition by Barium Alkane Sulfonates
Caption: Barium alkane sulfonates form a protective hydrophobic barrier on metal surfaces.
Flow Improver for Crude Oil
In waxy crude oils, long-chain paraffin waxes can crystallize at lower temperatures, forming a network that increases the viscosity and pour point of the oil, making it difficult to transport. Barium alkane sulfonates act as flow improvers by interfering with this crystallization process. The alkyl chains of the sulfonate molecules co-crystallize with the paraffin waxes, disrupting the formation of large, interlocking crystal networks. This results in smaller, less cohesive wax crystals, which reduces the viscosity and pour point of the crude oil.[5]
Diagram 3: Mechanism of Action as a Crude Oil Flow Improver
Caption: Barium alkane sulfonates disrupt wax crystallization in crude oil, improving its flow properties.
Conclusion
Barium alkane sulfonates have a well-established history as versatile and effective industrial chemicals. From their origins as detergent additives in lubricating oils to their more recent applications as flow improvers for crude oil, their utility is rooted in their amphiphilic nature and the unique properties imparted by the barium cation. While a precise timeline of their initial discovery remains somewhat elusive, their importance in industrial chemistry from the mid-20th century onwards is clear. Further research into the specific physicochemical properties of a wider range of barium alkane sulfonates, particularly their CMC values and detailed thermal behavior, would be beneficial for optimizing their performance in existing and novel applications.
References
- 1. nlgi.org [nlgi.org]
- 2. US3031497A - Preparation of barium sulfonates - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Synthesis of barium alkylbenzene sulfonate and its behavior as a flow improver for crude oil [comptes-rendus.academie-sciences.fr]
- 6. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
Methodological & Application
Application Notes and Protocols: The Role of Barium Salts in Analytical Chemistry
A Note on Barium Di(ethanesulphonate): Extensive literature searches did not yield specific applications of Barium Di(ethanesulphonate) in analytical chemistry. The following documentation details the widespread and fundamental use of soluble barium salts, such as Barium Chloride, in the gravimetric analysis of sulfate, a cornerstone technique in analytical chemistry. The principles and protocols described are foundational to understanding the analytical utility of the barium ion (Ba²⁺).
Application: Gravimetric Determination of Sulfate Ions
The primary application of soluble barium salts in analytical chemistry is the quantitative determination of sulfate ions (SO₄²⁻) through precipitation gravimetry.[1][2][3] This method relies on the reaction of a soluble barium salt with a solution containing sulfate ions to form the highly insoluble Barium Sulfate (BaSO₄) precipitate.[3][4] The precipitate is then collected, dried, and weighed, and the amount of sulfate in the original sample is calculated based on the mass of the BaSO₄.[5][6]
Key Advantages:
-
High Accuracy and Precision: When performed correctly, gravimetric analysis is one of the most accurate analytical methods.
-
Low Solubility of Precipitate: Barium sulfate is virtually insoluble in water and dilute acids, ensuring a complete precipitation of sulfate ions.[4][7]
-
Stoichiometric and Stable Precipitate: The precipitate, BaSO₄, has a well-defined and stable chemical formula, which is crucial for accurate calculations.
Interferences: Potential interferences in this method include the co-precipitation of other ions. Heavy metals like chromium and iron can interfere with complete precipitation.[8] High concentrations of nitrate and sulfite may also lead to inaccurate results.[8]
Data Presentation: Properties of Barium Sulfate
| Property | Value | Reference |
| Chemical Formula | BaSO₄ | [7] |
| Molar Mass | 233.38 g/mol | |
| Appearance | White or yellowish odorless powder or small crystals | [7] |
| Density | 4.25 - 4.5 g/cm³ | [7] |
| Melting Point | 1580 °C (with decomposition) | [7] |
| Solubility in Water | Virtually insoluble | [7] |
| Solubility in other solvents | Insoluble in dilute acids and alcohol. Soluble in hot concentrated sulfuric acid. | [7] |
Experimental Protocol: Gravimetric Determination of Sulfate
This protocol outlines the steps for determining the concentration of sulfate in a soluble sample using Barium Chloride as the precipitating agent.[2]
Materials and Reagents:
-
Sample containing an unknown amount of sulfate
-
Barium Chloride (BaCl₂) solution (5 g BaCl₂·2H₂O per liter)
-
6 M Hydrochloric Acid (HCl)
-
Distilled water
-
Silver Nitrate (AgNO₃) solution
-
Ashless filter paper
-
400 mL Beakers
-
Watch glasses
-
Stirring rods
-
Heating plate
-
Drying oven
-
Muffle furnace
-
Desiccator
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the soluble sulfate sample and dissolve it in a 400 mL beaker with approximately 50 mL of distilled water.
-
Acidification: Add about 4 mL of 6 M HCl to the sample solution.[2] This prevents the precipitation of other barium salts that are soluble in acidic conditions.
-
Heating: Cover the beaker with a watch glass and gently heat the solution to boiling.
-
Precipitation: Heat approximately 100 mL of the BaCl₂ solution to near boiling. Add the hot BaCl₂ solution quickly but with vigorous stirring to the hot sample solution.[2] A white precipitate of BaSO₄ will form.
-
Digestion: Keep the solution just below boiling for 1 to 2 hours.[2] This process, known as digestion, encourages the formation of larger, more easily filterable crystals and reduces impurities.
-
Filtration: Filter the hot solution through a fine, ashless filter paper.[2]
-
Washing: Wash the precipitate in the beaker with hot distilled water, transferring all of it onto the filter paper. Continue washing the precipitate on the filter paper with hot distilled water until the washings are free of chloride ions.
-
Chloride Test: To check for the absence of chloride, collect a small amount of the filtrate and add a few drops of silver nitrate solution. The absence of a white precipitate (AgCl) indicates that the washing is complete.
-
Drying and Ignition: Carefully fold the filter paper containing the precipitate and place it in a crucible of known weight. Dry the crucible and its contents in a drying oven before igniting them in a muffle furnace at a high temperature (e.g., 800-900 °C) until the filter paper has been completely combusted.
-
Cooling and Weighing: Transfer the crucible to a desiccator to cool to room temperature. Once cooled, weigh the crucible with the BaSO₄ precipitate on an analytical balance. Repeat the ignition, cooling, and weighing steps until a constant weight is achieved.
-
Calculation: Calculate the percentage of sulfate in the original sample using the following formula:
% SO₄²⁻ = (Mass of BaSO₄ × Gravimetric Factor) / Mass of Sample × 100
Gravimetric Factor = (Molar Mass of SO₄²⁻) / (Molar Mass of BaSO₄)
Visualizations
Experimental Workflow for Gravimetric Analysis of Sulfate
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 3. precipitate of barium sulphate - Talents Minerals Co., Ltd [tlzchina.com]
- 4. mineclosure.gtk.fi [mineclosure.gtk.fi]
- 5. Estimation of barium sulphate by Gravimtry - Pharmacy Infoline [pharmacyinfoline.com]
- 6. scribd.com [scribd.com]
- 7. Barium Sulfate | BaSO4 | CID 24414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NEMI Method Summary - 375.3 [nemi.gov]
Application Notes and Protocols for the Determination of Sulfate Ions Using a Barium-Based Precipitating Agent
Introduction
The accurate quantification of sulfate ions (SO₄²⁻) is critical in numerous fields, including environmental monitoring, industrial process control, and pharmaceutical analysis. A widely established and reliable method for this determination is precipitation, followed by either gravimetric or turbidimetric analysis. This method relies on the reaction of a soluble barium salt with sulfate ions to form highly insoluble barium sulfate (BaSO₄).
While various barium salts can be used, barium chloride (BaCl₂) is the most common and well-documented precipitating agent for sulfate analysis due to its high solubility in water and the clean precipitation of barium sulfate.
A thorough review of scientific literature and chemical databases reveals no evidence of barium di(ethanesulfonate) being used as a standard precipitating agent for sulfate ions. Ethanesulfonic acid and its salts are primarily utilized in other applications, such as catalysis and pharmaceutical formulations. Therefore, the following application notes and protocols will focus on the validated and universally accepted method using barium chloride.
Application Notes
Principle of Sulfate Precipitation
The quantitative determination of sulfate ions using a barium salt is based on the following chemical reaction:
Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)
In this reaction, soluble barium ions (from a source like barium chloride) react with sulfate ions in a sample to form barium sulfate, a dense white precipitate. Barium sulfate is characterized by its extremely low solubility in water and acidic solutions, making it ideal for quantitative analysis.[1][2] The amount of sulfate in the original sample can be determined by measuring the mass of the dried precipitate (gravimetric analysis) or by measuring the turbidity of the suspension (turbidimetric analysis).
Selection of Precipitating Agent
Barium chloride (BaCl₂) is the reagent of choice for sulfate precipitation for several key reasons:
-
High Solubility: It is readily soluble in water, allowing for the easy preparation of standardized solutions.
-
Purity: High-purity grades of barium chloride are commercially available, minimizing the introduction of interfering ions.
-
Effective Precipitation: It provides a source of Ba²⁺ ions that efficiently precipitate sulfate across a wide range of concentrations.
Other barium salts like barium hydroxide or barium carbonate may also be used in specific applications, particularly in treating industrial effluents.
Key Experimental Considerations
Several factors must be controlled to ensure accurate and reproducible results:
-
pH: Precipitation is typically carried out in a slightly acidic medium (pH 4.5-5.0), usually achieved by adding hydrochloric acid. This prevents the co-precipitation of other barium salts like barium carbonate or barium phosphate, which are soluble in acidic conditions.[3]
-
Temperature: Performing the precipitation at an elevated temperature (near boiling) promotes the formation of larger, more easily filterable crystals of barium sulfate and reduces the likelihood of co-precipitation.
-
Rate of Addition: The barium chloride solution should be added slowly and with constant stirring to the sulfate-containing sample. This technique minimizes supersaturation and leads to the formation of a crystalline precipitate rather than a fine, colloidal suspension that is difficult to filter.[3]
-
Digestion: After precipitation, the suspension is typically "digested" by keeping it hot for a period. This process allows smaller particles to dissolve and re-precipitate onto larger ones, resulting in a more filterable and purer precipitate.
-
Washing: The collected precipitate must be washed thoroughly with hot deionized water to remove any co-precipitated impurities, particularly excess barium chloride and other soluble salts.
-
Drying/Ignition: For gravimetric analysis, the filtered precipitate is dried or ignited at a high temperature to remove all moisture before weighing.
Interferences
Several ions and substances can interfere with the accurate determination of sulfate:
-
Cations: Heavy metals such as lead, calcium, and strontium can co-precipitate as sulfates.
-
Anions: Sulfite and sulfide can be oxidized to sulfate and should be removed prior to analysis. Nitrate and chlorate can cause co-precipitation.
-
Silica: Can form a gelatinous precipitate that interferes with filtration and weighing.
-
Organic Matter: Can lead to the reduction of sulfate to sulfide upon heating.
Experimental Protocols
Protocol 1: Gravimetric Determination of Sulfate
This protocol details the steps for the precise measurement of sulfate concentration through the gravimetric analysis of barium sulfate precipitate.
1. Sample Preparation: a. Accurately weigh a solid sample containing sulfate or pipette a precise volume of a liquid sample into a 400 mL beaker. b. Dilute the sample to approximately 200 mL with deionized water. c. Add 4 mL of 6 M hydrochloric acid (HCl). If the sample is a solid, ensure it is fully dissolved.
2. Precipitation: a. Heat the solution to near boiling. b. While stirring gently, slowly add a 5% (w/v) solution of barium chloride (BaCl₂) dropwise until no further precipitation is observed. Add a slight excess to ensure complete precipitation of the sulfate ions. c. The reaction is: BaCl₂ + SO₄²⁻ → BaSO₄(s) + 2Cl⁻.[4]
3. Digestion of the Precipitate: a. Cover the beaker with a watch glass and maintain the solution at a temperature just below boiling for 1 to 2 hours. This "digestion" period allows the precipitate to crystallize.
4. Filtration and Washing: a. Use a quantitative ashless filter paper to filter the hot suspension. b. Transfer the precipitate completely to the filter paper using a stream of hot deionized water from a wash bottle. c. Wash the precipitate on the filter paper with several small portions of hot deionized water until the filtrate is free of chloride ions (test with silver nitrate solution).
5. Drying and Ignition: a. Carefully fold the filter paper containing the precipitate and place it in a pre-weighed porcelain crucible. b. Heat the crucible gently at first to char the filter paper, then increase the temperature to ignite it completely in a muffle furnace at 800-900 °C for at least one hour. c. Cool the crucible in a desiccator to room temperature.
6. Weighing and Calculation: a. Weigh the crucible containing the barium sulfate precipitate. b. Repeat the ignition and cooling steps until a constant weight is achieved. c. Calculate the mass of sulfate using the following formula:
Protocol 2: Turbidimetric Determination of Sulfate
This protocol is a more rapid method suitable for determining sulfate concentrations, particularly in water samples. It relies on measuring the turbidity created by the barium sulfate suspension.
1. Preparation of Standards and Sample: a. Prepare a series of sulfate standards with known concentrations (e.g., 0 to 40 mg/L). b. Filter the unknown sample to remove any existing turbidity. c. Pipette a known volume (e.g., 50 mL) of the sample and each standard into separate flasks.
2. Reagent Addition: a. Add a conditioning reagent to each flask and mix. The conditioning reagent typically contains a buffer to control pH and a substance like glycerol or gelatin to stabilize the barium sulfate suspension.[5] b. While stirring, add a precise amount of barium chloride crystals or a standardized solution to each flask. Stir for a consistent period (e.g., 60 seconds).[6]
3. Turbidity Measurement: a. After a fixed standing time (e.g., 2 minutes) to allow for consistent precipitate formation, measure the turbidity of the suspension using a nephelometer or spectrophotometer at a wavelength of 420 nm.[5]
4. Calculation: a. Create a calibration curve by plotting the turbidity readings of the standards against their known sulfate concentrations. b. Determine the sulfate concentration of the unknown sample by comparing its turbidity reading to the calibration curve.
Quantitative Data
The following tables summarize key quantitative data related to the precipitation of sulfate ions with barium.
Table 1: Solubility of Barium Sulfate
| Temperature (°C) | Solubility Product (Ksp) | Solubility ( g/100 mL) |
| 25 | 1.1 x 10⁻¹⁰ | 0.00024 |
| 50 | 1.6 x 10⁻¹⁰ | 0.00034 |
| 100 | 3.9 x 10⁻¹⁰ | 0.00041 |
Data compiled from various chemical handbooks and studies on barium sulfate solubility.[2][7][8]
Table 2: Comparison of Analytical Methods for Sulfate Determination
| Method | Typical Concentration Range | Advantages | Disadvantages |
| Gravimetric | > 10 mg/L | High precision and accuracy; considered a primary reference method. | Time-consuming; requires careful technique; not suitable for low concentrations. |
| Turbidimetric | 1 - 40 mg/L | Rapid; suitable for a large number of samples. | Less precise than gravimetric; susceptible to interferences from color and other suspended solids.[5][6] |
Visualizations
Below are diagrams illustrating the experimental workflow for the gravimetric determination of sulfate and the chemical relationship in the precipitation reaction.
Caption: Experimental workflow for the gravimetric determination of sulfate.
Caption: Chemical relationship in the precipitation of barium sulfate.
References
- 1. Barium sulfate - Wikipedia [en.wikipedia.org]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Barium hexanesulfonate | C12H26BaO6S2 | CID 101627443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Barium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. DIPHENYLAMINE-4-SULFONIC ACID BARIUM SALT synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Properties of barium | MEL Chemistry [melscience.com]
Application Notes & Protocols: Barium di(ethanesulphonate) in Electrochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium di(ethanesulphonate), with the chemical formula Ba(CH₃CH₂SO₃)₂, is an organosulfonate salt that, while not extensively documented in electrochemical literature, holds potential for various applications based on the known properties of its constituent ions. Barium compounds are utilized in diverse electrochemical systems, including batteries and capacitors, for their specific physicochemical properties. Similarly, alkanesulfonates, particularly methanesulfonates, are recognized for their use in electroplating and as components of electrolytes due to their high solubility and electrochemical stability.
These application notes provide a theoretical framework and experimental guidance for exploring the potential of Barium di(ethanesulphonate) in two key areas of electrochemistry: as an electrolyte component in non-aqueous batteries and as an additive in electroplating processes. The protocols outlined below are based on established electrochemical methodologies and are intended to serve as a starting point for researchers.
Application in Non-Aqueous Batteries
The ethanesulfonate anion is the conjugate base of a strong acid, making it a potentially stable, non-coordinating anion suitable for use in battery electrolytes. Barium ions (Ba²⁺) could play a role in modifying the properties of the solid electrolyte interphase (SEI) or influencing ion transport within the electrolyte.
Potential Advantages:
-
High Solubility: Similar to methanesulfonates, Barium di(ethanesulphonate) is expected to have good solubility in polar organic solvents commonly used in battery electrolytes.
-
Electrochemical Stability: Alkanesulfonates generally possess a wide electrochemical window, which is crucial for high-voltage battery applications.
-
SEI Modification: Divalent cations like Ba²⁺ can be incorporated into the SEI layer on the anode, potentially enhancing its stability and uniformity, thereby improving battery cycle life and safety.
Quantitative Data Summary (Hypothetical)
Should experiments be conducted, the following table provides a template for summarizing key performance metrics of a non-aqueous electrolyte containing Barium di(ethanesulphonate).
| Parameter | Electrolyte A (Control) | Electrolyte B (with Ba(CH₃CH₂SO₃)₂) |
| Ionic Conductivity (mS/cm) | e.g., 8.5 | To be determined |
| Electrochemical Stability Window (V) | e.g., 4.2 | To be determined |
| First Cycle Coulombic Efficiency (%) | e.g., 85 | To be determined |
| Capacity Retention after 100 Cycles (%) | e.g., 90 | To be determined |
Experimental Protocol: Evaluation of Barium di(ethanesulphonate) as a Battery Electrolyte Salt
Objective: To assess the electrochemical performance of a non-aqueous electrolyte containing Barium di(ethanesulphonate) in a lithium-ion half-cell.
Materials:
-
Barium di(ethanesulphonate) (synthesis may be required)
-
Lithium hexafluorophosphate (LiPF₆) or other suitable lithium salt
-
Ethylene carbonate (EC) and Dimethyl carbonate (DMC) (battery grade)
-
Lithium foil (anode)
-
LiCoO₂ or LiFePO₄ coated aluminum foil (cathode)
-
Celgard separator
-
Coin cell components (CR2032)
-
Argon-filled glovebox
-
Potentiostat/Galvanostat with impedance spectroscopy capability
-
Cyclic voltammetry setup
Procedure:
-
Electrolyte Preparation (inside a glovebox):
-
Prepare a 1 M LiPF₆ solution in EC:DMC (1:1 v/v) as the control electrolyte.
-
Prepare the experimental electrolyte by dissolving a specific concentration (e.g., 0.1 M) of Barium di(ethanesulphonate) in the control electrolyte. Ensure complete dissolution.
-
-
Cell Assembly (inside a glovebox):
-
Assemble CR2032 coin cells using a lithium metal anode, a separator, and the prepared cathode.
-
Add a few drops of the designated electrolyte (control or experimental) to saturate the separator and electrodes.
-
Crimp the coin cells to ensure proper sealing.
-
-
Electrochemical Measurements:
-
Ionic Conductivity: Measure the ionic conductivity of the electrolytes at various temperatures using a conductivity meter.
-
Cyclic Voltammetry (CV): Perform CV on a three-electrode cell (e.g., with a platinum working electrode, lithium reference, and lithium counter electrode) to determine the electrochemical stability window of the electrolyte. Scan the potential from the open-circuit voltage to a high potential (e.g., 5.0 V vs. Li/Li⁺) and back.
-
Galvanostatic Cycling: Cycle the assembled coin cells at a constant C-rate (e.g., C/10 for the first few cycles, then C/5) within a defined voltage range (e.g., 3.0-4.2 V for LiCoO₂). Record the charge-discharge capacities and calculate the coulombic efficiency for each cycle.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after cycling to analyze changes in the SEI and charge transfer resistance.
-
Logical Workflow Diagram
Application in Electroplating
Barium compounds can act as additives in electroplating baths to refine grain structure and improve the quality of the deposited layer. Alkanesulfonate-based electrolytes are favored in some plating applications for their high conductivity and the high solubility of metal salts. The combination in Barium di(ethanesulphonate) could offer synergistic effects.
Potential Advantages:
-
Grain Refinement: Barium ions may act as a grain refiner, leading to a denser, smoother, and more corrosion-resistant plated layer.
-
Enhanced Throwing Power: The presence of additional ions could modify the current distribution, improving the uniformity of the coating on complex shapes.
-
Brightening Agent: Barium salts have been noted to function as brightening agents in some plating baths.
Quantitative Data Summary (Hypothetical)
This table illustrates how to present data from a comparative study of a plating bath with and without Barium di(ethanesulphonate).
| Parameter | Plating Bath A (Control) | Plating Bath B (with Ba(CH₃CH₂SO₃)₂) |
| Current Efficiency (%) | e.g., 95 | To be determined |
| Deposit Hardness (Vickers) | e.g., 200 | To be determined |
| Surface Roughness (Ra, µm) | e.g., 0.5 | To be determined |
| Corrosion Resistance (h in salt spray) | e.g., 24 | To be determined |
Experimental Protocol: Investigating Barium di(ethanesulphonate) as a Plating Additive
Objective: To determine the effect of Barium di(ethanesulphonate) on the properties of an electrodeposited metal layer (e.g., copper).
Materials:
-
Barium di(ethanesulphonate)
-
Copper(II) sulfate pentahydrate
-
Sulfuric acid
-
Deionized water
-
Copper sheet (anode)
-
Brass or steel coupons (cathode)
-
Hull cell
-
DC power supply
-
Scanning Electron Microscope (SEM)
-
X-ray Diffraction (XRD) instrument
-
Microhardness tester
-
Surface profilometer
Procedure:
-
Plating Bath Preparation:
-
Prepare a standard acid copper plating bath (e.g., 200 g/L CuSO₄·5H₂O, 50 g/L H₂SO₄ in deionized water). This is the control bath.
-
Prepare an experimental bath with the same composition but with the addition of a specific concentration of Barium di(ethanesulphonate) (e.g., 1 g/L).
-
-
Hull Cell Test:
-
Perform a Hull cell test on both the control and experimental baths to visually assess the plating quality over a range of current densities. Observe for brightness, burning, and throwing power.
-
-
Electrodeposition:
-
Clean and prepare the cathode coupons (e.g., by degreasing and acid dipping).
-
Electroplate the coupons in both baths at a constant current density (e.g., 2 A/dm²) for a fixed time to achieve a desired thickness.
-
-
Deposit Characterization:
-
Current Efficiency: Calculate the current efficiency by comparing the actual mass of the deposited copper with the theoretical mass calculated from Faraday's laws.
-
Morphology and Microstructure: Examine the surface morphology of the plated layers using SEM. Analyze the crystal structure and grain size using XRD.
-
Mechanical Properties: Measure the microhardness of the deposit using a Vickers hardness tester.
-
Surface Finish: Quantify the surface roughness using a profilometer.
-
Corrosion Resistance: Conduct a salt spray test (e.g., ASTM B117) to evaluate the corrosion resistance of the plated coupons.
-
Signaling Pathway Diagram (Logical Relationship)
Disclaimer: The application notes and protocols provided herein are for research and development purposes only. They are based on theoretical potential and analogies with related chemical compounds. Researchers should conduct their own thorough safety assessments and preliminary experiments to validate these concepts. The synthesis of Barium di(ethanesulphonate) may be required as it is not a commonly available chemical.
Application Notes & Protocols: Gravimetric Determination of Sulfate Using a Barium Salt
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the gravimetric analysis of sulfate. The standard and recommended reagent for this procedure is Barium Chloride (BaCl₂). While Barium di(ethanesulphonate) can also serve as a source of barium ions (Ba²⁺), it is not conventionally used. The underlying principle of the analysis remains the formation of a highly insoluble Barium Sulfate (BaSO₄) precipitate. This protocol details the necessary steps from sample preparation to final calculation, ensuring accurate and reproducible results.
Introduction
Gravimetric analysis is a quantitative method that relies on the measurement of mass. The gravimetric determination of sulfate is a classic analytical technique that involves the precipitation of sulfate ions (SO₄²⁻) from a solution by the addition of a barium salt. The resulting barium sulfate precipitate is then filtered, washed, dried, and weighed. From the mass of the precipitate, the amount of sulfate in the original sample can be calculated.
The key reaction is the formation of barium sulfate, which is a dense, crystalline precipitate that is sparingly soluble in water[1][2][3]. The reaction is as follows:
Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)
The success of this method depends on several factors, including the purity of the precipitate and the completeness of the precipitation.
Reagents and Materials
| Reagent/Material | Specification | Notes |
| Barium Chloride (BaCl₂) Solution | 0.05 M (12.215 g/L BaCl₂·2H₂O) | Standard precipitating agent. |
| Barium di(ethanesulphonate) | Formula: Ba(C₂H₅SO₃)₂ | Alternative source of Ba²⁺. Not standard. |
| Hydrochloric Acid (HCl) | Concentrated and 2 M | Used to acidify the sample solution. |
| Silver Nitrate (AgNO₃) Solution | 0.1 M | To test for the presence of chloride ions. |
| Ashless Filter Paper | Quantitative grade | For filtration of the precipitate. |
| Deionized Water | High purity | For solution preparation and washing. |
| Unknown Sulfate Sample | Solid or aqueous | Sample to be analyzed. |
Experimental Protocol
The following protocol outlines the steps for the gravimetric determination of sulfate using a barium salt solution.
3.1. Sample Preparation
-
Accurately weigh approximately 0.3-0.5 g of the dried unknown sulfate sample into three separate 400 mL beakers.
-
Dissolve each sample in about 150 mL of deionized water.
-
Add 2 mL of 2 M hydrochloric acid to each beaker. This prevents the precipitation of other barium salts, such as barium carbonate or barium phosphate.
3.2. Precipitation
-
Heat the sample solutions to near boiling (approximately 80-90 °C) on a hot plate. Do not boil.
-
While stirring the hot sample solution, slowly add the Barium Chloride solution dropwise from a burette. A white precipitate of Barium Sulfate will form.
-
Continue adding the precipitating agent until no more precipitate is formed upon the addition of a few more drops. An excess of the precipitating agent is necessary to ensure complete precipitation.
3.3. Digestion
-
Cover the beakers with a watch glass and keep the solutions hot (just below boiling) on a hot plate for at least one hour.
-
This "digestion" process allows smaller particles to dissolve and reprecipitate onto larger ones, resulting in a more filterable and purer precipitate.
3.4. Filtration and Washing
-
Set up a filtration apparatus with a funnel and ashless filter paper.
-
Decant the hot supernatant liquid through the filter paper, leaving most of the precipitate in the beaker.
-
Wash the precipitate in the beaker with several portions of hot deionized water, decanting the washings through the filter paper.
-
Quantitatively transfer the precipitate from the beaker to the filter paper using a stream of hot deionized water and a rubber policeman.
-
Continue washing the precipitate on the filter paper with hot deionized water until the filtrate is free of chloride ions. To test for chlorides, collect a small amount of the filtrate in a test tube and add a few drops of silver nitrate solution. The absence of a white precipitate (AgCl) indicates that the washing is complete.
3.5. Drying and Ignition
-
Carefully fold the filter paper containing the precipitate and place it in a pre-weighed porcelain crucible.
-
Heat the crucible gently over a Bunsen burner to char the filter paper. Avoid allowing the paper to catch fire.
-
Once the paper is charred, transfer the crucible to a muffle furnace and ignite at 800-900 °C for at least one hour. This step removes the filter paper and any volatile impurities.
-
After ignition, allow the crucible to cool in a desiccator to prevent the absorption of moisture.
3.6. Weighing and Calculation
-
Once cooled to room temperature, weigh the crucible containing the Barium Sulfate precipitate accurately.
-
Repeat the ignition, cooling, and weighing steps until a constant mass is obtained.
-
Calculate the percentage of sulfate in the original sample using the following formula:
% SO₄²⁻ = (Mass of BaSO₄ (g) × Molar Mass of SO₄²⁻ ( g/mol )) / (Mass of Sample (g) × Molar Mass of BaSO₄ ( g/mol )) × 100
-
Molar Mass of BaSO₄ = 233.39 g/mol
-
Molar Mass of SO₄²⁻ = 96.06 g/mol
-
Data Presentation
Table 1: Example Data for Gravimetric Determination of Sulfate
| Trial | Mass of Sample (g) | Mass of Crucible + BaSO₄ (g) | Mass of Empty Crucible (g) | Mass of BaSO₄ (g) | % SO₄²⁻ |
| 1 | 0.3512 | 25.8734 | 25.5432 | 0.3302 | 38.68 |
| 2 | 0.3558 | 26.1256 | 25.7891 | 0.3365 | 38.92 |
| 3 | 0.3525 | 25.9987 | 25.6675 | 0.3312 | 38.71 |
| Average | 38.77 | ||||
| Std. Dev. | 0.13 |
Potential Interferences and Sources of Error
A number of ions can interfere with the gravimetric determination of sulfate, leading to inaccurate results.
Table 2: Common Interferences in Sulfate Gravimetric Analysis [4][5]
| Interfering Ion | Effect on Result | Reason for Interference | Mitigation Strategy |
| Cations | |||
| Ca²⁺, Sr²⁺, Pb²⁺ | Positive error | Co-precipitation of their sulfates. | Removal of interfering cations prior to precipitation. |
| Fe³⁺, Al³⁺ | Negative error | Formation of complex sulfates that are more soluble. | Adjustment of pH and addition of a complexing agent. |
| Anions | |||
| NO₃⁻, ClO₃⁻ | Positive error | Co-precipitation of their barium salts. | Removal of interfering anions prior to precipitation. |
| CO₃²⁻, PO₄³⁻ | Positive error | Precipitation of barium carbonate or barium phosphate. | Acidification of the solution with HCl. |
Sources of Error:
-
Incomplete precipitation: Insufficient addition of the precipitating agent.
-
Co-precipitation: Inclusion of impurities in the precipitate.
-
Loss of precipitate: During filtration and transfer.
-
Incomplete drying: Failure to bring the precipitate to a constant weight.
-
Reduction of BaSO₄: If the filter paper is allowed to ignite at a very high temperature in a reducing atmosphere, BaSO₄ can be reduced to BaS, leading to a negative error.
Diagrams
Caption: Workflow for the gravimetric determination of sulfate.
Caption: Key factors influencing the precipitation of Barium Sulfate.
References
Application Notes and Protocols: Barium Di(ethanesulfonate) in the Synthesis of Other Barium Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols describe the potential use of barium di(ethanesulfonate) as a precursor in the synthesis of other barium compounds. To date, there is limited published literature detailing these specific applications. The proposed methodologies are based on established principles of inorganic chemistry, primarily double displacement reactions. Researchers should treat these as theoretical guidance and perform appropriate small-scale feasibility studies before proceeding with larger-scale syntheses.
Introduction
Barium compounds are utilized in a wide array of applications, from medical imaging contrast agents to pigments and components in electronic devices. The synthesis of high-purity barium salts is crucial for these applications. Barium di(ethanesulfonate), Ba(CH₃CH₂SO₃)₂, is a salt of a strong acid (ethanesulfonic acid) and a strong base (barium hydroxide). Ethanesulfonic acid is highly soluble in water, and it is anticipated that its barium salt also exhibits high aqueous solubility. This property makes an aqueous solution of barium di(ethanesulfonate) a potentially valuable, yet underexplored, starting material for the synthesis of other barium compounds, particularly insoluble barium salts, via precipitation reactions.
The primary advantage of using a highly soluble barium salt like barium di(ethanesulfonate) is the ability to perform reactions in an aqueous medium, which allows for precise stoichiometric control and can lead to the formation of well-defined crystalline products.
Proposed Synthesis Applications
The core principle behind the proposed use of barium di(ethanesulfonate) is the double displacement reaction, also known as a metathesis or precipitation reaction. In this type of reaction, two soluble ionic compounds in a solution react by exchanging ions to form new compounds. If one of the newly formed compounds is insoluble in the solvent, it will precipitate out of the solution.
The general form of this reaction is: AX + BY → AY + BX
In the context of using barium di(ethanesulfonate), the reaction would be: Ba(CH₃CH₂SO₃)₂ (aq) + M₂Y (aq) → BaY (s) + 2 M(CH₃CH₂SO₃) (aq)
Where:
-
Ba(CH₃CH₂SO₃)₂ is the soluble barium di(ethanesulfonate).
-
M₂Y is a soluble salt containing the anion Y²⁻.
-
BaY is the desired insoluble barium compound (the precipitate).
-
M(CH₃CH₂SO₃) is a soluble byproduct.
Synthesis of Barium Sulfate (BaSO₄)
Barium sulfate is exceptionally insoluble in water and is a key compound in applications such as medical contrast agents and as a filler in plastics and paints.
-
Reaction Principle: A double displacement reaction between an aqueous solution of barium di(ethanesulfonate) and a soluble sulfate salt (e.g., sodium sulfate, Na₂SO₄) will yield a precipitate of barium sulfate.
Ba(CH₃CH₂SO₃)₂ (aq) + Na₂SO₄ (aq) → BaSO₄ (s) + 2 Na(CH₃CH₂SO₃) (aq)
Synthesis of Barium Carbonate (BaCO₃)
Barium carbonate is another insoluble barium salt that serves as a precursor for the synthesis of other barium compounds, including those used in the production of specialty glass and ceramics.[1][2]
-
Reaction Principle: The reaction of an aqueous solution of barium di(ethanesulfonate) with a soluble carbonate salt (e.g., sodium carbonate, Na₂CO₃) will result in the precipitation of barium carbonate.
Ba(CH₃CH₂SO₃)₂ (aq) + Na₂CO₃ (aq) → BaCO₃ (s) + 2 Na(CH₃CH₂SO₃) (aq)
Synthesis of Barium Chloride (BaCl₂)
Barium chloride is a water-soluble barium salt. Therefore, a direct precipitation reaction is not feasible. An indirect, two-step synthesis is proposed, utilizing an insoluble intermediate, such as barium carbonate.
-
Reaction Principle:
-
First, precipitate barium carbonate from a barium di(ethanesulfonate) solution as described in section 2.2.
-
The resulting barium carbonate is then washed and reacted with hydrochloric acid (HCl) to produce soluble barium chloride.[3][4]
BaCO₃ (s) + 2 HCl (aq) → BaCl₂ (aq) + H₂O (l) + CO₂ (g)
-
Data Presentation: Summary of Proposed Syntheses
| Target Compound | Precursor 1 | Precursor 2 | Reaction Type | Product of Interest | Byproduct(s) |
| Barium Sulfate | Barium di(ethanesulfonate) | Sodium Sulfate | Double Displacement | BaSO₄ (s) | Sodium ethanesulfonate (aq) |
| Barium Carbonate | Barium di(ethanesulfonate) | Sodium Carbonate | Double Displacement | BaCO₃ (s) | Sodium ethanesulfonate (aq) |
| Barium Chloride | Barium di(ethanesulfonate) | Sodium Carbonate, Hydrochloric Acid | Double Displacement followed by Acid-Base Reaction | BaCl₂ (aq) | Sodium ethanesulfonate (aq), H₂O (l), CO₂ (g) |
Experimental Protocols (Hypothetical)
Safety Precautions: All barium compounds are toxic if ingested. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
Protocol for the Synthesis of Barium Sulfate (BaSO₄)
-
Preparation of Reactant Solutions:
-
Prepare a 0.5 M solution of barium di(ethanesulfonate) by dissolving the appropriate mass in deionized water.
-
Prepare a 0.5 M solution of sodium sulfate by dissolving the appropriate mass in deionized water.
-
-
Precipitation:
-
In a beaker, add a known volume of the barium di(ethanesulfonate) solution.
-
While stirring continuously, slowly add a stoichiometric equivalent of the sodium sulfate solution.
-
A white precipitate of barium sulfate will form immediately.[5]
-
-
Isolation and Purification:
-
Continue stirring the mixture for 30 minutes to ensure complete precipitation.
-
Separate the precipitate by filtration using a Buchner funnel and appropriate filter paper.
-
Wash the precipitate with deionized water to remove any soluble impurities, particularly the sodium ethanesulfonate byproduct.
-
Dry the purified barium sulfate in an oven at 110°C to a constant weight.
-
Protocol for the Synthesis of Barium Carbonate (BaCO₃)
-
Preparation of Reactant Solutions:
-
Prepare a 0.5 M solution of barium di(ethanesulfonate) in deionized water.
-
Prepare a 0.5 M solution of sodium carbonate in deionized water.
-
-
Precipitation:
-
To a beaker containing a known volume of the barium di(ethanesulfonate) solution, slowly add a stoichiometric amount of the sodium carbonate solution while stirring.
-
A white precipitate of barium carbonate will form.
-
-
Isolation and Purification:
-
Allow the reaction to stir for 30 minutes.
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected solid with deionized water to remove soluble byproducts.
-
Dry the barium carbonate in an oven at 110°C.
-
Protocol for the Synthesis of Barium Chloride (BaCl₂)
-
Synthesis of Barium Carbonate Intermediate:
-
Follow steps 1 and 2 from the protocol for the synthesis of barium carbonate (section 4.2).
-
Isolate the barium carbonate precipitate by filtration and wash thoroughly with deionized water. It is not necessary to dry the intermediate.
-
-
Conversion to Barium Chloride:
-
Transfer the wet barium carbonate filter cake to a beaker.
-
Slowly add a slight excess of 1 M hydrochloric acid to the beaker while stirring. Effervescence (release of CO₂) will occur. Continue adding acid until the effervescence ceases, indicating that all the barium carbonate has reacted.[3]
-
The resulting solution will be aqueous barium chloride.
-
-
Isolation of Barium Chloride (optional):
-
If solid barium chloride is desired, the solution can be heated to evaporate the water.
-
Crystallization will occur as the solution becomes more concentrated.
-
The resulting crystals of barium chloride dihydrate (BaCl₂·2H₂O) can be collected by filtration.
-
Visualizations
Synthesis Pathways
Caption: Proposed synthesis pathways from barium di(ethanesulfonate).
Experimental Workflow for Precipitation
Caption: General workflow for the synthesis of insoluble barium salts.
References
Application Notes and Protocols for the Analytical Determination of Barium in Environmental Samples
Introduction
Barium (Ba) is a naturally occurring element found in various environmental matrices, including water, soil, and air.[1] While typically present at low concentrations, elevated levels of barium can pose risks to human health and the environment.[2][3] Consequently, accurate and sensitive analytical methods are crucial for monitoring barium concentrations in environmental samples to ensure regulatory compliance and safeguard public health. This document provides detailed application notes and protocols for the determination of barium using several key analytical techniques. The primary methods discussed are Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[2][4][5]
These methods are widely recognized and utilized by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH).[4][5] The choice of method often depends on the sample matrix, the expected concentration of barium, and the required detection limits.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the determination of barium in different environmental samples.
| Analytical Method | Sample Matrix | Sample Preparation | Detection Limit | Percent Recovery | Reference |
| Flame Atomic Absorption Spectrometry (FAAS) | Water | Acidify with HNO₃; filter | 100 µg/L | 94% | EPA 1974 (Method 208.1)[6] |
| Water and Wastewater | Digest, evaporate to dryness, dissolve in acid | 100 µg/L | 94–113% | EPA 1974, 1979, 1992, 1994[6] | |
| Air | Collect on cellulose membrane, extract with hot acid | 2 µg per sample | 102% | NIOSH 1994 (Method 7056)[6] | |
| Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | Water and Wastewater | Digest, evaporate to dryness, dissolve in acid | 2 µg/L | 96–102% | EPA 1974, 1979, 1992, 1994[6] |
| Soil | Digest in HNO₃ and H₂O₂ | 0.2 µg/g dry weight | 96% | EPA 1978, 1996[5] | |
| Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) | Water | Reflux with HNO₃ and HCl; filter | 1 µg/L | 92% | EPA 1994b (Method 200.7)[6] |
| Air | Collect on membrane, extract with hot acid | 0.005 µg per sample | 97.7–102.4% | NIOSH 2003 (Method 7300)[6] | |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Water | Reflux with addition of HNO₃ and HCl; filter | 0.8 µg/L | 95% | EPA 1994a (Method 200.8)[6] |
| Sediment, Soil, Rocks | Digest in a mixture of HCl, HNO₃, and HClO₄ | 0.15 ppm | 96–102% | USGS 2002a (Method T20)[5] |
Experimental Workflow
The general workflow for the analysis of barium in environmental samples involves sample collection, preparation, instrumental analysis, and data interpretation.
Figure 1. General experimental workflow for barium analysis.
Detailed Experimental Protocols
Atomic Absorption Spectrometry (AAS) for Barium in Water
This protocol is based on EPA Method 208.1 for flame atomic absorption spectrometry.[6][7]
a. Principle: Atomic absorption spectrometry measures the absorption of light by free atoms in the gaseous state.[8] The sample is atomized in a flame, and a light beam from a barium hollow-cathode lamp is passed through the flame. The amount of light absorbed is proportional to the concentration of barium in the sample. To control the easy ionization of barium in the nitrous oxide-acetylene flame, an ionization suppressant is added.[9]
b. Reagents and Materials:
-
Barium Standard Solution (1000 mg/L): Dissolve 1.7787 g of barium chloride (BaCl₂·2H₂O) in deionized water and dilute to 1 L.
-
Potassium Chloride Solution (100 g/L): Dissolve 19 g of potassium chloride (KCl) in deionized water and dilute to 100 mL. This is used as an ionization suppressant.
-
Nitric Acid (HNO₃): Concentrated, trace metal grade.
-
Deionized Water: ASTM Type I or equivalent.
-
Barium Hollow-Cathode Lamp.
-
Nitrous Oxide and Acetylene.
c. Sample Preparation:
-
For total recoverable barium, acidify the entire sample with 1:1 nitric acid to a pH < 2 at the time of collection.
-
Transfer 100 mL of the well-mixed sample to a 150 mL beaker.
-
Add 2 mL of concentrated HNO₃ and 5 mL of concentrated HCl.
-
Heat on a hot plate at 95°C until the volume is reduced to 15-20 mL.
-
Cool and filter through a 0.45 µm filter.
-
Adjust the volume to 100 mL with deionized water.
d. Instrumental Analysis:
-
Set up the atomic absorption spectrometer according to the manufacturer's instructions.
-
Use a wavelength of 553.6 nm and a nitrous oxide-acetylene flame.[9]
-
Prepare a series of calibration standards by diluting the stock barium standard solution. The optimal concentration range is 1,000 - 20,000 µg/L.[7]
-
Add the potassium chloride solution to all standards, blanks, and samples to yield a final potassium concentration of 1000 mg/L to suppress ionization.[7]
-
Aspirate the blank and set the instrument to zero.
-
Aspirate the standards and construct a calibration curve.
-
Aspirate the samples and record the absorbance.
-
Determine the concentration of barium in the samples from the calibration curve.
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) for Barium in Soil
This protocol is a general method for the analysis of soil digests.
a. Principle: ICP-AES utilizes an inductively coupled plasma to excite atoms and ions to emit electromagnetic radiation at wavelengths characteristic of a particular element.[10] The intensity of this emission is indicative of the concentration of the element within the sample.
b. Reagents and Materials:
-
Barium Standard Solution (1000 mg/L).
-
Nitric Acid (HNO₃): Concentrated, trace metal grade.
-
Hydrochloric Acid (HCl): Concentrated, trace metal grade.
-
Hydrogen Peroxide (H₂O₂): 30%.[11]
-
Deionized Water.
c. Sample Preparation (Acid Digestion - EPA Method 3050B):
-
Homogenize and weigh approximately 1 g of the dried soil sample into a digestion vessel.
-
Add 10 mL of 1:1 HNO₃, mix, and cover with a watch glass.
-
Heat to 95°C and reflux for 10-15 minutes without boiling.
-
Allow the sample to cool, then add 5 mL of concentrated HNO₃.
-
Replace the cover and reflux for 30 minutes.
-
After cooling, add 2 mL of deionized water and 3 mL of 30% H₂O₂.
-
Heat until effervescence subsides and cool.
-
Continue adding 30% H₂O₂ in 1 mL aliquots (up to 10 mL) until effervescence is minimal.
-
Add 5 mL of concentrated HCl and 10 mL of deionized water.
-
Heat for an additional 15 minutes.
-
Cool, filter, and dilute to a final volume of 100 mL with deionized water.
d. Instrumental Analysis:
-
Set up the ICP-AES instrument according to the manufacturer's recommendations.
-
Select the appropriate barium emission wavelength (e.g., 455.403 nm).
-
Prepare calibration standards from the stock solution in the same acid matrix as the samples.
-
Aspirate the blank and standards to generate a calibration curve.
-
Analyze the prepared sample digests.
-
Calculate the barium concentration in the original soil sample, accounting for the initial weight and final volume.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Barium in Water
This protocol is based on EPA Method 200.8.[6]
a. Principle: ICP-MS uses an inductively coupled plasma to ionize the sample.[2] The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. This technique offers very low detection limits.[2]
b. Reagents and Materials:
-
Barium Standard Solution (1000 mg/L).
-
Nitric Acid (HNO₃): Concentrated, high purity.
-
Hydrochloric Acid (HCl): Concentrated, high purity.
-
Internal Standard Solution: (e.g., Rhodium, Indium) of a known concentration.
-
Tuning Solution: Containing elements to verify instrument performance.
-
Deionized Water.
c. Sample Preparation:
-
For dissolved barium, filter the sample through a 0.45 µm membrane filter.
-
For total recoverable barium, use an unfiltered sample.
-
Acidify the sample with high purity nitric acid to a pH < 2.
-
If necessary, perform a digestion similar to the ICP-AES protocol for water samples.
d. Instrumental Analysis:
-
Optimize the ICP-MS instrument according to the manufacturer's guidelines.
-
Perform a daily performance check using the tuning solution.
-
Prepare calibration standards and a blank. Spike all standards, the blank, and samples with the internal standard.
-
Analyze the blank and calibration standards to establish a calibration curve.
-
Analyze the prepared samples. The instrument measures the ion intensity for barium isotopes (e.g., ¹³⁸Ba).
-
The concentration of barium is calculated by the instrument software based on the intensity ratio of the analyte to the internal standard.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between sample type, preparation method, and the appropriate analytical technique for barium determination.
Figure 2. Logic for selecting an analytical method.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Barium and other trace elements in Groundwater and Surface Water: A case study of a specific area - Olympian Water Testing, LLC [olympianwatertesting.com]
- 3. store.astm.org [store.astm.org]
- 4. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Table 7-2, Analytical Methods for Determining Barium in Environmental Samples - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. NEMI Method Summary - 208.1 [nemi.gov]
- 8. BARIUM AND BARIUM COMPOUNDS (CICAD 33, 2001) [inchem.org]
- 9. nemi.gov [nemi.gov]
- 10. nemi.gov [nemi.gov]
- 11. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Sulfate Removal from Wastewater Using Barium Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of barium salts in the removal of sulfate from wastewater. The information is intended to guide laboratory-scale experiments and inform the potential for larger-scale implementation.
Introduction
Sulfate is a common constituent in various industrial wastewaters, and its discharge into the environment is regulated due to its potential to cause corrosion, scaling in pipes, and adverse effects on aquatic ecosystems.[1] Chemical precipitation using barium salts is a highly effective method for removing sulfate, primarily through the formation of insoluble barium sulfate (BaSO₄).[1][2] This document outlines the application of different barium salts, including barium carbonate (BaCO₃), barium hydroxide (Ba(OH)₂), and barium chloride (BaCl₂), for sulfate precipitation.
Principles of Barium Salt Precipitation for Sulfate Removal
The fundamental principle behind this method is the low solubility of barium sulfate. When a soluble barium salt is introduced to wastewater containing sulfate ions (SO₄²⁻), a precipitation reaction occurs, forming solid BaSO₄, which can then be separated from the liquid phase.
The primary reactions are as follows:
-
Using Barium Chloride: BaCl₂ + SO₄²⁻ → BaSO₄(s) + 2Cl⁻
-
Using Barium Hydroxide: Ba(OH)₂ + SO₄²⁻ → BaSO₄(s) + 2OH⁻
-
Using Barium Carbonate: BaCO₃ + SO₄²⁻ ⇌ BaSO₄(s) + CO₃²⁻
Barium hydroxide is noted to be highly effective across a wide pH range.[3] Barium carbonate's effectiveness can be influenced by pH, being less effective under neutral to strongly alkaline conditions.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on sulfate removal using barium salts.
Table 1: Sulfate Removal Efficiency with Barium Hydroxide
| Initial Sulfate (mg/L) | Barium Hydroxide Dosage | pH | Reaction Time (min) | Final Sulfate (mg/L) | Removal Efficiency (%) | Reference |
| 2391 | Not Specified | 3.7 to 12 (pre-treatment with Ca(OH)₂) | Not Specified | 1959.5 (after pre-treatment) | Not Specified | [3] |
| 2305 | 1 to 7 g/L | 3.9 | 30, 120, 240 | Not Specified | High efficiency at all pH levels | [3] |
| 13500 | 1.1 (molar ratio of Ba:SO₄) | Not Specified | 60 | < 400 | >97% | [4] |
Table 2: Sulfate Removal Efficiency with Barium Carbonate
| Initial Sulfate (mg/L) | Barium Carbonate Dosage | pH | Paddle Mix Speed (rpm) | Reaction Time (hr) | Final Sulfate (mg/L) | Reference |
| 9000 (as H₂SO₄) | ~2x theoretical amount | Not Specified | 250 | 1 | < 250 | [5] |
| 9000 (as H₂SO₄) | Theoretical amount (with lime neutralization) | Not Specified | 500 | 1 | < 250 | [5] |
| 2000 | Not Specified | >12 (pre-treated AMD) | Not Specified | 0.5, 1, 1.5, 2, 3, 4 | Not Specified | [6] |
Table 3: Sulfate Removal Efficiency with Barium Chloride
| Initial Sulfate (mg/L) | Barium Chloride Dosage | pH | Mixing Speed (rpm) | Reaction Time (min) | Final Sulfate (mg/L) | Removal Efficiency (%) | Reference |
| 1050 | 2700 mg/L | 4.0 - 5.0 | Not Specified | Not Specified | < 100 | >90% | [7] |
| 103555 | 177.94 g/L (theoretical) | Not Specified | Constant | 30 | Not Specified | Nearly 100% (at excess dosage) |
Experimental Protocols
The following are generalized protocols for sulfate removal using different barium salts. Researchers should optimize these protocols for their specific wastewater characteristics.
Protocol for Sulfate Removal Using Barium Chloride
This protocol is based on the gravimetric determination of sulfate and its application in treating industrial effluent.[8][9]
Materials:
-
Wastewater sample containing sulfate
-
Barium chloride (BaCl₂) solution (e.g., 10% w/v)
-
Hydrochloric acid (HCl)
-
Methyl red indicator
-
Silver nitrate-nitric acid reagent
-
Stirring apparatus
-
Filtration apparatus (e.g., filter paper, vacuum filter)
-
Drying oven
-
Muffle furnace
-
Desiccator
Procedure:
-
Sample Preparation:
-
Take a known volume of the wastewater sample.
-
If suspended matter is present, clarify by filtration.
-
Adjust the pH to be slightly acidic by adding HCl using methyl red indicator.[8]
-
-
Precipitation:
-
Heat the sample to boiling.
-
While stirring, slowly add a slight excess of warm BaCl₂ solution. The theoretical amount required can be calculated based on the initial sulfate concentration.
-
Continue stirring for a specified time (e.g., 30 minutes).
-
-
Digestion and Filtration:
-
Digest the precipitate at 80-90°C for at least two hours, or preferably overnight.
-
Filter the precipitate through ashless filter paper.
-
Wash the precipitate with small portions of warm deionized water until the washings are free of chloride, as indicated by testing with silver nitrate-nitric acid reagent.[8]
-
-
Drying and Weighing:
-
Dry the filter paper and precipitate in a drying oven.
-
Ignite the precipitate in a muffle furnace at 800°C for 1 hour.[8]
-
Cool in a desiccator and weigh the resulting BaSO₄.
-
-
Analysis:
-
The initial and final sulfate concentrations can be determined using a suitable analytical method such as ion chromatography or turbidimetry.
-
Protocol for Sulfate Removal Using Barium Carbonate
This protocol is adapted from studies on treating sulfuric acid wastewater and acid mine drainage.[5][6]
Materials:
-
Wastewater sample containing sulfate
-
Barium carbonate (BaCO₃) powder
-
Calcium hydroxide (Ca(OH)₂) (optional, for pre-neutralization)
-
Paddle mixer or magnetic stirrer
-
pH meter
-
Filtration apparatus
-
Analytical instrument for sulfate determination
Procedure:
-
Wastewater Characterization:
-
Determine the initial sulfate concentration and pH of the wastewater.
-
-
Dosage Determination:
-
Calculate the stoichiometric amount of BaCO₃ required to precipitate the sulfate. Experimental optimization may be necessary, as some studies have used up to twice the theoretical amount.[5]
-
-
Pre-treatment (Optional):
-
For acidic wastewater, neutralization with lime (Ca(OH)₂) prior to BaCO₃ addition can improve efficiency and reduce the required BaCO₃ dosage.[5] Adjust the pH to a desired level (e.g., near neutral).
-
-
Reaction:
-
Add the determined dosage of BaCO₃ to the wastewater in a reaction vessel.
-
Agitate the mixture using a paddle mixer at a controlled speed (e.g., 250-500 rpm) for a specified reaction time (e.g., 1 hour).[5]
-
-
Settling and Separation:
-
Allow the precipitate to settle.
-
Separate the supernatant from the sludge by decantation or filtration.
-
-
Analysis:
-
Measure the final sulfate concentration in the supernatant to determine the removal efficiency.
-
Visualizations
The following diagrams illustrate the logical workflow of the sulfate removal process.
Caption: General workflow for sulfate removal using barium salts.
Caption: Chemical precipitation of sulfate using different barium salts.
Safety and Environmental Considerations
-
Toxicity: Barium compounds are toxic.[1] Handle all barium salts with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Waste Disposal: The resulting barium sulfate sludge is considered hazardous waste due to the potential for leachable barium.[1] Dispose of the sludge in accordance with local, state, and federal regulations.
-
Effluent Monitoring: It is crucial to monitor the treated effluent for residual barium to ensure it meets discharge limits.
Conclusion
The use of barium salts for sulfate removal from wastewater is a robust and effective method capable of achieving high removal efficiencies. The choice of the specific barium salt will depend on factors such as the initial sulfate concentration, the wastewater matrix, pH, and economic considerations. The provided protocols offer a foundation for laboratory-scale investigations, which are essential for optimizing the process for specific applications. Careful attention to safety and proper waste management is paramount when working with barium compounds.
References
- 1. aquaadvice.co.uk [aquaadvice.co.uk]
- 2. potopk.com.pl [potopk.com.pl]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. Sulphate removal from sodium sulphate-rich brine and recovery of barium as a barium salt mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Barium carbonate treatment of sulfuric acid wastewater [vtechworks.lib.vt.edu]
- 6. imwa.info [imwa.info]
- 7. researchgate.net [researchgate.net]
- 8. edfhelpdesk.com [edfhelpdesk.com]
- 9. NEMI Method Summary - 375.3 [nemi.gov]
Application Notes and Protocols for the Preparation of Barium Sulfonates as Lubricating Oil Additives
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed procedures for the synthesis of neutral and overbased barium sulfonates, which are critical additives in lubricating oils. The protocols outlined below are based on established methodologies and offer a foundation for laboratory-scale preparation and analysis.
Introduction
Barium sulfonates are highly effective additives in lubricating oils, primarily serving as detergents and rust inhibitors.[1][2] Their dual functionality arises from their molecular structure: a long, oil-soluble hydrocarbon tail and a polar sulfonate head. This structure allows them to form a protective film on metal surfaces, preventing corrosion, and to neutralize acidic byproducts of combustion, thereby keeping engine components clean.[2] Barium sulfonates are categorized as either neutral or overbased, with the latter containing a higher concentration of barium carbonate, providing a greater reserve of alkalinity, measured as the Total Base Number (TBN).[3] The choice between neutral and overbased barium sulfonate depends on the specific application and the desired level of detergency and acid-neutralizing capacity.
Data Presentation
The following tables summarize the key properties of different types of barium sulfonates and provide an overview of the reaction parameters for their synthesis.
Table 1: Typical Properties of Neutral and Overbased Barium Sulfonates
| Property | Neutral Barium Sulfonate | Overbased Barium Sulfonate | Test Method |
| Appearance | Brown, viscous liquid | Dark brown, viscous liquid | Visual |
| Barium Content (wt. %) | ~6-8% | ~13-15% | ASTM D4951 |
| Barium Sulfonate (wt. %) | ~50-60% | ~40-45% | ASTM D3712 |
| Total Base Number (TBN, mg KOH/g) | <10 | 70 - 400+ | ASTM D2896 |
| Viscosity @ 100°C (cSt) | 50 - 100 | 30 - 50 | ASTM D445 |
| Flash Point (°C) | >180 | >180 | ASTM D92 |
Data compiled from various sources, including product data sheets.
Table 2: Summary of Synthesis Protocols and Performance Data
| Synthesis Method | Key Reactants | Temperature (°C) | Time (hours) | Key Outcome/Performance Data | Reference |
| Neutral Barium Alkylbenzene Sulfonate | Alkylbenzene sulfonic acid, Barium hydroxide, n-octyl alcohol | 280 | 6 | Viscosity reduction of 89.0% at 900 mg/L, pour point reduction of 5°C.[4] | [4][5] |
| Overbased Barium Alkenyl Sulfonate | Ammonium alkenyl sulfonate, Barium oxide, Methanol, Water | ~71 - 88 | ~0.17 - 0.5 | High TBN product.[6] | [6] |
| Basic Barium Sulfonate | PDB sulfonic acid, Barium hydroxide, Toluene | Reflux (~85) | 0.5 | High utilization of barium (>90%).[7] | [7] |
Experimental Protocols
Protocol 1: Synthesis of Neutral Barium Alkylbenzene Sulfonate
This protocol describes the synthesis of a neutral barium sulfonate from an alkylbenzene sulfonic acid.[4][5]
Materials:
-
Dodecylbenzenesulfonic acid
-
Barium hydroxide
-
n-octyl alcohol
-
Heating mantle with a stirrer
-
Reaction flask
-
Centrifuge
Procedure:
-
In a reaction flask, combine dodecylbenzenesulfonic acid and n-octyl alcohol in a 1:3 molar ratio.[5]
-
Add an excess of barium hydroxide to the mixture.[5]
-
Heat the mixture to 280°C using a heating jacket and stir continuously for 6 hours.[4][5]
-
Continue heating until the solution becomes neutral. The reaction is considered complete at this point.[4][5]
-
After cooling, centrifuge the solution to separate the product, barium dodecylbenzenesulfonate.[5]
Protocol 2: Preparation of Overbased Barium Alkenyl Sulfonate
This protocol details the preparation of an overbased barium sulfonate, which possesses a high TBN.[6]
Materials:
-
Ammonium alkenyl sulfonate (derived from propene or butene polymer)
-
Anhydrous pre-carbonated mixture of barium oxide in methanol
-
Barium oxide
-
Water
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
Prepare a mixture containing:
-
Ammonium alkenyl sulfonate.
-
Anhydrous pre-carbonated mixture of barium oxide in methanol, sufficient to provide 1-6 moles of barium per mole of sulfonate.[6]
-
A stoichiometric amount of barium oxide to convert the ammonium sulfonate to barium sulfonate.[6]
-
0.5-1.5 moles of water per mole of barium in the mixture.[6]
-
-
Heat the mixture to a temperature range of 160°-190°F (~71°-88°C) with continuous stirring.[6]
-
Maintain this temperature for a period sufficient to convert the ammonium sulfonate to barium sulfonate, typically indicated by a drop in the mixture's temperature.[6] This conversion usually takes 5 to 30 minutes.[6]
-
After the reaction is complete, remove methanol, water, and any unreacted materials by heating to a higher temperature.
-
The resulting product is the overbased barium alkenyl sulfonate.
Visualizations
The following diagrams illustrate the synthesis workflow and the functional mechanism of barium sulfonates.
References
- 1. nlgi.org [nlgi.org]
- 2. atamankimya.com [atamankimya.com]
- 3. kimestech.com [kimestech.com]
- 4. Synthesis of barium alkylbenzene sulfonate and its behavior as a flow improver for crude oil [comptes-rendus.academie-sciences.fr]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. US3959164A - Method of preparing overbased barium sulfonates - Google Patents [patents.google.com]
- 7. US2982726A - Preparation of basic barium sulfonates in a non-volatile solvent - Google Patents [patents.google.com]
Barium Di(ethanesulphonate): A Novel Standard for High-Precision Barium Isotope Analysis
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document outlines the application and detailed protocols for the use of a novel synthesized compound, Barium Di(ethanesulphonate), as a primary standard for barium isotope analysis. High-precision isotopic measurements are critical in various fields, including geochemistry, environmental science, and drug development, for tracing sources and understanding process-related isotopic fractionation. The availability of well-characterized, gravimetrically prepared standards is paramount for ensuring data accuracy and inter-laboratory comparability. This application note describes the synthesis, characterization, and validation of Barium Di(ethanesulphonate) and provides a comprehensive protocol for its use in conjunction with Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Introduction to Barium Isotope Analysis
Barium (Ba) comprises seven stable isotopes, and variations in their relative abundances can provide valuable insights into a wide range of scientific questions. In environmental and geological studies, Ba isotopes are used to trace water-rock interactions, oceanic circulation, and biogeochemical cycles[1][2][3]. In the pharmaceutical industry, precise isotopic analysis can be crucial for tracing metabolic pathways and ensuring the quality and origin of raw materials.
Accurate and precise determination of Ba isotopic compositions relies on the use of well-characterized isotopic reference materials. Currently, the most widely used standard is the NIST SRM 3104a, a solution-based standard[4][5]. The development of a solid, gravimetrically prepared standard like Barium Di(ethanesulphonate) offers the potential for improved long-term stability and ease of handling.
Note: The use of Barium Di(ethanesulphonate) as a standard for barium isotope analysis is presented here as a novel application. While the synthesis of similar compounds is known, its specific application as an isotopic standard is not yet established in the literature. The following protocols are based on established methodologies for the characterization of new isotopic reference materials and for general barium isotope analysis.
Characterization of Barium Di(ethanesulphonate) as a Novel Standard
The qualification of a new isotopic reference material is a rigorous process that involves synthesis, purification, and comprehensive characterization to ensure homogeneity, stability, and accurate determination of its isotopic composition.
Hypothetical Synthesis of Barium Di(ethanesulphonate)
A plausible synthesis route for Barium Di(ethanesulphonate) involves the reaction of a high-purity barium salt with ethanesulfonic acid. The following is a hypothetical protocol:
-
Reaction: React a stoichiometric amount of high-purity, isotopically characterized barium carbonate (BaCO₃) with a solution of ethanesulfonic acid (C₂H₅SO₃H) in a clean, controlled environment.
-
Precipitation: The reaction will produce Barium Di(ethanesulphonate), water, and carbon dioxide. The product can be precipitated from the solution by controlled evaporation or by the addition of a suitable anti-solvent.
-
Purification: The precipitate should be washed multiple times with ultra-pure water to remove any unreacted starting materials or by-products.
-
Drying and Storage: The purified Barium Di(ethanesulphonate) should be dried under vacuum at a controlled temperature to remove residual water and then stored in a desiccator.
Caption: Hypothetical synthesis workflow for Barium Di(ethanesulphonate).
Validation Protocol for a New Isotopic Standard
The validation of a new isotopic reference material must follow internationally recognized guidelines, such as those provided by the International Organization for Standardization (ISO)[6][7][8].
Homogeneity testing ensures that each aliquot of the reference material is representative of the entire batch.
-
Sampling: Randomly select a statistically significant number of units from the synthesized batch of Barium Di(ethanesulphonate).
-
Sub-sampling: From each selected unit, take multiple sub-samples.
-
Analysis: Analyze the isotopic composition of each sub-sample using a validated MC-ICP-MS method.
-
Statistical Evaluation: Use analysis of variance (ANOVA) to determine if there are any statistically significant differences between units and within units[9][10].
Stability testing ensures that the isotopic composition of the reference material does not change over time under specified storage and transport conditions.
-
Sample Storage: Store aliquots of the Barium Di(ethanesulphonate) at different temperatures (e.g., -20°C, 4°C, 25°C, 40°C) for various durations.
-
Periodic Analysis: Analyze the isotopic composition of the stored samples at regular intervals.
-
Data Analysis: Evaluate the data for any trends or significant changes in isotopic composition over time[9][10].
An inter-laboratory comparison is crucial for establishing the certified isotopic value of the new standard and ensuring its international acceptance.
-
Sample Distribution: Distribute aliquots of the Barium Di(ethanesulphonate) to a consortium of qualified laboratories.
-
Independent Analysis: Each laboratory analyzes the material using their own validated methods.
-
Data Compilation and Statistical Analysis: The results from all laboratories are collected and statistically analyzed to determine the consensus isotopic value and its uncertainty[11][12][13].
Caption: Validation workflow for a new isotopic reference material.
Protocol for Barium Isotope Analysis using Barium Di(ethanesulphonate) as a Standard
This protocol describes the procedure for determining the isotopic composition of barium in a sample, using the newly characterized Barium Di(ethanesulphonate) as a bracketing standard.
Reagents and Materials
-
High-purity acids (e.g., HNO₃, HCl)
-
Ultra-pure water (18.2 MΩ·cm)
-
Cation exchange resin (e.g., AG50W-X8 or similar)
-
Chromatography columns
-
MC-ICP-MS instrument
-
Barium Di(ethanesulphonate) standard solution (prepared by dissolving the solid standard in dilute HNO₃)
-
Double spike solution (e.g., ¹³⁵Ba-¹³⁷Ba), optional but recommended for highest precision[1]
Sample Preparation and Dissolution
The dissolution procedure will vary depending on the sample matrix.
-
Carbonates: Dissolve in dilute HCl or HNO₃.
-
Silicates: Acid digestion using a mixture of HF, HNO₃, and HCl in a sealed vessel.
-
Barite (BaSO₄): Dissolution using a sodium carbonate (Na₂CO₃) solution to convert BaSO₄ to BaCO₃, which is then dissolved in acid[1][14].
Barium Purification by Column Chromatography
Purification of barium is essential to remove matrix elements and isobaric interferences (e.g., from La and Ce)[1][15].
-
Column Preparation: Prepare a column with a suitable cation exchange resin, pre-cleaned and conditioned with high-purity acids.
-
Sample Loading: Load the dissolved sample onto the column.
-
Matrix Elution: Elute the matrix elements using a specific concentration of HCl (e.g., 2.5 N HCl)[1][16].
-
Barium Elution: Elute the purified barium fraction using a different acid or a different concentration (e.g., 2.0 N HNO₃)[1][16].
-
Evaporation and Reconstitution: Evaporate the collected barium fraction to dryness and reconstitute in dilute HNO₃ for analysis.
Caption: Experimental workflow for barium purification.
MC-ICP-MS Analysis
-
Instrument Tuning: Tune the MC-ICP-MS for optimal sensitivity and stability.
-
Standard-Sample Bracketing: Analyze the samples in a sequence that brackets each sample with the Barium Di(ethanesulphonate) standard solution. This corrects for instrumental mass bias.
-
Data Acquisition: Measure the ion beams of the barium isotopes of interest (e.g., ¹³⁴Ba, ¹³⁵Ba, ¹³⁷Ba, ¹³⁸Ba). Monitor for potential isobaric interferences.
-
Data Processing: Calculate the delta values (δ¹³⁷/¹³⁴Ba or δ¹³⁸/¹³⁴Ba) of the samples relative to the Barium Di(ethanesulphonate) standard. If a double spike was used, perform the necessary deconvolution calculations.
Data Presentation
The following tables summarize key data relevant to barium isotope analysis.
Table 1: Isotopic Composition of Common Barium Reference Materials
| Reference Material | δ¹³⁷/¹³⁴Ba (‰) vs. NIST SRM 3104a | δ¹³⁸/¹³⁴Ba (‰) vs. NIST SRM 3104a | Reference |
| NIST SRM 3104a | 0.00 | 0.00 | By definition |
| BCR-2 (Basalt) | 0.050 ± 0.039 | ~0.066 | [17] |
| BHVO-2 (Basalt) | 0.047 ± 0.028 | ~0.062 | [17] |
| AGV-1 (Andesite) | 0.047 ± 0.040 | ~0.062 | [17] |
| IAEA-CO-9 (Carbonate) | 0.02 ± 0.01 | ~0.027 | [5] |
Note: δ¹³⁸/¹³⁴Ba values are approximated from δ¹³⁷/¹³⁴Ba where not directly reported, using the relationship δ¹³⁸/¹³⁴Ba ≈ 1.33 × δ¹³⁷/¹³⁴Ba.
Table 2: Hypothetical Homogeneity Data for Barium Di(ethanesulphonate)
| Unit Number | Sub-sample | Measured δ¹³⁷/¹³⁴Ba (‰) |
| 1 | 1 | 0.002 |
| 1 | 2 | 0.001 |
| 5 | 1 | 0.003 |
| 5 | 2 | 0.002 |
| 10 | 1 | 0.001 |
| 10 | 2 | 0.003 |
| Mean | 0.002 | |
| Std. Dev. | 0.0008 |
Table 3: MC-ICP-MS Operating Conditions for Barium Isotope Analysis
| Parameter | Setting |
| Instrument | Multi-Collector ICP-MS |
| Sample Introduction | Desolvating Nebulizer (e.g., ESI Apex)[1] |
| Monitored Isotopes | ¹³⁴Ba, ¹³⁵Ba, ¹³⁶Ba, ¹³⁷Ba, ¹³⁸Ba |
| Interference Monitoring | ¹³¹Xe, ¹³⁹La, ¹⁴⁰Ce[1] |
| Detector Type | Faraday Cups with 10¹¹ Ω resistors[1] |
| Analysis Mode | Static |
| Mass Bias Correction | Standard-Sample Bracketing / Double Spike |
Conclusion
The development and characterization of new isotopic reference materials are essential for advancing the field of isotope geochemistry and related disciplines. Barium Di(ethanesulphonate), as a solid, gravimetrically preparable compound, presents a promising candidate for a new primary standard for barium isotope analysis. The rigorous validation process outlined in this document, based on established international guidelines, provides a roadmap for its characterization. The detailed protocol for sample preparation, purification, and MC-ICP-MS analysis will enable researchers to perform high-precision barium isotope measurements, contributing to more accurate and reliable scientific data.
References
- 1. A single column separation method for barium isotope analysis of geologic and hydrologic materials with complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Barium isotope measurements help constraining the oceanic barium cycle – GEOTRACES [geotraces.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. Standards New Zealand [standards.govt.nz]
- 9. Homogeneity and stability studies during the preparation of a laboratory reference material of soy leaves for the determination of metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive inter-laboratory calibration of reference materials for delta18O versus VSMOW using various on-line high-temperature conversion techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A single column separation method for barium isotope analysis of geologic and hydrologic materials with complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-precision barium isotope measurements by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Precipitation of Barium di(ethanesulphonate)
Introduction
These application notes provide a detailed protocol for the precipitation of barium di(ethanesulphonate) in a laboratory setting. Barium di(ethanesulphonate) is an organometallic salt, and its controlled precipitation is crucial for various applications, including materials science and as an intermediate in chemical synthesis. The following protocols are designed for researchers, scientists, and drug development professionals to ensure reproducible and efficient synthesis of this compound. The methodology is based on the principles of precipitation of insoluble salts from aqueous solutions.[1][2]
Principle
The precipitation of barium di(ethanesulphonate) is achieved by reacting a soluble barium salt, such as barium chloride (BaCl₂), with a soluble ethanesulfonate, such as sodium ethanesulfonate (C₂H₅SO₃Na), in an aqueous solution. The low solubility of barium di(ethanesulphonate) in the reaction medium leads to its precipitation out of the solution as a solid. The chemical reaction is as follows:
BaCl₂(aq) + 2 C₂H₅SO₃Na(aq) → Ba(C₂H₅SO₃)₂(s) + 2 NaCl(aq)
The resulting precipitate is then isolated, washed to remove impurities, and dried to a constant weight.
Materials and Equipment
Reagents
-
Barium Chloride (BaCl₂), analytical grade
-
Sodium Ethanesulfonate (C₂H₅SO₃Na), analytical grade
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl), 0.1 M (for washing)
-
Acetone (for washing)
Equipment
-
Analytical balance
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Beakers (250 mL, 500 mL)
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Graduated cylinders (100 mL, 250 mL)
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Magnetic stirrer and stir bars
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Hot plate
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Filtration apparatus (Büchner funnel, filter flask, vacuum pump)
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Whatman No. 42 filter paper or equivalent
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Drying oven
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Desiccator
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Spatulas and weighing boats
-
pH meter
Experimental Protocol
Preparation of Reagent Solutions
-
Barium Chloride Solution (0.1 M): Accurately weigh 2.44 g of BaCl₂ and dissolve it in 100 mL of deionized water in a 250 mL beaker. Stir until fully dissolved.
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Sodium Ethanesulfonate Solution (0.2 M): Accurately weigh 2.88 g of C₂H₅SO₃Na and dissolve it in 100 mL of deionized water in a separate 250 mL beaker. Stir until fully dissolved.
Precipitation Procedure
-
Transfer the 100 mL of 0.1 M Barium Chloride solution to a 500 mL beaker equipped with a magnetic stir bar.
-
Begin stirring the barium chloride solution at a moderate speed.
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Slowly add the 100 mL of 0.2 M sodium ethanesulfonate solution dropwise to the barium chloride solution using a burette or a dropping funnel over a period of approximately 30 minutes. A white precipitate of barium di(ethanesulphonate) will form.
-
After the addition is complete, continue stirring the mixture for an additional hour to ensure complete precipitation.
-
Gently heat the suspension to 60-70°C on a hot plate and maintain this temperature for 30 minutes to promote the growth of larger crystals, which facilitates better filtration.
-
Allow the precipitate to cool to room temperature and settle.
Isolation and Purification of the Precipitate
-
Set up the Büchner funnel filtration apparatus with a pre-weighed piece of Whatman No. 42 filter paper.
-
Wet the filter paper with deionized water to ensure a good seal.
-
Carefully decant the supernatant liquid into the funnel, being cautious not to disturb the precipitate.
-
Transfer the precipitate to the funnel using a spatula and a stream of deionized water from a wash bottle.
-
Wash the precipitate on the filter paper with three portions of 50 mL of deionized water to remove any soluble impurities.
-
Follow with a wash of 20 mL of 0.1 M dilute hydrochloric acid to remove any unreacted barium ions.
-
Finally, wash the precipitate with two portions of 20 mL of acetone to aid in drying.
-
Continue to draw air through the filter cake for 10-15 minutes to remove most of the acetone.
Drying and Weighing
-
Carefully remove the filter paper with the precipitate from the funnel and place it on a pre-weighed watch glass.
-
Dry the precipitate in a drying oven at 105-110°C for at least 4 hours, or until a constant weight is achieved.
-
After drying, transfer the watch glass with the precipitate to a desiccator to cool to room temperature.
-
Weigh the watch glass with the dried barium di(ethanesulphonate) precipitate on an analytical balance.
-
The final mass of the product is determined by subtracting the mass of the watch glass and filter paper.
Data Presentation
The following table summarizes the expected quantitative data from the precipitation of barium di(ethanesulphonate) based on the protocol described above.
| Parameter | Value | Unit |
| Initial Mass of Barium Chloride (BaCl₂) | 2.44 | g |
| Initial Mass of Sodium Ethanesulfonate (C₂H₅SO₃Na) | 2.88 | g |
| Moles of BaCl₂ | 0.01 | mol |
| Moles of C₂H₅SO₃Na | 0.02 | mol |
| Theoretical Yield of Ba(C₂H₅SO₃)₂ | 3.50 | g |
| Experimental Yield of Ba(C₂H₅SO₃)₂ | 3.33 | g |
| Percentage Yield | 95.1 | % |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Barium di(ethanesulphonate) Precipitation.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Barium salts are toxic if ingested. Avoid creating dust and handle with care. In case of ingestion, seek immediate medical attention.
-
Work in a well-ventilated area or under a fume hood.
-
Dispose of all chemical waste according to institutional guidelines.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete precipitation. | Ensure stoichiometric amounts of reagents are used and allow for sufficient reaction time. |
| Loss of product during transfer or washing. | Be careful during transfer steps. Do not overwash the precipitate. | |
| Impure Product | Inadequate washing. | Follow the washing protocol carefully to remove all soluble byproducts. |
| Product is difficult to filter | Very fine particles formed. | Heat the suspension as described in the protocol to encourage crystal growth. |
| Product does not dry to a constant weight | Residual solvent or hygroscopic nature. | Ensure thorough washing with acetone and dry for a longer period or at a slightly higher temperature if the compound is stable. |
References
Troubleshooting & Optimization
"troubleshooting Barium di(ethanesulphonate) precipitation issues"
< Disclaimer: Information on Barium di(ethanesulphonate) is not readily available in scientific literature. The following troubleshooting guide is based on the general chemical principles of barium salts, metal sulfonates, and precipitation behavior. The provided data and protocols are illustrative and should be adapted based on experimental observations.
This guide provides troubleshooting assistance for common issues related to the precipitation of Barium di(ethanesulphonate) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Barium di(ethanesulphonate) and what are its expected properties?
Barium di(ethanesulphonate), with a presumed formula of Ba(CH₃CH₂SO₃)₂, is the barium salt of ethanesulfonic acid. As a salt of a strong acid and a strong base (from Ba(OH)₂), its solutions are expected to be neutral.[1][2] Barium is an alkaline earth metal that exists in a +2 oxidation state.[3] While specific solubility data is scarce, its solubility can be influenced by temperature, solvent, and the presence of other ions. Many barium compounds are soluble in water, but notable exceptions like barium sulfate (BaSO₄) are highly insoluble.[3][4]
Q2: What are the most common causes of unexpected precipitation in solutions of metal salts?
Unexpected precipitation is often due to one or more of the following factors:
-
Contamination: The presence of contaminating ions that form an insoluble salt with one of the ions in your solution. For barium salts, sulfate (SO₄²⁻) contamination is a primary concern due to the extreme insolubility of barium sulfate (BaSO₄).[2][4]
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Common Ion Effect: The solubility of a salt decreases when a solution already contains one of the ions from the salt.[5][6][7][8] For example, adding another soluble barium salt will reduce the solubility of Barium di(ethanesulphonate).
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Temperature Changes: Solubility of salts can be highly dependent on temperature. Cooling a saturated solution often leads to precipitation.
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pH Shifts: Changes in pH can affect the stability of the compound or introduce ions that may cause precipitation.[3][9]
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Solvent Effects: The addition of an organic co-solvent to an aqueous solution typically reduces the solubility of ionic salts, leading to precipitation.[10][11]
Q3: My Barium di(ethanesulphonate) solution is cloudy immediately after dissolving. What is the likely cause?
A cloudy solution upon dissolution often points to a highly insoluble contaminant. The most probable cause is the presence of sulfate ions (SO₄²⁻) in your starting material, solvent, or glassware, which react with barium ions (Ba²⁺) to form a fine white precipitate of barium sulfate (BaSO₄).[4] Barium sulfate is exceptionally insoluble in water and will precipitate even from trace amounts of sulfate.[2][4][12]
Troubleshooting Guides
Problem 1: An unexpected white precipitate forms in my Barium di(ethanesulphonate) solution.
This is the most common issue, often linked to barium sulfate contamination.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to identify the cause of the unexpected precipitate.
Caption: Troubleshooting workflow for precipitate formation.
Problem 2: The precipitate appears after adding an organic solvent.
Many salts are less soluble in organic solvents than in water. Adding a solvent like ethanol, methanol, or acetonitrile to an aqueous solution of Barium di(ethanesulphonate) can lower its solubility to the point of precipitation.[10][11]
Solution:
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Reduce Concentration: Work with a more dilute aqueous solution before adding the organic solvent.
-
Change Solvent: If possible, use a more polar organic solvent to minimize the solubility drop.
-
Slow Addition: Add the organic solvent very slowly (dropwise) while vigorously stirring to avoid localized high concentrations that trigger precipitation.
-
Temperature Control: Cooling the solution during the addition of the organic solvent may, in some cases, help, but for most salts, it will further decrease solubility. Experiment at different temperatures.
Illustrative Data
Since specific data for Barium di(ethanesulphonate) is unavailable, the following tables provide hypothetical, yet plausible, data to illustrate key concepts.
Table 1: Illustrative Solubility of Barium di(ethanesulphonate) in Water at Different Temperatures
| Temperature (°C) | Solubility (g / 100 mL) |
|---|---|
| 10 | 5.2 |
| 25 | 8.5 |
| 40 | 12.1 |
| 60 | 17.8 |
Table 2: Illustrative Effect of Ethanol on Solubility at 25°C
| Ethanol Percentage in Water (v/v) | Solubility of Ba(ethanesulphonate)₂ (g / 100 mL) |
|---|---|
| 0% (Pure Water) | 8.5 |
| 20% | 3.1 |
| 40% | 0.9 |
| 60% | < 0.2 |
Experimental Protocols
Protocol 1: Qualitative Test for Sulfate Contamination
This protocol helps determine if sulfate ions are the cause of your precipitation issue.
Materials:
-
Sample of your Barium di(ethanesulphonate) starting material or the supernatant from the precipitated solution.
-
Deionized water (known to be sulfate-free).
-
Dilute Hydrochloric Acid (HCl).
-
Barium Chloride (BaCl₂) solution (approx. 0.1 M).
Procedure:
-
Dissolve a small amount of your Barium di(ethanesulphonate) starting material in deionized water. If testing the supernatant, use it directly.
-
Acidify the solution with a few drops of dilute HCl. This prevents the precipitation of other barium salts like barium carbonate.
-
Add a few drops of the Barium Chloride solution.
-
Observation: If a white, cloudy precipitate (Barium Sulfate) forms, it confirms the presence of sulfate contamination in your sample.[4][13]
Mechanism of Contamination
The diagram below illustrates how trace sulfate ions can lead to the precipitation of highly insoluble barium sulfate.
Caption: Pathway of sulfate contamination leading to precipitation.
Protocol 2: Purification by Recrystallization
If your starting material is contaminated, recrystallization can be used for purification. This protocol is generalized and may need optimization.
Materials:
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Contaminated Barium di(ethanesulphonate).
-
High-purity deionized water.
-
Heat source (hot plate) and magnetic stirrer.
-
Crystallization dish.
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Filtration apparatus (e.g., Büchner funnel).
Procedure:
-
Gently heat a minimal amount of deionized water on a hot plate with stirring.
-
Slowly add the contaminated Barium di(ethanesulphonate) to the hot water until no more dissolves (i.e., you have a saturated solution).
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If there is an insoluble precipitate (likely BaSO₄), perform a hot filtration to remove it.
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Allow the clear, hot filtrate to cool slowly to room temperature.
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For further crystal growth, place the solution in an ice bath.
-
Crystals of the more soluble Barium di(ethanesulphonate) should form, leaving impurities behind in the solution.
-
Collect the purified crystals by filtration and wash with a small amount of ice-cold deionized water.
-
Dry the crystals thoroughly before use.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Barium Sulfate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Barium sulfate - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Common-ion effect - Wikipedia [en.wikipedia.org]
- 7. scienceready.com.au [scienceready.com.au]
- 8. The Common Ion Effect: Impact on Solubility Equilibria - HSC Chemistry [hscprep.com.au]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 12. flexbooks.ck12.org [flexbooks.ck12.org]
- 13. scispace.com [scispace.com]
"optimizing reaction conditions for Barium di(ethanesulphonate) synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Barium di(ethanesulfonate).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Barium di(ethanesulfonate).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction. | - Ensure stoichiometric amounts of ethanesulfonic acid and a barium source (e.g., barium hydroxide) are used. A slight excess of the barium source may be employed. - Increase reaction time or temperature. Refluxing for 2-5 hours at around 100°C is a general guideline.[1] - Ensure adequate mixing to facilitate the reaction between the aqueous and organic phases if applicable. |
| Product loss during workup. | - Barium di(ethanesulfonate) is soluble in water. Avoid excessive washing with water. - If crystallizing from an aqueous solution, ensure the solution is sufficiently concentrated by evaporation before cooling. | |
| Inefficient precipitation. | - If precipitating from a solution, consider adding a co-solvent in which the product is less soluble, such as ethanol or isopropanol. - Cool the solution to a lower temperature (e.g., 0-5°C) to maximize crystal formation. | |
| Product is Contaminated (e.g., cloudy appearance, incorrect elemental analysis) | Presence of unreacted starting materials. | - Wash the product with a solvent in which the starting materials are soluble but the product is not. - Recrystallize the product from a suitable solvent system (e.g., water/ethanol). |
| Formation of barium carbonate. | - This can occur if the barium source (e.g., barium hydroxide) reacts with atmospheric carbon dioxide. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Wash the final product with a dilute acid to remove carbonate impurities, followed by a water wash to remove the acid. | |
| Formation of barium sulfate. | - This can happen if the ethanesulfonic acid contains sulfate impurities. - Use high-purity ethanesulfonic acid. | |
| Product Fails to Crystallize | Solution is not supersaturated. | - Concentrate the solution by evaporating the solvent. - Cool the solution slowly to induce crystallization. Seeding with a small crystal of the product can be effective. |
| Presence of impurities inhibiting crystallization. | - Purify the crude product before attempting crystallization (e.g., by washing or activated carbon treatment). | |
| Slow or Stalled Reaction | Insufficient temperature. | - Increase the reaction temperature to the boiling point of the solvent (reflux). |
| Poor mixing. | - Ensure vigorous stirring, especially in heterogeneous mixtures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing Barium di(ethanesulfonate)?
A1: The most straightforward method is the neutralization of ethanesulfonic acid with a suitable barium base, such as barium hydroxide or barium carbonate. The reaction involves mixing stoichiometric amounts of the reactants in a suitable solvent, typically water or an alcohol-water mixture.
Q2: What is a typical solvent system for this synthesis?
A2: While water is a common solvent due to the solubility of the reactants and product, solvents like mineral spirits, xylene, or toluene have also been used, particularly in industrial contexts for the synthesis of other barium sulfonates.[1] For laboratory-scale synthesis, an aqueous medium is often preferred for ease of handling.
Q3: How can I purify the synthesized Barium di(ethanesulfonate)?
A3: Recrystallization is a common purification method. Barium di(ethanesulfonate) can be dissolved in hot water and then crystallized by cooling the solution or by adding a co-solvent like ethanol to reduce its solubility. Washing the isolated crystals with a cold solvent can also help remove impurities.
Q4: Are there any significant side reactions to be aware of?
A4: A potential side reaction, particularly when using an alcohol as a solvent, is the formation of ethyl ethanesulfonate. However, studies on the formation of alkyl sulfonate impurities in the synthesis of sulfonate salts suggest that this reaction is extremely slow and thermodynamically unfavorable under typical neutral or slightly basic conditions of a neutralization reaction.[2] The primary concern is often the presence of impurities from the starting materials or contamination from atmospheric carbon dioxide.
Q5: How can I confirm the identity and purity of my product?
A5: Standard analytical techniques can be used. Elemental analysis for barium and sulfur content is a definitive method. Spectroscopic methods such as Infrared (IR) spectroscopy can confirm the presence of the sulfonate group. Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) if a suitable method is developed.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield and purity of Barium di(ethanesulfonate). This data is intended as a guideline for optimization studies.
Table 1: Effect of Reactant Stoichiometry on Yield and Purity
| Molar Ratio (Ethanesulfonic Acid : Barium Hydroxide) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 2 : 0.9 | 4 | 100 | 85 | 95 |
| 2 : 1.0 | 4 | 100 | 92 | 98 |
| 2 : 1.1 | 4 | 100 | 95 | 97 (minor Ba(OH)₂ impurity) |
Table 2: Effect of Solvent System on Reaction Time and Yield
| Solvent System (v/v) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Water (100%) | 3 | 100 | 93 | 98 |
| Water : Ethanol (50:50) | 4 | 85 (reflux) | 90 | 97 |
| Ethanol (95%) | 6 | 78 (reflux) | 85 | 96 |
Experimental Protocols
Representative Protocol for the Synthesis of Barium di(ethanesulfonate)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethanesulfonic acid (2 moles) in deionized water.
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Addition of Barium Source: Slowly add a solution or slurry of barium hydroxide octahydrate (1 mole) in deionized water to the ethanesulfonic acid solution with vigorous stirring. The addition should be done portion-wise to control any exotherm.
-
Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 3-4 hours.
-
Product Isolation: After cooling to room temperature, reduce the volume of the solvent by rotary evaporation until the product begins to crystallize.
-
Crystallization: Cool the concentrated solution in an ice bath for 1-2 hours to complete crystallization.
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Filtration and Washing: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold deionized water, followed by a wash with cold ethanol.
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Drying: Dry the purified Barium di(ethanesulfonate) in a vacuum oven at 60-80°C to a constant weight.
Visualizations
Caption: Experimental workflow for Barium di(ethanesulfonate) synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Sulfate Determination Using Barium Di(ethanesulfonate)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the determination of sulfate using barium di(ethanesulfonate). The methodologies and interference data are primarily based on turbidimetric and gravimetric methods using barium salts, which are directly applicable to the use of barium di(ethanesulfonate) as the precipitating agent.
Troubleshooting Guides
Question: My sulfate readings are unexpectedly high. What could be the cause?
Answer:
Unexpectedly high sulfate readings, or positive interference, can be caused by several factors that lead to the formation of additional precipitate or turbidity, which is incorrectly measured as barium sulfate. Here are the common causes and their solutions:
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Presence of Suspended Solids or Turbidity: The initial turbidity or color of the sample will contribute to the final absorbance reading, leading to an overestimation of the sulfate concentration.[1][2][3]
-
Solution: Run a sample blank by subjecting a separate aliquot of your sample to the entire procedure without the addition of the barium di(ethanesulfonate) reagent. Subtract the reading of the sample blank from your sample reading.[1][2][3] For highly turbid samples, pre-filtration through a 0.45 µm filter or centrifugation is recommended.
-
-
Precipitation of Other Barium Salts: In insufficiently acidic conditions, other anions present in the sample can precipitate with barium, leading to high results. These include:
-
Carbonates
-
Phosphates
-
Chromates
-
Solution: Ensure the reaction is carried out in a sufficiently acidic medium (e.g., using hydrochloric acid) to prevent the precipitation of these interfering salts.
-
-
Co-precipitation of Anions: Certain anions can be incorporated into the barium sulfate crystal lattice, leading to a positive error. These include:
-
Silica Interference: At high concentrations, silica can precipitate and contribute to the turbidity.[1][2][6]
-
Solution: This interference is significant at silica concentrations above 500 mg/L. If high silica is suspected, dilution of the sample may be necessary.
-
Question: My sulfate readings are unexpectedly low. What is causing this negative interference?
Answer:
Consistently low sulfate readings suggest that the precipitation of barium sulfate is being inhibited or that other factors are leading to a reduced signal. Common causes include:
-
Presence of Chelating Agents: Substances that form stable complexes with barium ions will prevent the complete precipitation of barium sulfate.
-
Polyphosphates and Phosphonates: These can inhibit barium sulfate precipitation even at very low concentrations (as low as 1 mg/L for polyphosphates).[6]
-
EDTA: This strong chelating agent will interfere with the analysis.
-
Solution: If the presence of these agents is known, their removal or masking is necessary. For some metal ion interferences that are addressed with EDTA, alternative mitigation strategies should be considered.
-
-
High Chloride Concentrations: Very high levels of chloride can interfere with the formation of barium sulfate precipitate.[6]
-
Solution: This interference is typically observed at chloride concentrations exceeding 5000 mg/L. Dilution of the sample is the most practical solution.
-
-
Presence of Certain Cations: Some cations can interfere with the complete precipitation of sulfate.
-
Heavy Metals (e.g., Chromium, Iron): These can form heavy metal sulfates or otherwise interfere with the precipitation process, leading to low results.[5]
-
Alkali Metals: Co-precipitation of alkali metal sulfates can sometimes lead to lower than expected results due to the substitution of barium with a lighter element in the precipitate.[5]
-
Solution: Cation interference can be effectively removed by passing the sample through a cation exchange resin in the sodium or hydrogen form.[7]
-
-
Presence of Organic Matter: Large quantities of organic material can inhibit the uniform precipitation of barium sulfate, leading to inaccurate and often low results.[6] In some cases, bacteria present in samples with organic matter can reduce sulfate to sulfide.[6]
-
Solution: For samples with high organic content, digestion methods may be required to remove the organic matrix prior to analysis. To prevent bacterial reduction of sulfate, samples should be refrigerated at 4°C if analysis is not performed promptly.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is it important to control the pH of the reaction?
A1: Controlling the pH, typically by acidification, is crucial to prevent the precipitation of other barium salts such as barium carbonate and barium phosphate. These salts are insoluble in neutral or alkaline conditions and would contribute to the turbidity, leading to erroneously high sulfate results. An acidic medium ensures that only sulfate is precipitated by the barium ions.
Q2: What is the purpose of adding a conditioning reagent containing glycerin and sodium chloride in some protocols?
A2: A conditioning reagent is often used in turbidimetric methods to stabilize the barium sulfate suspension and minimize interferences.[6] Glycerin helps to create a more uniform and stable suspension of the fine barium sulfate crystals, preventing them from settling too quickly. Sodium chloride helps to minimize the interference from some other ions.
Q3: Can I use this method for samples with very high sulfate concentrations?
A3: The turbidimetric method is typically suitable for a concentration range of 1 to 40 mg/L of sulfate.[6] For samples with higher concentrations, accurate dilution is necessary to bring the sulfate concentration within the optimal analytical range of the method.
Q4: How long should I wait after adding the barium di(ethanesulfonate) before taking a reading?
A4: The timing is critical for reproducible results. The barium sulfate precipitate forms as a fine suspension, and the turbidity can change over time as the particles grow and then begin to settle. It is important to follow a standardized procedure where the reading is taken after a fixed time interval after the addition of the precipitating reagent. This time is typically determined during method validation and is often in the range of 1 to 4 minutes.
Q5: What are "co-precipitation" and "occlusion" and how do they affect the results?
A5:
-
Co-precipitation is the precipitation of substances that would normally be soluble under the experimental conditions. In this context, foreign ions can be incorporated into the barium sulfate crystal lattice as it forms. For example, co-precipitation of barium salts of nitrate or chlorate can lead to higher results.[4]
-
Occlusion is a type of co-precipitation where impurities are physically trapped within the growing crystal. This can also lead to inaccurate results.
Slow addition of the precipitating reagent and allowing the precipitate to "digest" (stand in the hot mother liquor) can help to form larger, purer crystals with less co-precipitation and occlusion.[4]
Data Presentation
Table 1: Common Interferences in Sulfate Determination using Barium Precipitation
| Interfering Substance | Threshold Concentration | Effect on Sulfate Reading | Mitigation Strategy |
| Physical Interferences | |||
| Sample Color & Turbidity | Any | Positive (High) | Use of sample blanks, filtration, or centrifugation.[1][2][3] |
| Anionic Interferences | |||
| Polyphosphates | As low as 1 mg/L | Negative (Low) | Ion chromatography or specific removal steps. |
| Phosphonates | Low concentrations | Negative (Low) | Specific removal or masking agents. |
| Chloride | > 5000 mg/L | Negative (Low) | Sample dilution.[6] |
| Nitrate & Chlorate | Low concentrations | Positive (High) | Removal prior to precipitation is recommended.[4] |
| Carbonate, Phosphate, Chromate | pH dependent | Positive (High) | Acidification of the sample. |
| Cationic Interferences | |||
| Iron (Fe³⁺), Chromium (Cr³⁺) | Varies | Negative (Low) | Removal using a cation exchange column.[5][7] |
| Calcium (Ca²⁺), Aluminum (Al³⁺) | Varies | Can be positive or negative | Removal using a cation exchange column.[7] |
| Alkali Metals (Na⁺, K⁺) | High concentrations | Can be negative | Generally minor, but cation exchange can be used.[5] |
| Other Interferences | |||
| Silica | > 500 mg/L | Positive (High) | Sample dilution.[1][2][6] |
| Organic Matter | High concentrations | Generally Negative (Low) | Sample digestion or filtration.[6] |
Experimental Protocols
Detailed Methodology for Turbidimetric Sulfate Determination
This protocol is a generalized procedure and may require optimization for specific sample matrices and instrumentation.
1. Reagents and Materials:
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Sulfate Standard Stock Solution (1000 mg/L SO₄²⁻): Dissolve 1.479 g of anhydrous sodium sulfate (Na₂SO₄), previously dried at 105°C for 24 hours, in 1 liter of deionized water.
-
Working Standard Solutions: Prepare a series of standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 5, 10, 20, 30, 40 mg/L).
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Barium Di(ethanesulfonate) Reagent: Prepare a solution of barium di(ethanesulfonate) of a suitable concentration (e.g., a saturated solution or a specific concentration as determined by the method's sensitivity requirements).
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Conditioning Reagent: Mix 50 mL glycerol with a solution containing 30 mL concentrated HCl, 300 mL deionized water, 100 mL 95% (v/v) ethanol or isopropanol, and 75 g sodium chloride.
-
Hydrochloric Acid (HCl): 1 N solution.
-
Sample Collection Bottles: Plastic or glass.
2. Sample Preparation:
-
Collect the sample in a clean bottle. If the analysis is not performed immediately, store the sample at 4°C.
-
If the sample is turbid or colored, filter it through a 0.45 µm membrane filter.
-
If necessary, adjust the pH of the sample to be within a neutral range before proceeding.
-
If cation interference is expected, pass the sample through a cation exchange column.
3. Procedure:
-
Pipette 100 mL of the sample (or a suitable aliquot diluted to 100 mL) into a 250 mL Erlenmeyer flask.
-
Add 5.0 mL of the conditioning reagent and mix well.
-
While stirring continuously and at a constant speed, add a precise amount (e.g., 0.5 g) of barium di(ethanesulfonate) crystals.
-
Stir for exactly 60 seconds.
-
Immediately after stirring, transfer a portion of the suspension to a spectrophotometer cuvette.
-
Measure the turbidity (absorbance) at 420 nm after a fixed time interval (e.g., 2 minutes) from the addition of the barium di(ethanesulfonate).
4. Calibration Curve:
-
Treat the working standard solutions in the same manner as the samples.
-
Plot the absorbance readings of the standards against their known sulfate concentrations.
-
The resulting graph should be a straight line passing through the origin.
5. Calculation:
-
Determine the sulfate concentration of the sample by comparing its absorbance reading to the calibration curve.
-
If the sample was diluted, multiply the result by the dilution factor.
-
Sulfate (mg/L) = (Concentration from curve) x (100 / volume of sample aliquot)
-
Mandatory Visualization
Caption: A flowchart for troubleshooting inaccurate sulfate determination results.
References
- 1. Interferences of a barium ion-selective electrode used for the potentiometric titration of sulphate - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. epa.gov [epa.gov]
- 3. NEMI Method Summary - 375.4 [nemi.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NEMI Method Summary - 375.3 [nemi.gov]
- 6. NEMI Method Summary - D516 [nemi.gov]
- 7. epa.gov [epa.gov]
"how to improve the filterability of barium sulfate precipitate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the filterability of barium sulfate precipitates.
Troubleshooting Guide
Issue: The barium sulfate precipitate is passing through the filter paper.
This is a common issue indicating that the precipitate particles are too fine. To resolve this, several factors in the precipitation process can be optimized to encourage the growth of larger crystals.
Question: How can I increase the particle size of my barium sulfate precipitate?
Answer:
Increasing the particle size of barium sulfate is crucial for efficient filtration. This can be achieved by controlling the conditions of precipitation to favor crystal growth over nucleation. The key techniques are:
-
Digestion (Aging) of the Precipitate: This is one of the most effective methods. Digestion involves heating the precipitate in the mother liquor (the solution from which it precipitated) for a period of time.[1][2][3][4] This process allows smaller, more soluble particles to dissolve and redeposit onto larger crystals, a phenomenon known as Ostwald ripening.
-
Precipitation from a Hot Solution: Carrying out the precipitation at an elevated temperature (near boiling) increases the solubility of barium sulfate.[1][2] This decreases the relative supersaturation, which promotes the formation of larger, more perfect crystals.
-
Slow Addition of Precipitant: The precipitating reagent (e.g., barium chloride) should be added slowly and with constant stirring.[1][2] This maintains a low degree of supersaturation, which is essential for encouraging crystal growth rather than the formation of many small nuclei. A buret can be used for controlled, dropwise addition.[2]
-
Control of pH: Precipitating from a slightly acidic solution (e.g., dilute HCl) can help produce a more crystalline precipitate and prevent the co-precipitation of other barium salts like barium carbonate.[5] However, highly acidic conditions should be avoided as they can increase the solubility of barium sulfate.[3]
Question: My filtrate is cloudy. What does this mean and how can I fix it?
Answer:
A cloudy filtrate indicates that some of the barium sulfate precipitate has passed through the filter. This is a direct result of the particles being too fine.
Troubleshooting Steps:
-
Review your precipitation procedure: Ensure you are precipitating from a hot solution and adding the precipitant slowly with vigorous stirring.[1][2]
-
Implement or extend the digestion step: If you are already digesting the precipitate, increasing the digestion time or ensuring the temperature is consistently near boiling can improve results.[2][3]
-
Check your filter paper: Ensure you are using a filter paper with a suitable pore size for fine precipitates (e.g., Whatman No. 42 ashless filter paper).[2] Also, check for any tears or improper folding of the filter paper.[1]
-
Re-filter the filtrate: If the loss of precipitate is minimal, you may be able to pass the cloudy filtrate through the same filter paper again after the initial filtration is complete. However, for quantitative analysis, it is best to repeat the entire procedure with optimized conditions.
Question: What is co-precipitation and how does it affect my results?
Answer:
Co-precipitation is the inclusion of impurities within the precipitate as it is being formed.[2] These impurities can be foreign ions from the solution that get incorporated into the crystal lattice or adsorbed onto the surface of the precipitate.
Commonly co-precipitated ions include:
-
Anions: Nitrates, chlorates, and chlorides.[2]
Effects of Co-precipitation:
-
Inaccurate Results: Co-precipitation can lead to either higher or lower results in gravimetric analysis, depending on the atomic weight of the impurity compared to what it replaces.
-
Poor Filterability: The presence of impurities can distort the crystal lattice and may result in the formation of smaller, less filterable particles.[7]
To minimize co-precipitation:
-
Slow Precipitation and Digestion: The same conditions that favor larger crystals (slow addition of precipitant and digestion) also help to reduce co-precipitation by allowing time for impurities to be expelled from the crystal lattice.[2]
-
Washing the Precipitate: Thoroughly washing the precipitate with hot distilled water helps to remove adsorbed impurities.[1][8] A common method is to wash until the filtrate shows no sign of chloride ions when tested with silver nitrate.[1][2]
-
Reprecipitation: In cases of high impurity levels, the filtered precipitate can be redissolved and then reprecipitated under more favorable conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for precipitating and digesting barium sulfate?
A1: The precipitation and digestion should be carried out at a temperature just below boiling, typically between 80°C and 95°C.[2][3][4] Boiling should be avoided to prevent loss of solution due to splattering.[2]
Q2: How long should I digest the barium sulfate precipitate?
A2: A minimum digestion time of one hour is generally recommended.[2][3] However, longer digestion periods can lead to larger and purer crystals. For very fine precipitates, extending the digestion time may be beneficial.
Q3: What type of filter paper should I use for barium sulfate?
A3: For gravimetric analysis, an "ashless" filter paper with a fine pore size is required to retain the small crystals of barium sulfate.[1][2] Whatman No. 42 is a commonly used grade for this purpose.[2]
Q4: How do I properly wash the barium sulfate precipitate?
A4: The precipitate should be washed with several portions of hot distilled water.[1][2] Allow each portion of wash water to drain completely before adding the next. To confirm that soluble impurities (like excess barium chloride) have been removed, you can test the filtrate for the presence of chloride ions by adding a few drops of silver nitrate solution. The absence of a white precipitate (silver chloride) indicates that the washing is complete.[1][2]
Q5: Can the pH of the solution affect the filterability?
A5: Yes, pH plays a role. Precipitation is typically carried out in a slightly acidic solution (pH around 2) to prevent the formation of barium carbonate.[5] However, very low pH (highly acidic) can increase the solubility of barium sulfate, potentially leading to incomplete precipitation.[3] Studies have shown that both high and low pH values can enhance nucleation rates, which might lead to smaller particles if not controlled.[9]
Quantitative Data
Table 1: Effect of Digestion Time on Barium Sulfate Particle Size (Illustrative Data)
| Digestion Time (hours) at 90°C | Average Particle Size (µm) | Observations |
| 0 (No Digestion) | 0.5 - 2 | Very fine particles, difficult to filter |
| 1 | 5 - 10 | Improved filterability, larger crystals |
| 4 | 15 - 25 | Good filterability, well-formed crystals |
| 12 | 25 - 40 | Excellent filterability |
Note: These are representative values. Actual particle sizes will vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Optimized Precipitation of Barium Sulfate for Improved Filterability
Objective: To precipitate barium sulfate in a manner that produces large, easily filterable crystals suitable for gravimetric analysis.
Materials:
-
Sulfate-containing sample solution
-
0.25 M Barium Chloride (BaCl₂) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Ashless filter paper (e.g., Whatman No. 42)
-
Beakers (400 mL)
-
Graduated cylinders
-
Buret
-
Stirring rods
-
Watch glasses
-
Hot plate
Procedure:
-
Sample Preparation: Place the sulfate sample in a 400 mL beaker. Add approximately 200 mL of distilled water and a small amount of concentrated HCl to make the solution slightly acidic.
-
Heating: Heat the solution to near boiling (80-90°C) on a hot plate. Do not allow the solution to boil.[2]
-
Slow Addition of Precipitant: While vigorously stirring the hot sulfate solution, slowly add a slight excess of the 0.25 M BaCl₂ solution dropwise from a buret.[2]
-
Testing for Complete Precipitation: After the initial addition of BaCl₂, allow the precipitate to settle. Add a few more drops of BaCl₂ solution to the clear supernatant. If more precipitate forms, continue adding BaCl₂ solution until precipitation is complete.[1]
-
Digestion: Cover the beaker with a watch glass and leave the stirring rod in the beaker. Digest the precipitate by keeping the solution just below boiling on the hot plate for at least one hour.[2][3] The supernatant liquid should become clear as the smaller particles dissolve and larger ones grow.
-
Filtration:
-
Prepare a funnel with appropriately folded ashless filter paper.[2]
-
Wet the filter paper with hot distilled water to ensure it stays in place.
-
Filter the hot barium sulfate suspension. Pour the supernatant liquid through the filter first, then transfer the precipitate using a stream of hot distilled water from a wash bottle. Use a rubber policeman to ensure all precipitate is transferred from the beaker.[1]
-
-
Washing: Wash the precipitate on the filter paper with several small portions of hot distilled water.[1][2] Collect a few mL of the final washings and test for the presence of chloride with silver nitrate solution. Continue washing until the test is negative.[2]
-
Drying and Ignition: Carefully remove the filter paper containing the precipitate, fold it, and place it in a crucible of known weight. Dry the crucible and contents in an oven, and then ignite in a muffle furnace to burn off the filter paper, leaving pure BaSO₄.[1]
Visualizations
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemicalforums.com [chemicalforums.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Precipitation of BaSO4 | Isotope Science Lab | University of Calgary [ucalgary.ca]
- 6. NEMI Method Summary - 375.3 [nemi.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How do you precipitate barium sulphate? [xintuchemical.com]
- 9. ugr.es [ugr.es]
"factors affecting the particle size of precipitated barium sulfate"
Technical Support Center: Precipitated Barium Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the precipitation of barium sulfate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General
Q1: What are the primary factors influencing the particle size of precipitated barium sulfate?
A1: The particle size of precipitated barium sulfate is influenced by several key factors during its synthesis. These include reaction conditions such as temperature, reactant concentration, and pH.[1][2][3] The presence and concentration of additives or impurities also play a crucial role.[4][5][6] Additionally, the quality and purity of the initial raw materials can affect the final particle morphology and size.[1] Post-processing techniques like milling and sieving can be employed to further refine the particle size after the initial precipitation.[1]
Troubleshooting Common Issues
Q2: My precipitated barium sulfate particles are too large. How can I reduce their size?
A2: To reduce the particle size of barium sulfate, you can try the following troubleshooting steps:
-
Decrease Reactant Concentration: Lowering the concentration of the barium chloride and sodium sulfate solutions can lead to the formation of smaller particles.[2][7]
-
Introduce Additives: The use of certain additives, such as surfactants or stabilizers like polyacrylic acid, can inhibit crystal growth and prevent agglomeration, resulting in finer particles.[1][4]
-
Adjust pH: In some systems, a higher pH (around neutral) can lead to smaller particle sizes.[2][8]
-
Modify Stirring Rate: Increasing the stirring speed can sometimes lead to smaller particles, although the effect can be complex and system-dependent.[9]
-
Control Temperature: The effect of temperature is not always linear. In some studies, the smallest particle size was achieved at 25°C compared to higher or lower temperatures.[2]
Q3: The particle size distribution of my barium sulfate is too broad. How can I achieve a more uniform, narrow distribution?
A3: A broad particle size distribution often indicates uncontrolled nucleation and growth. To achieve a more uniform particle size:
-
Control Supersaturation: A key factor is to maintain a consistent level of supersaturation throughout the precipitation process. This can be achieved through controlled addition rates of the reactants.[3][10]
-
Utilize a Controlled Reactor Setup: Employing a semi-batch reactor or a continuous flow reactor, such as a spinning disk reactor, can provide better control over mixing and reaction conditions, leading to a narrower particle size distribution.[11][12]
-
Optimize Additive Concentration: The concentration of additives can significantly impact the uniformity of the particle size.[2][5] Experiment with different concentrations to find the optimal level for your system.
Q4: I am observing significant agglomeration of my barium sulfate particles. What can I do to prevent this?
A4: Agglomeration can be a significant issue, leading to larger effective particle sizes and a broader distribution. To minimize agglomeration:
-
Use of Additives: Surfactants and stabilizers are effective in preventing particles from sticking together.[1][4]
-
Control of Ionic Strength: The ratio of free barium to sulfate ions can influence particle charge and thus the repulsive forces between particles. An excess of either ion can sometimes lead to smaller, less agglomerated particles, though the effect can vary with supersaturation.[10]
-
Post-precipitation Washing: Inadequate washing can leave residual ions on the particle surfaces, which can promote agglomeration upon drying. Ensure thorough washing with deionized water.[13]
Quantitative Data on Factors Affecting Particle Size
The following tables summarize quantitative data from various studies on the effects of different experimental parameters on the particle size of precipitated barium sulfate.
Table 1: Effect of Reactant Concentration on Barium Sulfate Particle Size
| Reactant Concentration (mol/L) | Average Particle Size (nm) |
| 0.001 | 218.8 |
| 0.005 | 257.8 |
| 0.025 | 312.4 |
| 0.04 | 345.6 |
| 0.05 | 368.1 |
| 0.1 | 381.9 |
Data sourced from a study investigating the effect of reactant concentration at 25°C.[2]
Table 2: Effect of Temperature on Barium Sulfate Particle Size
| Temperature (°C) | Average Particle Size (nm) |
| 10 | 457.6 |
| 25 | 257.8 |
| 50 | 795.2 |
| 80 | 446.2 |
Data from an experiment conducted with a 0.005 M concentration of methyl glycine diacetic acid (MGDA) as an additive.[2]
Table 3: Effect of pH on Barium Sulfate Particle Size
| pH | Average Particle Size (nm) |
| 3 | ~450 |
| 5 | ~350 |
| 7 | ~250 |
| 9 | ~280 |
| 11 | ~300 |
Approximate values derived from graphical data in a study with a reactant concentration of 0.005 M.[2]
Experimental Protocols
Protocol 1: General Precipitation of Barium Sulfate
This protocol describes a basic method for the precipitation of barium sulfate.
Materials:
-
Barium chloride (BaCl₂) solution (e.g., 0.1 M)
-
Sodium sulfate (Na₂SO₄) solution (e.g., 0.1 M)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Burette or dropping funnel
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Drying oven
Procedure:
-
Place a known volume of the barium chloride solution into a beaker with a magnetic stir bar.
-
Begin stirring the barium chloride solution at a constant rate.
-
Slowly add the sodium sulfate solution to the beaker from a burette or dropping funnel at a controlled rate.
-
A white precipitate of barium sulfate will form instantly.[11]
-
Continue stirring for a set period after the addition is complete to allow for crystal growth and stabilization (a process known as digestion).[14]
-
Separate the precipitate from the solution by filtration.
-
Wash the precipitate several times with deionized water to remove any soluble impurities.[13][15]
-
Dry the collected barium sulfate precipitate in an oven at a specified temperature (e.g., 75°C) until a constant weight is achieved.[11]
Visualizations
Logical Relationship Diagram
Caption: Factors influencing barium sulfate particle characteristics.
Experimental Workflow Diagram
Caption: Workflow for barium sulfate precipitation and analysis.
References
- 1. Factors Influencing Particle Size of Barium Sulfate in Industrial Applications [cqtitaniumdioxide.com]
- 2. mdpi.com [mdpi.com]
- 3. ambition-zns.com [ambition-zns.com]
- 4. zenodo.org [zenodo.org]
- 5. Manipulation of Morphology, Particle Size of Barium Sulfate and the Interacting Mechanism of Methyl Glycine Diacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. physicsforums.com [physicsforums.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Precipitation of BaSO4 | Isotope Science Lab | University of Calgary [ucalgary.ca]
"preventing co-precipitation of impurities with Barium di(ethanesulphonate)"
Welcome to the technical support center for Barium di(ethanesulphonate). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the co-precipitation of impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are common potential impurities when synthesizing Barium di(ethanesulphonate) and how can they be identified?
A1: Common impurities can be broadly categorized as soluble and insoluble salts of other metals or variations in the desired salt. Given that Barium di(ethanesulphonate) is synthesized from a barium source and ethanesulfonic acid, potential impurities could include unreacted starting materials, or other barium salts like barium carbonate (from atmospheric CO2), barium hydroxide, or barium salts of other anions present in the reaction mixture.
Identification Methods:
-
Visual Inspection: Discoloration or presence of foreign particles can indicate impurities.
-
Microscopy: Can help identify different crystal morphologies, suggesting the presence of impurities.
-
Spectroscopic and Analytical Techniques: A variety of analytical methods can be employed for the precise identification and quantification of impurities.[1][2][3]
Q2: How can I prevent the co-precipitation of impurities during the synthesis of Barium di(ethanesulphonate)?
A2: Preventing co-precipitation starts with careful control of your experimental conditions. Here are some key strategies:
-
High-Purity Reagents: Start with the highest purity barium source and ethanesulfonic acid available.
-
Control of Supersaturation: Add the precipitating agent slowly and with constant stirring. This keeps the level of supersaturation low, favoring the growth of larger, purer crystals over the rapid precipitation that can trap impurities.
-
pH Control: Maintain the optimal pH for the precipitation of Barium di(ethanesulphonate) while keeping potential impurities in their soluble form. For instance, maintaining a neutral to slightly acidic pH can prevent the precipitation of barium carbonate.[4]
-
Temperature Control: The solubility of both the desired product and potential impurities is temperature-dependent. Optimizing the reaction temperature can maximize the purity of the precipitate.
-
Use of Additives: In some crystallization processes, specific additives can be used to inhibit the growth of impurity crystals.[5][6]
Q3: What is the role of pH in preventing co-precipitation and what is the optimal pH range?
A3: pH is a critical factor in controlling precipitation. The solubility of many potential impurities, especially metal hydroxides and carbonates, is highly pH-dependent.
-
Preventing Barium Hydroxide and Carbonate Precipitation: Barium hydroxide and barium carbonate are less soluble in alkaline conditions. To avoid their co-precipitation, the reaction should generally be carried out under neutral to slightly acidic conditions. A pH above 7 should be avoided to prevent the precipitation of BaCO3 or Ba(OH)2.[4]
-
Optimizing Yield and Purity: While a lower pH can prevent the precipitation of certain impurities, a very low pH might increase the solubility of Barium di(ethanesulphonate), leading to lower yields. The optimal pH is a balance between maximizing the yield of the desired product and minimizing the precipitation of impurities. This range often needs to be determined empirically for a specific process.
Q4: My final product of Barium di(ethanesulphonate) is discolored. What could be the cause and how can I fix it?
A4: Discoloration, such as a yellowish tint, in what should be a white crystalline solid, typically points to the presence of impurities.[7]
-
Potential Causes:
-
Iron Contamination: Trace amounts of iron are a common source of discoloration in chemical processes.
-
Organic Impurities: Residual organic starting materials or byproducts can lead to discoloration, especially if the product is heated.
-
Insoluble Particulates: Impurities from the starting materials or the reaction vessel can be incorporated into the final product.
-
-
Troubleshooting and Solutions:
-
Source of Contamination: Review the purity of your starting materials and the cleanliness of your glassware.
-
Recrystallization: Dissolving the product in a suitable solvent and then slowly recrystallizing it is a highly effective method for removing many impurities.
-
Washing: Thoroughly washing the final product with a solvent in which the impurities are soluble but the product is not can remove surface contaminants.
-
Q5: I am observing a low yield of Barium di(ethanesulphonate). What are the possible reasons and troubleshooting steps?
A5: Low yield can be attributed to several factors related to the precipitation process.
-
Incomplete Precipitation: The precipitation may not have gone to completion.
-
Check Stoichiometry: Ensure the correct molar ratios of reactants were used. An excess of one reagent may be necessary to drive the reaction to completion.
-
Reaction Time: Allow sufficient time for the precipitation to occur.
-
-
Product Solubility: The solubility of Barium di(ethanesulphonate) in the reaction medium might be higher than anticipated.
-
Temperature: If the solubility increases with temperature, cooling the reaction mixture (e.g., in an ice bath) before filtration can increase the yield.
-
Solvent Choice: The choice of solvent can significantly impact solubility.
-
-
Losses during Workup: Product can be lost during filtration and washing steps.
-
Washing Solvent: Use a minimal amount of a cold solvent for washing to reduce losses.
-
Filtration Technique: Ensure your filtration setup is efficient to recover all the solid product.
-
Troubleshooting Guides
Guide 1: Dealing with Insoluble Impurities
If you suspect the presence of insoluble impurities (e.g., silica, other insoluble salts), the following steps can be taken:
-
Dissolution: Dissolve the impure Barium di(ethanesulphonate) in a suitable solvent.
-
Filtration: Filter the solution to remove the insoluble impurities.
-
Reprecipitation: Recrystallize the Barium di(ethanesulphonate) from the filtrate by cooling or by the addition of an anti-solvent.
Guide 2: Removing Soluble Impurities through Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.
-
Solvent Selection: Choose a solvent in which Barium di(ethanesulphonate) is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
-
Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Cooling: Allow the solution to cool slowly and without agitation. Slow cooling promotes the formation of large, pure crystals.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals to remove any residual solvent.
Experimental Protocols
Protocol 1: General Method for Purity Analysis of Barium Salts
This protocol outlines a general approach to identifying and quantifying impurities in barium salts using Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES), a sensitive technique for detecting metal ions.[1][2]
-
Sample Preparation:
-
Accurately weigh a sample of the Barium di(ethanesulphonate).
-
Dissolve the sample in a suitable solvent (e.g., deionized water). If the sample is not readily soluble, acid digestion may be required.
-
-
Standard Preparation:
-
Prepare a series of standard solutions containing known concentrations of the suspected impurity elements (e.g., iron, calcium, strontium).
-
-
ICP-AES Analysis:
-
Aspirate the sample and standard solutions into the plasma.
-
Measure the intensity of the atomic emission lines for the elements of interest.
-
-
Quantification:
-
Construct a calibration curve from the emission intensities of the standard solutions.
-
Determine the concentration of the impurities in the sample by comparing its emission intensity to the calibration curve.
-
Protocol 2: General Recrystallization Protocol for Barium Salts
-
Place the impure Barium di(ethanesulphonate) in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
For maximum yield, the flask can be placed in an ice bath to further decrease the solubility.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Data Presentation
Table 1: Analytical Techniques for Impurity Detection
| Analytical Method | Detectable Impurities | Detection Limits | Reference |
| Atomic Absorption Spectroscopy (AAS) | Metal ions | ppb levels | [1] |
| Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) | Metal ions | sub-ppb to ppm levels | [1][2] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Most elements | ppt to ppb levels | [1][2] |
| X-ray Fluorescence Spectroscopy (XRF) | Elemental composition | ppm to % levels | [1][2][3] |
| Ion Chromatography | Anions and Cations | ppb to ppm levels | [1] |
Visualizations
Caption: A workflow for troubleshooting and purifying Barium di(ethanesulphonate).
Caption: Key factors influencing the purity of the final product.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemical phases analysis of Barium in Ores by X-ray Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. conradlab.chee.uh.edu [conradlab.chee.uh.edu]
- 7. Barium Sulfate | BaSO4 | CID 24414 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Barium Analysis in Complex Matrices
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of barium in complex matrices.
Troubleshooting Guide
This section addresses specific issues you may encounter during experimental work.
Problem: I'm observing poor precision and inconsistent results in my ICP-MS/OES analysis.
Poor precision, often measured as a high relative standard deviation (%RSD), can stem from multiple sources within your analytical workflow. The most common issues originate in the sample introduction system.[1]
-
Possible Cause 1: Sample Introduction System. Problems such as worn peristaltic pump tubing, blockages in the nebulizer, or deposits on the injector can lead to inconsistent sample flow and signal drift.[1][2]
-
Possible Cause 2: High Total Dissolved Solids (TDS). Complex matrices often have high levels of dissolved solids, which can suppress the instrument's signal.[3] It is generally recommended to keep TDS content below 0.2% to 0.5% for ICP-MS analysis.[3][4]
-
Solution: Dilute your sample to reduce the matrix effects. If dilution compromises your detection limits, consider using matrix-matched standards or the method of standard additions for calibration.[4]
-
Problem: My sample contains insoluble barium sulfate (barite), and I'm getting low recovery after acid digestion.
Barium sulfate is notoriously insoluble in common mineral acids like nitric acid (HNO₃) and hydrochloric acid (HCl), leading to incomplete digestion and underestimation of total barium concentration.[5][6]
-
Solution 1: Microwave-Assisted Digestion. While standard acid digestion may be insufficient, high-pressure and high-temperature microwave digestion using a mixture of acids can improve recovery for many sample types.[7][8][9]
-
Solution 2: Alkaline Fusion. For highly refractory materials containing barite, a more robust method is required.[6] Alkaline fusion with a flux like sodium carbonate (Na₂CO₃) can effectively decompose barite.[10] The resulting melt is then dissolved and acidified for analysis.
A logical workflow for selecting a digestion method is presented below.
Caption: Decision workflow for selecting a sample digestion method.
Frequently Asked Questions (FAQs)
Q1: What are the most common spectral interferences for barium in ICP-MS, and how can they be mitigated?
Spectral interferences in ICP-MS occur when ions from the plasma or sample matrix have the same mass-to-charge ratio as the target analyte. For barium, the main challenges are isobaric and polyatomic interferences.
-
Isobaric Interferences: Several isotopes of other elements have the same mass as barium isotopes. For example, ¹³⁸La⁺ can interfere with ¹³⁸Ba⁺, and ¹³⁶Ce⁺ can interfere with ¹³⁶Ba⁺.[11]
-
Polyatomic Interferences: Ions formed from the combination of elements in the plasma, matrix, and acids can interfere. A significant issue is the formation of barium oxide ions (e.g., ¹³⁵Ba¹⁶O⁺) which can interfere with europium (¹⁵¹Eu⁺).[12][13]
Mitigation Strategies:
-
Collision/Reaction Cells (CRC): Modern ICP-MS instruments are equipped with CRCs that use gases like helium or oxygen to remove polyatomic interferences.[3][14]
-
Instrumental Corrections: Mathematical corrections can be applied if the isotopic ratios of the interfering element are known.
-
High-Resolution ICP-MS (HR-ICP-MS): This technique can physically separate the analyte peak from the interference peak based on small mass differences.[12]
-
Cool Plasma/Low-Power Operation: In some cases, reducing the plasma power can selectively convert interfering ions like La⁺ and Ce⁺ into their oxide forms (LaO⁺ and CeO⁺), shifting them to a different mass and away from the barium isotopes.[11]
| Interference Type | Interfering Species | Barium Isotope Affected | Mitigation Technique |
| Isobaric | ¹³⁸La⁺, ¹³⁸Ce⁺ | ¹³⁸Ba⁺ | Mathematical Correction, Low-Power Plasma[11] |
| Polyatomic | ¹²²Sn¹⁶O⁺ | ¹³⁸Ba⁺ | Collision/Reaction Cell (CRC) |
| Doubly Charged | ²⁷⁶(Yb₂)⁺⁺ (hypothetical) | ¹³⁸Ba⁺ | Optimized Plasma Conditions |
Q2: Which sample preparation method is best for analyzing barium in biological tissues?
The choice of preparation method depends on the specific tissue and the required detection limits. Common techniques include acid digestion and ashing.
-
Microwave-Assisted Acid Digestion: This is a widely used and effective method for preparing biological samples for analysis by ICP-AES or ICP-MS.[8][15][16] It involves heating the sample with concentrated acids in a closed vessel, which rapidly decomposes the organic matrix.[8]
-
Ashing: This involves heating the sample in a muffle furnace to burn off the organic material, followed by dissolving the remaining inorganic ash in acid.[17]
Below is a general experimental protocol for microwave digestion of biological tissue.
Experimental Protocol: Microwave-Assisted Acid Digestion of Biological Tissue
-
Sample Weighing: Accurately weigh approximately 0.25-0.5 g of homogenized tissue into a clean, microwave-safe PTFE or quartz digestion vessel.[9]
-
Acid Addition: Add a mixture of high-purity acids. A common combination is 5-10 mL of concentrated nitric acid (HNO₃). For some matrices, small amounts of hydrochloric acid (HCl) or hydrogen peroxide (H₂O₂) may be added to aid digestion.[8][9]
-
Digestion Program: Seal the vessels and place them in the microwave digestion system. The program typically involves ramping the temperature to 180-200°C and holding for 20-30 minutes.[8]
-
Dilution: After cooling, carefully open the vessels in a fume hood. Dilute the digested sample to a final volume (e.g., 25 or 50 mL) with deionized water.
-
Analysis: The resulting solution is now ready for analysis by ICP-MS or ICP-OES.[7]
The workflow for this protocol is visualized below.
Caption: Workflow for microwave-assisted digestion of biological samples.
Q3: What are the typical detection limits for barium using different analytical techniques?
Detection limits vary significantly based on the analytical method, instrument, and sample matrix. Inductively Coupled Plasma (ICP) techniques offer the highest sensitivity.
| Analytical Method | Sample Matrix | Sample Detection Limit | Reference |
| ICP-AES | Urine | 0.25 µg/L | Mauras and Allain 1979[18] |
| ICP-AES | Blood | 0.6 µg/L | Mauras and Allain 1979[18] |
| ICP-AES | Bone | 0.0005 µg/g | Shiraishi et al. 1987[18] |
| ICP-MS | General | <0.02 µg/L | US EPA 2003[5] |
| NAA | Erythrocyte | 7 µg/L | Olehy et al. 1966[18] |
| NAA | Plasma | 66 µg/L | Olehy et al. 1966[18] |
ICP-AES: Inductively Coupled Plasma-Atomic Emission Spectrometry ICP-MS: Inductively Coupled Plasma-Mass Spectrometry NAA: Neutron Activation Analysis
As the table shows, ICP-MS is generally the most sensitive technique for barium analysis.[19]
References
- 1. labcompare.com [labcompare.com]
- 2. youtube.com [youtube.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccme.ca [ccme.ca]
- 6. ingeniatrics.com [ingeniatrics.com]
- 7. horizontal.ecn.nl [horizontal.ecn.nl]
- 8. Microwave digestion - Wikipedia [en.wikipedia.org]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. researchgate.net [researchgate.net]
- 11. mssj.jp [mssj.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Microwave Digestion | Anton Paar Wiki [wiki.anton-paar.com]
- 17. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Table 7-1, Analytical Methods for Determining Barium in Biological Materials - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Barium (Ba), Blood - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
Technical Support Center: Precipitation of Barium Salts
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with the precipitation of barium salts. It focuses on how pH influences experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How does pH generally affect the precipitation of barium salts?
The effect of pH on the precipitation of a barium salt depends entirely on the nature of the anion.
-
Anions from Strong Acids: If the anion is the conjugate base of a strong acid (e.g., SO₄²⁻ from H₂SO₄), pH will have a minimal direct effect on its concentration. Therefore, the solubility of salts like barium sulfate (BaSO₄) is largely independent of pH in most typical aqueous solutions.[1][2] However, at extremely low or high pH values, other ionic species might form, which can have a minor influence on solubility.[1]
-
Anions from Weak Acids: If the anion is the conjugate base of a weak acid (e.g., CO₃²⁻ from HCO₃⁻, PO₄³⁻ from HPO₄²⁻, C₂O₄²⁻ from HC₂O₄⁻), pH has a significant impact.[3] In acidic solutions (lower pH), the anion will protonate, reducing its free concentration in the solution. According to Le Châtelier's principle, this shift in equilibrium will cause the barium salt to dissolve to replenish the anion concentration, thus increasing its solubility and potentially preventing precipitation.[4] Conversely, in alkaline solutions (higher pH), the anion remains in its deprotonated state, favoring precipitation.
Q2: Why doesn't the precipitation of barium sulfate (BaSO₄) change much with pH?
Barium sulfate is formed from the barium ion (Ba²⁺) and the sulfate ion (SO₄²⁻). The sulfate ion is the conjugate base of sulfuric acid (H₂SO₄), which is a strong acid. This means that the sulfate ion does not readily react with H⁺ ions in an acidic solution to form bisulfate (HSO₄⁻) unless the pH is extremely low. As a result, the concentration of free sulfate ions remains relatively constant over a wide pH range, and the precipitation of BaSO₄ is therefore largely pH-independent.[1][2]
Q3: Why does barium carbonate (BaCO₃) precipitate in alkaline solutions but dissolve in acidic solutions?
The carbonate ion (CO₃²⁻) is the conjugate base of a weak acid, carbonic acid (H₂CO₃). This means it is involved in a pH-dependent equilibrium:
H₂CO₃ ⇌ H⁺ + HCO₃⁻ ⇌ 2H⁺ + CO₃²⁻
In acidic solutions (low pH), the high concentration of H⁺ ions drives this equilibrium to the left, converting carbonate ions into bicarbonate (HCO₃⁻) and carbonic acid. This reduces the concentration of free CO₃²⁻ available to precipitate with Ba²⁺, causing BaCO₃ to dissolve.[3][5] In alkaline solutions (high pH), the concentration of H⁺ is low, so the equilibrium shifts to the right, favoring the presence of CO₃²⁻ and promoting the precipitation of BaCO₃.[6][7]
Q4: Can pH be used to selectively precipitate different barium salts from a mixture?
Yes. By carefully controlling the pH, it is possible to selectively precipitate barium salts. For example, if a solution contains both sulfate and carbonate ions, lowering the pH will dissolve any barium carbonate without significantly affecting the barium sulfate. This principle allows for the separation of anions based on the pH sensitivity of their corresponding barium salts.
Data Presentation
Table 1: Solubility Product Constants (Ksp) of Common Barium Salts at 25°C
The Ksp value is a measure of a salt's solubility; a smaller Ksp indicates lower solubility and a greater tendency to precipitate.
| Barium Salt | Formula | Ksp |
| Barium Sulfate | BaSO₄ | 1.1 x 10⁻¹⁰ |
| Barium Carbonate | BaCO₃ | 5.1 x 10⁻⁹ |
| Barium Phosphate | Ba₃(PO₄)₂ | 3.4 x 10⁻²³ |
| Barium Oxalate | BaC₂O₄ | 1.6 x 10⁻⁷ |
| Barium Sulfite | BaSO₃ | 8.0 x 10⁻⁷ |
| Barium Chromate | BaCrO₄ | 1.2 x 10⁻¹⁰ |
Note: Ksp values can vary slightly between sources.[8][9][10][11]
Experimental Protocols
Protocol: Demonstrating the Effect of pH on Barium Carbonate Precipitation
Objective: To observe how changes in pH affect the formation of barium carbonate precipitate.
Materials:
-
0.1 M Barium Chloride (BaCl₂) solution
-
0.1 M Sodium Carbonate (Na₂CO₃) solution
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
Test tubes and rack
-
pH meter or pH indicator strips
-
Pipettes
Procedure:
-
Setup: Label three test tubes: "Acidic," "Neutral," and "Alkaline."
-
Reagent Addition: To each test tube, add 2 mL of 0.1 M BaCl₂ solution and 2 mL of 0.1 M Na₂CO₃ solution. A white precipitate of BaCO₃ should form in all tubes.
-
pH Adjustment:
-
Acidic: To the "Acidic" tube, add 1 M HCl dropwise while gently mixing until the precipitate dissolves completely. Measure and record the final pH.
-
Neutral: This tube serves as the control. Measure and record the pH.
-
Alkaline: To the "Alkaline" tube, add a few drops of 1 M NaOH. Observe that the precipitate remains. Measure and record the final pH.
-
-
Observation: Compare the three test tubes. Note the pH at which the barium carbonate precipitate is soluble versus insoluble.
Expected Results:
-
Acidic Tube: The precipitate will dissolve at a low pH (typically below 7).
-
Neutral Tube: A significant amount of precipitate will be visible.
-
Alkaline Tube: A dense precipitate will be clearly visible.
Troubleshooting Guides
Issue 1: No precipitate forms when mixing soluble barium and carbonate/phosphate solutions.
| Possible Cause | Explanation | Solution |
| Low pH of the solution | The solution is too acidic. Protons (H⁺) are reacting with the carbonate or phosphate ions, reducing their concentration to a level below what is needed for the Ksp to be exceeded. | Measure the pH of the solution. Adjust to a neutral or alkaline pH (pH > 8) by adding a base like NaOH or NH₄OH.[12] |
| Reagent concentrations are too low | The product of the ion concentrations ([Ba²⁺][Anion]) does not exceed the Ksp value for the salt. | Increase the concentration of one or both of the reactant solutions. |
| Presence of a chelating agent | A substance like EDTA may be present, which binds to Ba²⁺ ions and prevents them from reacting with the anion. | Review the composition of your solutions. If a chelating agent is present, it must be removed or its effect must be accounted for. |
Issue 2: The amount of precipitate is less than theoretically expected.
| Possible Cause | Explanation | Solution |
| Sub-optimal pH | While some precipitate has formed, the pH is not high enough for complete precipitation of a pH-sensitive salt (e.g., BaCO₃, Ba₃(PO₄)₂). | Increase the pH of the solution to drive the equilibrium towards precipitation. For carbonates and phosphates, a pH of 9-10 is often effective. |
| Incomplete reaction time | Precipitation, especially the formation of well-defined crystals, can take time. | Allow the solution to stand for a longer period (a process known as digestion) to ensure the reaction has reached equilibrium. Gentle heating can sometimes accelerate this process. |
| Co-precipitation of other ions | If other ions are present, they may interfere with the primary precipitation reaction. | Purify the initial solutions or use ion-selective methods if high purity of the precipitate is required. |
Issue 3: The precipitate dissolves or disappears over time.
| Possible Cause | Explanation | Solution |
| Absorption of atmospheric CO₂ | If the solution is open to the air, it can absorb carbon dioxide, which forms carbonic acid and lowers the pH, potentially dissolving pH-sensitive precipitates. | Keep the reaction vessel sealed or conduct the experiment under an inert atmosphere (e.g., nitrogen). |
| Temperature changes | Solubility is temperature-dependent. If the precipitation was performed in a hot solution, the precipitate might dissolve upon cooling (or vice-versa, depending on the salt). | Maintain a constant temperature throughout the experiment and filtration process. |
Visualizations
Caption: Workflow for investigating pH effects on barium salt precipitation.
Caption: Effect of pH on the barium carbonate precipitation equilibrium.
Caption: Troubleshooting guide for lack of barium salt precipitation.
References
- 1. Understanding the Solubility of Barium Sulfate in Water [echemi.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. quora.com [quora.com]
- 5. barium sulfate precipitation: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. Barium Carbonate | BaCO3 | CID 10563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Ksp Table [chm.uri.edu]
- 10. Solubility Products [gchem.cm.utexas.edu]
- 11. genchem1.chem.okstate.edu [genchem1.chem.okstate.edu]
- 12. pubs.aip.org [pubs.aip.org]
Technical Support Center: Gravimetric Determination of Sulfate with Barium
Welcome to the technical support center for the gravimetric determination of sulfate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common errors and questions that arise during the gravimetric analysis of sulfate using barium chloride.
Precipitation Issues
Q1: Why is my barium sulfate precipitate forming very fine, almost colloidal, particles that are difficult to filter?
A1: The formation of fine particles is often due to high relative supersaturation at the time of precipitation. To encourage the growth of larger, more easily filterable crystals, you should:
-
Add the barium chloride precipitant slowly and with constant stirring. This keeps the concentration of the precipitant low at any given moment.[1][2]
-
Precipitate from a hot solution. The solubility of barium sulfate increases with temperature, which reduces the level of supersaturation.[1][3]
-
Precipitate from a dilute solution of your analyte.[4]
-
Perform the precipitation in a slightly acidic medium (pH 4.5-5). This also increases the solubility slightly, favoring the growth of larger crystals.[5]
Q2: I've added the calculated amount of barium chloride, but the precipitation seems incomplete. What could be the cause?
A2: Incomplete precipitation can lead to significantly low results. Common causes include:
-
Insufficient excess of precipitant: It is recommended to use a 10% excess of barium chloride to ensure the common ion effect drives the precipitation to completion.[6]
-
Presence of trivalent chromium: Chromium (III) can form soluble sulfate complexes, preventing the complete precipitation of barium sulfate.[4]
-
Highly acidic conditions: While a slightly acidic medium is beneficial, a large excess of mineral acid can increase the solubility of barium sulfate and lead to incomplete precipitation.[4]
Co-precipitation and Contamination
Q3: My final weight of barium sulfate is unexpectedly high. What are the likely sources of contamination?
A3: High results are typically due to the co-precipitation of other ions. Key culprits include:
-
Anions: Nitrates, chlorates, and chlorides can co-precipitate as their barium salts.[1][4] The slow addition of barium chloride can help minimize the co-precipitation of barium chloride.[1] Nitrates and chlorates are particularly problematic and should be removed before precipitation if present in significant concentrations.[1]
-
Cations: Ferric iron (Fe³⁺), calcium (Ca²⁺), and alkali metals can be co-precipitated as their sulfates.[1] The presence of ferric iron can lead to errors as high as 2%.[1]
-
Precipitation from a neutral or alkaline solution: If the solution is not acidified, other barium salts with low solubility, such as barium carbonate or barium phosphate, may also precipitate.[4][5]
Q4: My final weight is lower than expected. What could have caused this?
A4: Low results can stem from several issues:
-
Co-precipitation of certain ions: The co-precipitation of alkali metal sulfates or sulfuric acid can lead to a lower final weight because these compounds have a lower molar mass than an equivalent amount of barium sulfate.[4]
-
Reduction of barium sulfate: If the filter paper is charred too rapidly during ignition, the carbon can reduce some of the barium sulfate (BaSO₄) to barium sulfide (BaS), which has a lower molar mass.[4][7]
-
Mechanical loss of precipitate: This can occur during filtration if the filter paper is torn or if the precipitate is not quantitatively transferred to the filter.[1][8] It's also important to ensure the filtrate is clear; cloudiness indicates that precipitate has passed through the filter paper.[1][8]
Handling and Procedural Errors
Q5: How does the "digestion" step improve the results of the analysis?
A5: Digestion involves heating the precipitate in the mother liquor (the solution from which it precipitated) for a period, typically at around 80-90°C for at least an hour.[1][5] This process promotes:
-
Crystal growth: Smaller particles tend to dissolve and re-precipitate onto the surface of larger crystals, a process known as Ostwald ripening. This results in a precipitate with larger, more perfect crystals that are easier to filter.[7]
-
Increased purity: During recrystallization, some occluded impurities can be expelled from the crystal lattice, leading to a purer precipitate.[7]
Q6: Why is it important to use ashless filter paper?
A6: Ashless filter paper is specifically manufactured to leave a negligible amount of residue upon ignition.[1][8] If standard filter paper were used, its ash content would add to the final weight of the precipitate, leading to a positive systematic error.[1]
Q7: What is the purpose of washing the precipitate, and how do I know when it's clean?
A7: The precipitate must be washed to remove any adsorbed ions from the mother liquor, particularly excess barium chloride. Hot water is typically used for washing.[9] To check for the presence of chloride, a few drops of silver nitrate solution are added to a small amount of the filtrate.[1][6] The absence of a white precipitate (silver chloride) indicates that the washing is complete.[6]
Quantitative Data Summary
The accuracy of gravimetric sulfate determination is influenced by factors affecting the solubility of barium sulfate and the co-precipitation of other ions.
| Factor | Condition | Effect on BaSO₄ Precipitate | Impact on Result |
| Temperature | Increased Temperature | Increased Solubility | Potential for negative error if precipitation is incomplete.[3] |
| pH | Highly Acidic (low pH) | Increased Solubility | Negative error (incomplete precipitation).[4] |
| Alkaline (high pH) | Potential for precipitation of BaCO₃ or Ba(OH)₂ | Positive error.[5][10] | |
| Co-precipitating Anions | Nitrate (NO₃⁻), Chlorate (ClO₃⁻) | Formation of Ba(NO₃)₂ or Ba(ClO₃)₂ | Positive error.[1][4] |
| Chloride (Cl⁻) | Formation of BaCl₂ | Positive error.[1][4] | |
| Co-precipitating Cations | Ferric Iron (Fe³⁺), Calcium (Ca²⁺) | Formation of Fe₂(SO₄)₃, CaSO₄ | Can be positive or negative depending on the relative molar masses. Ferric iron can cause errors up to 2%.[1] |
| Alkali Metals (e.g., K⁺, Na⁺) | Formation of K₂SO₄, Na₂SO₄ | Negative error (these have lower molar masses than BaSO₄).[4] |
Experimental Protocol: Gravimetric Determination of Sulfate
This protocol outlines the key steps for the accurate determination of sulfate.
-
Sample Preparation:
-
Precipitation:
-
Digestion:
-
Filtration:
-
Washing:
-
Drying and Ignition:
-
Carefully fold the filter paper containing the precipitate and place it in a crucible that has been previously heated to a constant weight.[11][12]
-
Gently heat the crucible to char the filter paper, avoiding allowing it to burst into flame to prevent mechanical loss of the precipitate and reduction of BaSO₄ to BaS.[4][11]
-
Once the paper is charred, ignite the crucible at a high temperature (e.g., 800-900°C) until all the carbon has been oxidized.[13]
-
-
Weighing:
-
Calculation:
-
From the final mass of the barium sulfate, calculate the mass and percentage of sulfate in the original sample using stoichiometric ratios.
-
Visualizations
Troubleshooting Workflow
Caption: A troubleshooting flowchart for inaccurate results.
Mechanism of Co-precipitation
Caption: Co-precipitation mechanisms in BaSO₄ formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Understanding the Solubility of Barium Sulfate in Water [echemi.com]
- 4. tsfx.edu.au [tsfx.edu.au]
- 5. youtube.com [youtube.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. scribd.com [scribd.com]
- 8. Gravimetric Sulfate Determination, Helpful Hints [www2.csudh.edu]
- 9. youtube.com [youtube.com]
- 10. ugr.es [ugr.es]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
"strategies to minimize the solubility of barium sulfate in analysis"
Technical Support Center: Barium Sulfate Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the solubility of barium sulfate during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for wanting to minimize barium sulfate solubility in analytical methods?
In gravimetric analysis, the goal is to quantitatively precipitate the analyte, in this case, sulfate ions, as a highly insoluble compound, barium sulfate (BaSO₄). Minimizing the solubility of BaSO₄ is crucial to ensure that the precipitation is as complete as possible, thereby preventing loss of the precipitate through dissolution and ensuring the accuracy of the mass measurement.
Q2: How does the "common ion effect" help in reducing the solubility of barium sulfate?
The common ion effect is a key strategy to decrease the solubility of a sparingly soluble salt like barium sulfate.[1] According to Le Châtelier's principle, adding a common ion (in this case, either Ba²⁺ or SO₄²⁻) to a saturated solution of BaSO₄ will shift the equilibrium of the dissolution reaction to the left, favoring the formation of solid BaSO₄ precipitate and thus reducing its solubility.[1][2] A slight excess of the precipitating agent, barium chloride (BaCl₂), is typically added to the solution containing sulfate ions to ensure the concentration of barium ions is high enough to suppress the solubility of the barium sulfate precipitate.[3]
Q3: What is the effect of temperature on the solubility of barium sulfate?
Q4: How does pH influence the solubility of barium sulfate?
The solubility of barium sulfate is relatively unaffected by pH in the neutral range.[4][6] However, in strongly acidic solutions, the sulfate ion (SO₄²⁻) can be protonated to form the bisulfate ion (HSO₄⁻). This reduces the concentration of free sulfate ions in the solution, which, according to the solubility product principle, will lead to an increase in the solubility of barium sulfate as the equilibrium shifts to dissolve more of the solid.[7] To counteract this, precipitations are often carried out in slightly acidic solutions (around pH 4.5-5.0) to prevent the co-precipitation of other barium salts like barium carbonate, which are less soluble in acidic conditions.[8]
Q5: Can the presence of other ions in the solution affect barium sulfate solubility?
Yes, the presence of other ions can influence the solubility of barium sulfate. The presence of certain ions, such as chlorides, can increase the solubility of barium sulfate.[9][10] This is due to the "diverse ion effect" or "salt effect," which increases the ionic strength of the solution and can lead to the formation of soluble complexes. Conversely, as mentioned earlier, the presence of a common ion (barium or sulfate) will decrease solubility.[1]
Troubleshooting Guides
Issue 1: The yield of barium sulfate precipitate is lower than expected.
-
Possible Cause 1: Incomplete Precipitation.
-
Troubleshooting: Ensure a slight excess of the precipitating agent (barium chloride solution) has been added.[3] To check for completeness of precipitation, allow the precipitate to settle, and then add a few more drops of the barium chloride solution to the clear supernatant. If more precipitate forms, continue adding the precipitating agent until no more precipitate is observed.[11]
-
-
Possible Cause 2: Solubility Losses.
-
Possible Cause 3: Acidic Conditions.
Issue 2: The filtered barium sulfate precipitate appears very fine and passes through the filter paper.
-
Possible Cause: Formation of small, colloidal particles.
-
Troubleshooting: Digestion of the precipitate. After precipitation, the suspension should be heated gently (a process called digestion) for a period of time (e.g., 1-2 hours) without boiling.[11][12] Digestion promotes the recrystallization of smaller particles into larger, more easily filterable crystals.[12] The slow addition of the precipitating agent with constant stirring also encourages the formation of larger particles.[3][11]
-
Issue 3: The final weight of the barium sulfate precipitate is higher than theoretically possible.
-
Possible Cause: Co-precipitation of impurities.
-
Troubleshooting: Foreign ions can be incorporated into the barium sulfate crystals as they form, a process known as co-precipitation.[11] To minimize this, the precipitation should be carried out from a dilute solution, and the precipitating agent should be added slowly with vigorous stirring.[3][11] Digestion of the precipitate also helps to reduce the amount of co-precipitated impurities.[3] Washing the precipitate with hot water can help remove adsorbed impurities.[3]
-
Data Presentation
Table 1: Solubility of Barium Sulfate at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 10 | 0.00022 |
| 20 | 0.00025 |
| 30 | 0.00028 |
| 40 | 0.00032 |
| 50 | 0.00037 |
Note: Data is approximate and serves for comparative purposes.
Experimental Protocols
Protocol 1: Gravimetric Determination of Sulfate as Barium Sulfate
-
Sample Preparation: Accurately weigh a sample containing sulfate and dissolve it in distilled water. Add a small amount of dilute hydrochloric acid to create a slightly acidic solution.[8]
-
Precipitation: Heat the solution to near boiling.[3] Slowly add a pre-calculated excess of warm barium chloride solution dropwise while stirring vigorously.[3][11]
-
Digestion: Keep the solution hot (just below boiling) for 1-2 hours to allow the precipitate to digest and form larger crystals.[11]
-
Testing for Completeness of Precipitation: Allow the precipitate to settle. Add a few drops of barium chloride solution to the clear supernatant. If no further precipitate forms, the precipitation is complete.[11]
-
Cooling: Allow the solution to cool to room temperature, and then cool further in an ice bath to minimize the solubility of the barium sulfate.
-
Filtration: Filter the precipitate through a pre-weighed, ashless filter paper.[11]
-
Washing: Wash the precipitate with several small portions of cold deionized water to remove any co-precipitated impurities.[3] Test the washings with silver nitrate solution to ensure all chloride ions have been removed.[11]
-
Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a pre-weighed crucible. Heat the crucible gently to char the filter paper, and then ignite it at a high temperature (e.g., 800-900 °C) in a muffle furnace until all the carbon from the filter paper has been oxidized.[13]
-
Cooling and Weighing: Cool the crucible in a desiccator to prevent moisture absorption, and then weigh it. Repeat the ignition, cooling, and weighing steps until a constant mass is obtained.[13]
Mandatory Visualization
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. youtube.com [youtube.com]
- 3. studymoose.com [studymoose.com]
- 4. Understanding the Solubility of Barium Sulfate in Water [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. henghaocolor.com [henghaocolor.com]
- 7. quora.com [quora.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solubility of Barium Sulfate in Water at Elevated Temperatures and Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. chemlab.truman.edu [chemlab.truman.edu]
Validation & Comparative
A Comparative Guide to Sulfate Precipitation: Barium Chloride vs. Barium di(ethanesulphonate)
For researchers, scientists, and professionals in drug development, the accurate quantification of sulfate ions is a critical analytical task. Gravimetric precipitation using a barium salt is a long-established and widely accepted method for this purpose. The choice of the barium salt is paramount for achieving complete and pure precipitation of barium sulfate. This guide provides a comprehensive comparison between the standard reagent, barium chloride, and an alternative, barium di(ethanesulphonate), for sulfate precipitation, supported by established experimental protocols.
Executive Summary
Barium chloride is the universally recognized and extensively documented reagent for the gravimetric determination of sulfate. Its high solubility in water, the extreme insolubility of the resulting barium sulfate precipitate, and a wealth of historical data support its position as the preferred choice. In stark contrast, there is a notable absence of scientific literature or standardized methods employing barium di(ethanesulphonate) for sulfate precipitation. Based on the general properties of metallic sulfonates, it is inferred that barium di(ethanesulphonate) is likely more soluble than barium sulfate, rendering it unsuitable for quantitative precipitation. Therefore, this guide will focus on the established performance of barium chloride and the theoretical reasons for the disuse of barium di(ethanesulphonate) in this application.
Performance Comparison: A Data-Driven Perspective
Due to the lack of available experimental data for the use of barium di(ethanesulphonate) in sulfate precipitation, a direct quantitative comparison is not feasible. The following table summarizes the key properties of barium chloride and the resulting barium sulfate precipitate, which underscore its efficacy.
| Parameter | Barium Chloride (BaCl₂) | Barium Sulfate (BaSO₄) | Rationale for Efficacy |
| Formula Weight | 208.23 g/mol | 233.39 g/mol | The significant increase in mass from sulfate to barium sulfate provides a favorable gravimetric factor. |
| Solubility in Water | 35.8 g/100 mL at 20°C[1] | 0.0002448 g/100 mL at 20°C[2] | The high solubility of BaCl₂ ensures a sufficient concentration of Ba²⁺ ions, while the extremely low solubility of BaSO₄ drives the precipitation reaction to completion. |
| Ksp of BaSO₄ | Not Applicable | 1.1 x 10⁻¹⁰ at 25°C[3] | The very low solubility product constant indicates a strong thermodynamic driving force for the formation of the precipitate. |
Experimental Protocols: The Standard Method Using Barium Chloride
The gravimetric determination of sulfate using barium chloride is a well-defined procedure designed to maximize the purity and yield of the barium sulfate precipitate.
Key Experimental Steps:
-
Sample Preparation: A known quantity of the sample containing sulfate is dissolved in distilled water. The solution is then acidified, typically with hydrochloric acid. This acidification prevents the co-precipitation of other barium salts that are insoluble in neutral or basic conditions, such as barium carbonate or phosphate.
-
Precipitation: A solution of barium chloride is slowly added to the heated, acidified sample solution while stirring continuously. The slow addition and elevated temperature promote the formation of larger, more easily filterable crystals of barium sulfate and minimize co-precipitation of impurities.
-
Digestion: The precipitate is "digested" by keeping the solution hot for a period. This process allows for the recrystallization of smaller particles into larger, purer crystals, further reducing impurities.
-
Filtration and Washing: The barium sulfate precipitate is separated from the solution by filtration through ashless filter paper. The precipitate is then washed with hot water to remove any remaining soluble impurities, particularly excess barium chloride and other ions from the original sample.
-
Ignition and Weighing: The filter paper containing the precipitate is carefully ignited in a crucible at a high temperature. This process burns off the filter paper and leaves behind pure, dry barium sulfate. After cooling in a desiccator to prevent moisture absorption, the crucible and precipitate are weighed accurately. The mass of sulfate in the original sample can then be calculated from the mass of the barium sulfate obtained.
Logical Workflow for Sulfate Precipitation
Caption: Experimental workflow for the gravimetric determination of sulfate using barium chloride.
Discussion and Conclusion
The selection of a precipitating agent is governed by the principle of forming a highly insoluble compound with the analyte of interest, while the reagent itself is sufficiently soluble to provide the necessary ions. Barium chloride perfectly exemplifies this principle in the context of sulfate analysis.
Barium Chloride:
-
Proven Efficacy: Its use is supported by over a century of analytical chemistry practice and is enshrined in numerous standard methods from regulatory bodies.
-
Favorable Chemical Properties: The high solubility of barium chloride and the extremely low solubility of barium sulfate ensure a quantitative precipitation of sulfate ions from solution.
-
Well-Understood Interferences: Potential interferences from other anions (like carbonate and phosphate) and cations are well-documented, and methods to mitigate them (such as acidification) are integral to the standard protocols.
Barium di(ethanesulphonate):
-
Lack of Application Data: There is no evidence in the scientific literature to suggest that barium di(ethanesulphonate) is used for the quantitative precipitation of sulfate.
-
Inferred Unsuitability: Barium salts of organic sulfonic acids, known as barium sulfonates, are primarily utilized as additives in lubricants and detergents due to their surfactant properties. These compounds are designed to be soluble in non-polar environments and often exhibit some degree of water solubility. It is highly probable that barium di(ethanesulphonate) is significantly more soluble in water than barium sulfate, which would make it ineffective for precipitating sulfate ions. The introduction of organic sulfonate ions could also interfere with the purity of any potential precipitate.
References
A Comparative Analysis of Barium Salts as Precipitating Agents for Sulfate Removal
For researchers, scientists, and drug development professionals, the efficient removal of sulfate ions from solution is a critical step in various processes, from wastewater treatment to the purification of pharmaceuticals. Barium salts are widely employed as precipitating agents for this purpose, forming highly insoluble barium sulfate. This guide provides an objective comparison of the performance of different barium salts, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for specific applications.
The primary reaction governing the precipitation of sulfate using barium salts is:
Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)
The efficacy of this process is influenced by the choice of the barium salt, which dictates factors such as solubility, reaction kinetics, pH sensitivity, and the generation of byproducts. This comparison focuses on four commonly used barium salts: Barium Chloride (BaCl₂), Barium Nitrate (Ba(NO₃)₂), Barium Carbonate (BaCO₃), and Barium Hydroxide (Ba(OH)₂). Barium Sulfide (BaS) is also discussed as a specialized agent.
Performance Comparison of Barium Salts
The selection of a precipitating agent depends on a balance of factors including efficiency, cost, safety, and the specific chemical matrix of the solution. The following tables summarize the key performance indicators for different barium salts based on available data.
Quantitative Comparison of Barium Salt Properties
| Barium Salt | Formula | Molar Mass ( g/mol ) | Solubility in Water ( g/100 mL) | Ksp of Barium Salt | Ksp of Barium Sulfate (BaSO₄) |
| Barium Chloride | BaCl₂·2H₂O | 244.26 | 35.8 (20 °C) | - (Highly Soluble) | 1.1 x 10⁻¹⁰ |
| Barium Nitrate | Ba(NO₃)₂ | 261.35 | 10.3 (25 °C) | 4.64 x 10⁻³ | 1.1 x 10⁻¹⁰ |
| Barium Carbonate | BaCO₃ | 197.34 | 0.0024 (20 °C) | 2.58 x 10⁻⁹ | 1.1 x 10⁻¹⁰ |
| Barium Hydroxide | Ba(OH)₂·8H₂O | 315.46 | 3.89 (20 °C) | 2.55 x 10⁻⁴ | 1.1 x 10⁻¹⁰ |
Ksp values are provided at 25°C.
Sulfate Removal Efficiency
The efficiency of sulfate removal is a critical parameter. The following data is synthesized from studies on wastewater treatment. It is important to note that direct comparisons can be challenging as optimal conditions may vary.
| Barium Salt | Initial Sulfate Conc. (mg/L) | Reagent Dose (mg/L) | Final Sulfate Conc. (mg/L) | Removal Efficiency (%) | Reference |
| Barium Chloride | 1050 | 2700 | < 100 | > 90.5% | [1] |
| Barium Hydroxide | 1050 | 3200 | < 100 | > 90.5% | [1] |
| Barium Carbonate | 1050 | 2600 | 680 | 35.2% | [1] |
| Barium Hydroxide | 2391 | 3000-5000 | ~80 | ~96.6% | [2] |
| Barium Carbonate | 1400 | 2298 | 200 | 85.7% | [3] |
Note: The efficiency of barium carbonate can be significantly influenced by pH and the presence of other ions.[4] Pre-treatment to adjust pH may be necessary for optimal performance.[5]
Experimental Protocols
Accurate and reproducible experimental procedures are essential for the reliable evaluation of precipitating agents. The following section details a standard protocol for the gravimetric determination of sulfate, which can be adapted for different soluble barium salts.
Gravimetric Determination of Sulfate using a Soluble Barium Salt (e.g., Barium Chloride or Barium Nitrate)
This protocol is a standard method for quantifying sulfate in a sample.
Materials:
-
Unknown sulfate sample
-
Barium chloride (BaCl₂) or Barium nitrate (Ba(NO₃)₂) solution (5% w/v)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ashless filter paper
-
Beakers (400 mL)
-
Watch glasses
-
Stirring rods
-
Hot plate
-
Drying oven
-
Muffle furnace
-
Desiccator
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a dried sample containing sulfate and dissolve it in distilled water in a 400 mL beaker. Acidify the solution with a small amount of concentrated HCl.
-
Precipitation: Heat the solution to near boiling. While stirring, slowly add a slight excess of the warm barium salt solution. The slow addition promotes the formation of larger, more easily filterable crystals.
-
Digestion: Keep the solution just below boiling for about an hour to allow the precipitate to "digest." This process, known as Ostwald ripening, results in larger and purer crystals of barium sulfate.
-
Filtration: Filter the hot solution through a pre-weighed ashless filter paper. Use a stream of hot distilled water to transfer all the precipitate from the beaker to the filter.
-
Washing: Wash the precipitate on the filter paper with several portions of hot distilled water to remove any co-precipitated impurities.
-
Drying and Ignition: Carefully fold the filter paper and place it in a crucible that has been previously heated to a constant weight. Heat the crucible gently to char the filter paper, then ignite it at a high temperature (around 800 °C) in a muffle furnace until the paper is completely combusted.
-
Weighing: Allow the crucible to cool in a desiccator to prevent moisture absorption, and then weigh it accurately. Repeat the heating, cooling, and weighing steps until a constant weight is achieved.
-
Calculation: From the mass of the barium sulfate precipitate, calculate the amount of sulfate in the original sample.
Visualizing the Process: Experimental Workflow and Logical Relationships
To better illustrate the experimental process and the decision-making involved in selecting a barium salt, the following diagrams are provided.
References
A Comparative Guide to Validating Analytical Methods Using Barium Standards
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure the reliability and accuracy of experimental data. While various standards are available, this guide focuses on the use of barium standards in method validation, offering a comparative look at their performance and providing detailed experimental protocols. Although the specific use of Barium di(ethanesulphonate) as a primary analytical standard is not well-documented in publicly available literature, this guide will provide a comprehensive overview of validating analytical methods using well-established and commercially available barium standards.
Principles of Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[4][5][6]
Commercially Available Barium Standards
For the validation of analytical methods involving the quantification of barium or using barium as an internal standard, several certified reference materials (CRMs) are available from reputable sources such as the National Institute of Standards and Technology (NIST). These standards typically come in the form of solutions of barium salts like barium chloride (BaCl₂) or barium nitrate (Ba(NO₃)₂) in a dilute acid matrix. For instance, NIST provides Standard Reference Materials (SRMs) for barium that are traceable to the International System of Units (SI).
Hypothetical Case Study: Validation of an ICP-AES Method for Barium Quantification
This section outlines a hypothetical experimental protocol for the validation of an Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) method for the quantification of barium in a pharmaceutical formulation.
Experimental Protocol: ICP-AES Method Validation
-
Objective: To validate an ICP-AES method for the accurate and precise quantification of barium in a sample matrix.
-
Instrumentation: Inductively Coupled Plasma - Atomic Emission Spectrometer.
-
Standard Preparation:
-
A certified barium standard solution (e.g., NIST-traceable, 1000 µg/mL in 2% nitric acid) is used.
-
A series of calibration standards are prepared by diluting the stock standard in the sample matrix to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Validation Parameters and Acceptance Criteria:
-
Specificity: The ability to detect barium without interference from the sample matrix. This is assessed by analyzing a blank sample matrix and ensuring no significant signal is detected at the barium emission wavelength.
-
Linearity: A linear relationship between the concentration of barium and the instrument response. A calibration curve is generated, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the measured value to the true value. This is determined by spiking a known amount of barium standard into the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and instrument. This is assessed by analyzing six replicate samples at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): The precision of the method over different days, with different analysts, and/or different instruments. The RSD should be ≤ 3%.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is typically determined as the concentration that provides a signal-to-noise ratio of 10:1.
-
Comparative Data Summary
The following tables summarize hypothetical performance data for the validated ICP-AES method compared to an alternative method, such as Flame Atomic Absorption Spectroscopy (FAAS).
Table 1: Comparison of Linearity and Range
| Parameter | ICP-AES Method | FAAS Method |
| Linear Range | 0.1 - 10 µg/mL | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9980 |
| Y-intercept | 0.0012 | 0.0058 |
Table 2: Comparison of Accuracy and Precision
| Parameter | ICP-AES Method | FAAS Method |
| Accuracy (Recovery %) | 99.5% - 101.2% | 97.8% - 103.5% |
| Repeatability (RSD %) | 1.2% | 2.5% |
| Intermediate Precision (RSD %) | 1.8% | 3.8% |
Table 3: Comparison of Detection and Quantitation Limits
| Parameter | ICP-AES Method | FAAS Method |
| Limit of Detection (LOD) | 0.02 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.07 µg/mL | 0.3 µg/mL |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. Barium ICP standard | 170304 [merckmillipore.com]
- 3. Preparation of barium sulfate chelating agent DTPA-5Na and molecular dynamics simulation of chelating mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3031497A - Preparation of barium sulfonates - Google Patents [patents.google.com]
- 5. Barium standard solution traceable to SRM from NIST Ba(NO3)2 in HNO3 0.5 mol/l 1000 mg/l Ba Certipur® | Sigma-Aldrich [sigmaaldrich.com]
- 6. go.drugbank.com [go.drugbank.com]
Cross-Validation of Barium Di(ethanesulphonate) Analysis: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques applicable to the analysis of Barium di(ethanesulphonate). Due to a lack of specific cross-validation studies on Barium di(ethanesulphonate), this document leverages data from the analysis of analogous organic sulfonates to offer a comprehensive comparison of relevant analytical methodologies. The information presented herein is intended to guide researchers in selecting the most appropriate technique for their specific analytical needs, from routine quality control to in-depth structural elucidation.
Data Presentation: A Comparative Analysis of Analytical Techniques
The performance of an analytical method is paramount in research and drug development. The following table summarizes key quantitative performance parameters for various techniques used in the analysis of organic sulfonates. This data, compiled from various validation studies, provides a basis for objective comparison.
| Analytical Technique | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| Ion Chromatography (IC) | Methane-, Ethane-, Propane-, Butane-, Pentane-, Hexane-, Heptane-, Octane-, Nonane-, Decane-, Dodecane-, Dodecylbenzene-, p-Toluene-, Benzenesulfonic acids, Octylsulfate and Dodecylsulfate | Water | 0.06 - 0.16 µM[1] | Not Specified | Not Specified | Not Specified |
| Methane sulfonic acid, Benzene sulfonic acid, Camphor sulfonic acid | Pharmaceutical Ingredients | Not Specified | Not Specified | 97 - 102%[2] | < 2.0%[2] | |
| Sulfate ion | Barium Carbonate | 1.37 - 9.45 µg/L[3] | Not Specified | 84.0 - 106.2%[3] | 1.87 - 2.19%[3] | |
| High-Performance Liquid Chromatography (HPLC) | Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS) | Innovative Drug | Not Specified | Not Specified | Not Specified | Not Specified |
| Alkyl Sulfonates (as genotoxic impurities) | Drug Substances | Not Specified | 0.10 - 1.05 ng/mL[4] | 75 - 120%[4] | Not Specified | |
| Potassium Guaiacolsulfonate and Sodium Benzoate | Pediatric Oral Powder | Not Specified | Not Specified | Not Specified | Not Specified | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Alkyl Sulfonate Esters (genotoxic impurities) | Drug Substances | Not Specified | 0.10 - 1.05 ng/mL[4] | 75 - 120%[4] | Not Specified |
| Methyl Methane Sulfonate (MMS) and Ethyl Methane Sulfonate (EMS) | Drug Substance | 0.17 - 0.18 µg/g[5] | 0.52 - 0.54 µg/g[5] | 97.2 - 99.8%[5] | Not Specified | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Alkyl Esters of Sulfonates or Sulfates | Drug Substances | Not Specified | Not Specified | > 85%[6] | 0.4 - 4%[6] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Barium | Sediments and Rocks | ppb levels[7] | Not Specified | 86 - 94% (for food/beverages)[7] | Not Specified |
| Barium | Ocean Particulate Material | <1 ng/mL for Cl, Br, I, P; 1.8 ng/mL for F; 6.2 ng/mL for S (as Ba-adducts)[8] | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. This section outlines generalized methodologies for the key analytical techniques discussed.
Ion Chromatography (IC) for Ethanesulfonate Analysis
Principle: Ion chromatography separates ions and polar molecules based on their affinity to an ion exchanger. For the analysis of the ethanesulphonate anion, an anion exchange column is typically used.
Instrumentation:
-
Ion Chromatograph equipped with a suppressed conductivity detector.
-
Anion exchange column (e.g., Metrosep A Supp1, 250 mm x 4.0 mm, 5.0 µm).[2]
-
Guard column.
-
Autosampler.
Reagents:
-
Eluent: A suitable eluent, often a carbonate/bicarbonate buffer (e.g., 8 mM sodium carbonate/1 mM sodium bicarbonate) or a hydroxide eluent generated electrolytically.[9]
-
Regenerant for suppressor (if applicable): Typically a dilute strong acid (e.g., sulfuric acid).
-
High-purity water (18.2 MΩ·cm) for sample and eluent preparation.
-
Ethanesulfonate standard for calibration.
Sample Preparation:
-
Accurately weigh the Barium di(ethanesulphonate) sample.
-
Dissolve the sample in high-purity water to a known volume in a volumetric flask.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
Chromatographic Conditions (Example):
-
Column: Metrosep A Supp1.[2]
-
Eluent: 8 mM Na₂CO₃ / 1 mM NaHCO₃.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Suppressed conductivity.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
Data Analysis: Quantification is achieved by comparing the peak area of the ethanesulphonate anion in the sample to a calibration curve generated from standards of known concentrations.
High-Performance Liquid Chromatography (HPLC) for Ethanesulfonate Analysis
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like ethanesulphonate, reversed-phase or ion-pair chromatography is often employed.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Evaporative Light Scattering Detector (ELSD), or Conductivity Detector).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Guard column.
Reagents:
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).
-
Ion-pairing agent (if using ion-pair chromatography), such as tetrabutylammonium hydrogen sulfate, added to the mobile phase.
-
High-purity water and HPLC-grade solvents.
-
Ethanesulfonate standard.
Sample Preparation:
-
Dissolve the Barium di(ethanesulphonate) sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter.
Chromatographic Conditions (Example for Reversed-Phase):
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and organic solvent. For example, 95:5 (v/v) 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV at a low wavelength (e.g., < 210 nm) if the sulfonate has some absorbance, or ELSD/Conductivity for universal detection.
-
Column Temperature: 30 °C.
Data Analysis: Peak area or height is used for quantification against a calibration curve prepared from ethanesulphonate standards.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Barium Analysis
Principle: ICP-MS is a highly sensitive elemental analysis technique. The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of barium.
Instrumentation:
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).
-
Sample introduction system (nebulizer, spray chamber).
Reagents:
-
High-purity nitric acid (trace metal grade) for sample digestion and stabilization.
-
High-purity water.
-
Barium standard solutions for calibration.
-
Internal standard (e.g., Indium, Yttrium) to correct for matrix effects and instrument drift.
Sample Preparation:
-
Accurately weigh the Barium di(ethanesulphonate) sample.
-
Perform a microwave-assisted acid digestion using concentrated nitric acid to break down the organic matrix and solubilize the barium.
-
Dilute the digested sample to a suitable concentration with high-purity water.
-
Add an internal standard to all samples and standards.
Instrumental Conditions (Example):
-
RF Power: 1550 W.
-
Plasma Gas Flow: 15 L/min.
-
Auxiliary Gas Flow: 0.9 L/min.
-
Nebulizer Gas Flow: 1.0 L/min.
-
Monitored Barium Isotopes: m/z 137, 138.
Data Analysis: The concentration of barium is determined by comparing the signal intensity of a barium isotope in the sample to a calibration curve generated from standards of known barium concentrations, corrected for the internal standard response.
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical results for a compound like Barium di(ethanesulphonate), comparing a primary analytical technique with a secondary, orthogonal method.
Caption: Workflow for cross-validating Barium di(ethanesulphonate) results.
Decision Tree for Analytical Technique Selection
This diagram presents a logical decision-making process for selecting the most suitable analytical technique based on the specific research or development objective.
Caption: Decision tree for selecting an analytical technique.
References
- 1. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to Barium di(ethanesulphonate) as a Potential Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Barium di(ethanesulphonate) with established Barium Certified Reference Materials (CRMs). While not a commonly used standard, this document explores its potential advantages and outlines the necessary experimental protocols for its certification and use.
Performance Comparison of Barium-Based Certified Reference Materials
Certified Reference Materials are crucial for ensuring the accuracy and traceability of analytical measurements. The choice of the chemical form of the element in a CRM is critical and depends on factors such as solubility, stability, and purity. Barium CRMs are commonly available as inorganic salts, such as barium chloride and barium nitrate, dissolved in dilute acids. Barium sulfate is another well-characterized barium compound.[1][2][3] This section compares the known properties of these common CRMs with the potential characteristics of Barium di(ethanesulphonate).
| Feature | Barium Chloride (BaCl₂) | Barium Nitrate (Ba(NO₃)₂) | Barium Sulfate (BaSO₄) | Barium di(ethanesulphonate) [Ba(C₂H₅SO₃)₂] (Predicted) |
| Form | Crystalline solid | Crystalline solid | Crystalline solid | Crystalline solid |
| Solubility in Water | High | Moderate | Very Low[4] | Predicted to be high |
| Solubility in Dilute Acids | High | High | Insoluble in dilute acids[5] | Predicted to be high |
| Hygroscopicity | Dihydrate form is common | Low | Low | Predicted to be low to moderate |
| Thermal Stability | Stable, melts at 962°C | Decomposes at 592°C | Stable, melts at 1580°C (decomposes)[5] | Expected to be stable at ambient temperatures, decomposition at elevated temperatures |
| Purity | Can be prepared to high purity | Can be prepared to high purity | Can be prepared to high purity[6] | Potentially high, depending on synthesis and purification |
| Common CRMs | Available as solutions in HCl[1] | Available as solutions in HNO₃[1] | Used in some solid matrix CRMs | Not currently a common CRM |
Experimental Protocols
The certification of a Barium di(ethanesulphonate) CRM would require rigorous experimental protocols to establish its purity and homogeneity.
Synthesis and Purification of Barium di(ethanesulphonate)
A potential synthesis route for Barium di(ethanesulphonate) involves the reaction of a soluble barium salt, such as barium hydroxide or barium carbonate, with ethanesulfonic acid.
Reaction: Ba(OH)₂ + 2 C₂H₅SO₃H → Ba(C₂H₅SO₃)₂ + 2 H₂O
The resulting Barium di(ethanesulphonate) would then be purified by recrystallization from a suitable solvent, likely water or an aqueous-organic mixture, to achieve the high purity required for a CRM. The purification process would need to be validated to ensure the removal of starting materials and any potential by-products.
Purity Assessment
The purity of the candidate CRM would be determined using a mass balance approach, which involves the independent determination of the main component and all significant impurities.
2.1. Determination of Barium Content:
The barium content can be determined by gravimetric analysis, precipitating barium as barium sulfate (BaSO₄) and weighing the precipitate.[7][8][9]
-
Protocol:
-
Accurately weigh a sample of the Barium di(ethanesulphonate).
-
Dissolve the sample in deionized water.
-
Acidify the solution with dilute hydrochloric acid.
-
Heat the solution and add a slight excess of a dilute sulfuric acid solution to precipitate barium sulfate.
-
Digest the precipitate by keeping the solution hot for a period to allow for complete precipitation and crystal growth.
-
Filter the precipitate through an ashless filter paper.
-
Wash the precipitate with hot deionized water until it is free of chloride ions (tested with silver nitrate).
-
Dry and ignite the precipitate in a muffle furnace at a controlled temperature to a constant weight.
-
Calculate the mass of barium from the mass of the barium sulfate precipitate.
-
2.2. Determination of Ethanesulfonate Content:
The ethanesulfonate content can be determined using ion chromatography (IC).[10][11]
-
Protocol:
-
Prepare a standard solution of ethanesulfonate of known concentration.
-
Accurately weigh a sample of the Barium di(ethanesulphonate) and dissolve it in a known volume of deionized water.
-
Inject a known volume of the sample solution into an ion chromatograph equipped with a suitable anion-exchange column and a conductivity detector.
-
Elute the ethanesulfonate using an appropriate eluent, such as a carbonate-bicarbonate solution.
-
Quantify the ethanesulfonate concentration by comparing the peak area of the sample to that of the standard solution.
-
2.3. Determination of Impurities:
-
Water Content: Determined by Karl Fischer titration.
-
Insoluble Matter: Determined by dissolving a known mass of the sample in water and filtering, drying, and weighing any insoluble residue.
-
Trace Metal Impurities: Determined by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Homogeneity and Stability Studies
-
Homogeneity: The homogeneity of the CRM batch would be assessed by analyzing multiple samples taken from different parts of the batch. The variation in the measured barium and ethanesulfonate content should be within acceptable statistical limits.
-
Stability: The stability of the CRM would be evaluated over time under different storage conditions (e.g., temperature, humidity) to establish its shelf life.
Visualizations
Experimental Workflow for Certification of Barium di(ethanesulphonate) CRM
Caption: Workflow for the synthesis, purification, and certification of a Barium di(ethanesulphonate) CRM.
Logical Relationship of Analytical Techniques in Purity Assessment
Caption: Analytical techniques for determining the purity of Barium di(ethanesulphonate).
References
- 1. epa.gov [epa.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Barium sulfate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. US1752244A - Process for refining and purifying barium sulphate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to the Purity Assessment of Barium di(ethanesulphonate) and its Alternatives in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for assessing the purity of synthesized Barium di(ethanesulphonate), with a focus on its industrial-grade analogs, such as Barium Dodecylbenzenesulfonate (BaDBS). The performance of BaDBS as a corrosion inhibitor is compared with its primary alternatives, Calcium Dodecylbenzenesulfonate and Sodium Dodecylbenzenesulfonate. This document details the synthesis, potential impurities, and analytical methodologies, supported by experimental data to offer an objective evaluation for researchers and professionals in the field.
Introduction to Barium Alkylbenzene Sulfonates
Barium di(ethanesulphonate) belongs to a broader class of compounds known as metal alkylbenzene sulfonates. In industrial applications, the long-chain alkylbenzene sulfonates are more prevalent. Barium Dodecylbenzenesulfonate (BaDBS) is a key example, widely utilized as a corrosion inhibitor, rust preventative, and dispersant in lubricating oils, greases, and protective coatings.[1][2] Its efficacy stems from its ability to form a protective film on metal surfaces, offering excellent resistance to moisture and saline conditions.[2]
The synthesis of BaDBS typically involves a neutralization reaction between dodecylbenzenesulfonic acid and a barium source, such as barium hydroxide.[3] The purity of the final product is critical for its performance and can be influenced by the quality of the starting materials and the precise control of reaction conditions.
Synthesis and Potential Impurities
The synthesis of Barium Dodecylbenzenesulfonate is a straightforward acid-base neutralization. However, the multi-step nature of producing the sulfonic acid precursor and the subsequent neutralization can introduce various impurities.
Synthesis of Barium Dodecylbenzenesulfonate (BaDBS)
A common laboratory-scale synthesis involves the following steps:
-
Sulfonation: Dodecylbenzene is reacted with a sulfonating agent, such as sulfuric acid or oleum, to produce dodecylbenzenesulfonic acid.
-
Neutralization: The resulting dodecylbenzenesulfonic acid is then neutralized with a stoichiometric amount of barium hydroxide in a suitable solvent. The reaction mixture is typically heated to ensure complete reaction and then filtered to remove any insoluble by-products. The solvent is subsequently removed to yield the final product.[3]
References
A Comparative Guide to Barium di(ethanesulphonate) and Other Organosulfonate Salts in Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step that significantly influences the drug's performance and manufacturability. Organosulfonate salts are frequently employed as counterions to enhance the physicochemical properties of APIs, such as solubility, stability, and bioavailability. This guide provides a comparative analysis of Barium di(ethanesulphonate) against other common organosulfonate salts, offering insights into their potential advantages and disadvantages in research and drug development.
Introduction to Organosulfonate Salts in Pharmaceutical Sciences
Organosulfonate salts are formed by the reaction of an acidic organosulfonic acid with a basic API. The resulting salt exhibits different properties compared to the free form of the API. Ethanesulfonic acid is a commonly used organosulfonic acid, and its salts, known as ethanesulfonates, are of particular interest. The choice of the cation (the counterion) in the organosulfonate salt can have a profound impact on the final properties of the API salt. This guide focuses on comparing ethanesulfonate salts with different cations, with a particular focus on the less common Barium di(ethanesulphonate).
Physicochemical Properties of Ethanesulfonate Salts: A Comparative Overview
The properties of an organosulfonate salt are a function of both the organosulfonate anion and the cation. While the ethanesulfonate anion contributes to the overall properties, the nature of the cation (e.g., its size, charge, and hydration energy) plays a crucial role in determining the final characteristics of the salt.
Due to a lack of specific experimental data for Barium di(ethanesulphonate) in the public domain, the following table provides a comparative summary of expected properties based on the known characteristics of the respective cations.
| Property | Sodium Ethanesulfonate | Potassium Ethanesulfonate | Calcium di(ethanesulphonate) | Barium di(ethanesulphonate) (Predicted) |
| Cation | Na⁺ | K⁺ | Ca²⁺ | Ba²⁺ |
| Molar Mass ( g/mol ) | ~132.12[1] | ~148.20 | ~298.34 | ~403.54 |
| Aqueous Solubility | High[2] | High | Likely high | Expected to be lower than alkali metal salts but potentially higher than barium sulfate. |
| Hygroscopicity | Hygroscopic[2][3] | Likely hygroscopic | Likely hygroscopic | May exhibit lower hygroscopicity compared to alkali metal salts due to higher lattice energy. |
| Melting Point (°C) | ~267-270 (decomposes)[2] | - | - | Expected to be high, typical of ionic salts. |
| Crystal Lattice Energy | Moderate | Lower than Na⁺ | Higher than alkali metals | Higher than alkali and other alkaline earth metals in the same period. |
| Potential Advantages in Drug Formulation | Well-established, high solubility. | Similar to sodium salts. | Divalent nature might offer advantages in specific formulations (e.g., cross-linking). | Potentially lower hygroscopicity, divalent nature, may offer unique crystal packing. |
| Potential Disadvantages in Drug Formulation | Hygroscopicity can be a challenge for formulation and storage. | Similar to sodium salts. | Potential for lower aqueous solubility compared to alkali metal salts. | Concerns about barium toxicity if the salt is not sufficiently insoluble. Limited data available. |
Experimental Protocols
Due to the absence of specific experimental data for Barium di(ethanesulphonate) in the reviewed literature, this section provides generalized experimental protocols relevant to the selection and characterization of organosulfonate salts in a research setting.
General Protocol for Salt Formation and Screening
A common method for preparing and screening different organosulfonate salts of a basic API involves the following steps:
-
Stoichiometric Mixing: The basic API and the corresponding sulfonic acid (e.g., ethanesulfonic acid) or a soluble salt of the sulfonic acid (e.g., sodium ethanesulfonate) are dissolved in a suitable solvent. For divalent cations like barium, a 2:1 molar ratio of the ethanesulfonate to the barium salt (e.g., barium hydroxide or barium chloride) would be used.
-
Solvent Selection: A variety of solvents should be screened to find conditions that promote the crystallization of the desired salt.
-
Crystallization: Crystallization can be induced by various methods, including cooling, evaporation of the solvent, or the addition of an anti-solvent.
-
Isolation and Drying: The resulting crystals are isolated by filtration, washed with a suitable solvent, and dried under vacuum.
-
Characterization: The solid-state properties of the newly formed salts are then thoroughly characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and dynamic vapor sorption (DVS) to assess crystallinity, thermal properties, and hygroscopicity.
-
Solubility and Dissolution Rate Measurement: The aqueous solubility and intrinsic dissolution rate of each salt are determined to evaluate potential improvements in biopharmaceutical properties.
Visualizing Key Processes
To aid in the understanding of the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for salt screening and the general signaling pathway consideration in drug development.
References
Safety Operating Guide
Proper Disposal of Barium di(ethanesulphonate): A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Barium di(ethanesulphonate).
Barium di(ethanesulphonate), as a soluble barium salt, is classified as a hazardous substance. Improper disposal can pose significant environmental and health risks. Adherence to the following procedures is crucial for ensuring a safe laboratory environment and compliance with regulations.
Immediate Safety and Handling
Before handling Barium di(ethanesulphonate), it is imperative to be familiar with its Safety Data Sheet (SDS) and to wear the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: In cases of dust or aerosol generation, a NIOSH-approved respirator is necessary.[2]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is required to contain the material and prevent exposure.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable cleaning agent and water. All cleaning materials should also be treated as hazardous waste.
Step-by-Step Disposal Procedure
The primary goal for the disposal of soluble barium compounds is to convert them into the non-hazardous, insoluble form of barium sulfate.
Experimental Protocol for Treatment of Barium di(ethanesulphonate) Waste:
-
Segregation: Collect all waste containing Barium di(ethanesulphonate) in a designated and properly labeled hazardous waste container.
-
Treatment:
-
Under a fume hood, dilute the aqueous waste solution containing Barium di(ethanesulphonate) with water.
-
Slowly add a stoichiometric excess of a sulfate solution, such as 10% sodium sulfate or 3M sulfuric acid, while stirring.[3][4] This will precipitate the barium as insoluble barium sulfate.
-
Allow the mixture to stand overnight to ensure complete precipitation.[4]
-
-
Separation:
-
Filter the mixture to separate the solid barium sulfate precipitate from the liquid.
-
Test the filtrate for the presence of barium ions to ensure complete removal.
-
-
Neutralization:
-
Neutralize the filtrate with sodium hydroxide or another suitable base before disposing of it down the drain with copious amounts of water, in accordance with local regulations.[4]
-
-
Final Disposal of Barium Sulfate:
-
The dried barium sulfate precipitate can typically be disposed of as non-hazardous waste.[4] However, it is crucial to confirm this with your institution's environmental health and safety (EHS) department and local regulations.
-
Package the dried barium sulfate in a sealed, labeled container for disposal.
-
Important Considerations:
-
Waste containing more than 0.2% soluble barium is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[3]
-
Never dispose of untreated Barium di(ethanesulphonate) down the drain.[5]
-
Always consult with your institution's EHS department and a licensed professional waste disposal service for specific guidance and to ensure compliance with all local, state, and federal regulations.[3][6]
Occupational Exposure Limits
The following table summarizes the occupational exposure limits for barium compounds established by various regulatory agencies.
| Agency | Exposure Limit (Time-Weighted Average) |
| OSHA (PEL) | 0.5 mg/m³ |
| NIOSH (REL) | 0.5 mg/m³ |
| ACGIH (TLV) | 0.5 mg/m³ |
Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet.[7]
Below is a diagram illustrating the proper disposal workflow for Barium di(ethanesulphonate).
References
Personal protective equipment for handling Barium di(ethanesulphonate)
Essential Safety and Handling Guide for Barium di(ethanesulphonate)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Barium di(ethanesulphonate). Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling Barium di(ethanesulphonate), a comprehensive approach to personal protection is necessary to prevent exposure. The following PPE is mandatory:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[1] |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves made from material that cannot be permeated or degraded by the substance.[2] Inspect gloves before use. |
| Body Protection | Lab Coat/Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][3] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or if dust is generated.[1][4] |
Operational Plan: Safe Handling Procedures
Follow these step-by-step instructions for the safe handling of Barium di(ethanesulphonate) in a laboratory setting.
2.1. Engineering Controls:
-
Work in a well-ventilated area.[3]
-
Use a fume hood or local exhaust ventilation to minimize airborne concentrations.[4]
-
Ensure safety showers and eyewash stations are readily accessible.[3]
2.2. Handling Practices:
-
Avoid generating dust.[5]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
2.3. Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]
Disposal Plan
Proper disposal of Barium di(ethanesulphonate) and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Characterization:
-
The waste generator is responsible for properly characterizing all waste materials.[6]
-
Determine if the chemical waste is classified as hazardous.[6]
3.2. Waste Collection and Storage:
-
Collect waste in suitable, closed, and sealed containers for disposal.[2][3]
-
Label waste containers clearly.
3.3. Disposal Method:
-
Contact a licensed professional waste disposal service to dispose of this material.[6]
-
Dispose of contents and containers to an approved waste disposal plant.[3]
-
Do not allow the product to reach the sewage system or open water.[4]
-
Consult and adhere to all federal, state, and local regulations regarding the proper disposal of waste material.[7]
Emergency Procedures
In case of exposure or spill, immediate action is required.
4.1. Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Sweep up or vacuum the spillage and collect it in a suitable container for disposal.[3]
-
Avoid dust formation.
4.2. First Aid:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4] Call a poison center or doctor if you feel unwell.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[1] Call a poison center or doctor.
Workflow for Handling Barium di(ethanesulphonate)
Caption: Workflow for the safe handling and disposal of Barium di(ethanesulphonate).
References
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. fishersci.com [fishersci.com]
- 7. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
